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  • Product: 1-tert-Butoxy-4-ethynylbenzene
  • CAS: 32569-86-1

Core Science & Biosynthesis

Foundational

1-tert-Butoxy-4-ethynylbenzene CAS number and properties

An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene for Advanced Research Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 1-tert-butoxy-4-ethynylbenzene, a b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene for Advanced Research

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 1-tert-butoxy-4-ethynylbenzene, a bifunctional aromatic building block of significant interest to researchers in medicinal chemistry, materials science, and synthetic organic chemistry. We will delve into its core properties, logical synthesis strategies, reactivity profile, and potential applications, grounding our discussion in established chemical principles to provide actionable, field-proven insights.

Core Compound Identity and Physicochemical Properties

1-tert-butoxy-4-ethynylbenzene is a disubstituted benzene derivative featuring a terminal alkyne (ethynyl group) and a tert-butoxy ether. The tert-butoxy group acts as a bulky, acid-labile protecting group for a phenol, while the ethynyl group serves as a versatile handle for a variety of carbon-carbon bond-forming reactions. While a specific CAS number is not widely cited, its identity is established in chemical literature and databases such as PubChem (CID 53426090).

The strategic combination of these two functional groups on a rigid phenyl scaffold makes it a valuable intermediate. The electron-donating nature of the tert-butoxy group influences the electronic properties of the aromatic ring and the reactivity of the alkyne.

Table 1: Physicochemical Properties of 1-tert-Butoxy-4-ethynylbenzene

PropertyValueSource/Method
Molecular Formula C₁₂H₁₄OCalculated
Molecular Weight 174.24 g/mol Calculated
IUPAC Name 1-(tert-butoxy)-4-ethynylbenzeneIUPAC Nomenclature
Synonyms 4-(tert-Butoxy)phenylacetyleneCommon Alternate Name
Physical State Predicted: Colorless to light yellow liquidAnalogy to similar structures[1]
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Hexanes)Chemical Principles
Boiling Point Not established; estimated to be >200 °C at atm. pressureExtrapolation
Density Not established; estimated ~0.95 g/mLExtrapolation

Strategic Synthesis Methodologies

The synthesis of 1-tert-butoxy-4-ethynylbenzene can be approached via two primary, logically sound pathways. The choice of method often depends on the availability and cost of the starting materials.

Pathway A: Acid-Catalyzed Etherification of 4-Ethynylphenol

This is the most direct and atom-economical approach, leveraging the commercially available starting material 4-ethynylphenol.[2][3] The core of this strategy is the acid-catalyzed addition of the phenolic hydroxyl group to isobutylene.

Causality and Experimental Rationale: The reaction proceeds via the formation of a stable tert-butyl carbocation from isobutylene in the presence of a strong acid catalyst (e.g., sulfuric acid or an acidic resin like Amberlyst-15). This electrophilic carbocation is then trapped by the nucleophilic phenol. The use of an excess of isobutylene and anhydrous conditions is critical to drive the equilibrium towards product formation and prevent side reactions, such as the hydration of isobutylene or polymerization of the starting alkyne.

Detailed Protocol:

  • Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a dry-ice condenser, add 4-ethynylphenol (1.0 eq) and anhydrous dichloromethane (DCM) or diethyl ether.

  • Catalyst Addition: Add a catalytic amount of sulfuric acid (e.g., 0.05 eq) or an acidic resin. The resin is preferred for easier workup as it can be filtered off.

  • Isobutylene Introduction: Cool the solution to 0 °C and begin bubbling isobutylene gas through the solution via the gas inlet. The dry-ice condenser helps to minimize the loss of the volatile isobutylene.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting phenol.

  • Workup and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. If an acid resin was used, simply filter the mixture. Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 1-tert-butoxy-4-ethynylbenzene.

Workflow Diagram: Etherification Pathway

G cluster_start Starting Materials cluster_reagents Reagents & Conditions cluster_process Process cluster_end Final Product SM1 4-Ethynylphenol P1 Reaction Mixture (Stir 4-12h) SM1->P1 SM2 Isobutylene (gas) SM2->P1 R1 H₂SO₄ (cat.) or Acidic Resin R1->P1 Catalyst R2 Anhydrous DCM R2->P1 Solvent R3 0°C to RT R3->P1 Temp. P2 Aqueous Workup (NaHCO₃ Quench) P1->P2 TLC Monitoring P3 Purification (Silica Gel Chromatography) P2->P3 FP 1-tert-Butoxy-4-ethynylbenzene P3->FP

Caption: Etherification workflow for synthesizing 1-tert-butoxy-4-ethynylbenzene.

Pathway B: Sonogashira Coupling

This alternative route is a cornerstone of modern organic synthesis and is highly reliable for forming aryl-alkyne bonds.[4] It involves the palladium- and copper-catalyzed cross-coupling of an aryl halide with a terminal alkyne. In this case, a suitable precursor like 1-bromo-4-(tert-butoxy)benzene would be coupled with a protected acetylene source.

Causality and Experimental Rationale: The Sonogashira reaction mechanism involves two interconnected catalytic cycles.[4] The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle generates a copper(I) acetylide intermediate. Transmetalation from copper to palladium, followed by reductive elimination, yields the final product and regenerates the active palladium(0) catalyst. Using trimethylsilylacetylene (TMSA) is advantageous because the TMS group protects the acidic alkyne proton, preventing self-coupling (Glaser coupling), and is easily removed under mild basic conditions.

Detailed Protocol:

  • Precursor Synthesis: 1-bromo-4-(tert-butoxy)benzene can be synthesized from 4-bromophenol and isobutylene using a similar etherification protocol as described in Pathway A.

  • Coupling Reaction:

    • Reactor Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 1-bromo-4-(tert-butoxy)benzene (1.0 eq), a palladium catalyst like Pd(PPh₃)₄ (0.02 eq), and copper(I) iodide (CuI, 0.04 eq) in a suitable solvent such as triethylamine (TEA) or a THF/TEA mixture.

    • Reagent Addition: Add trimethylsilylacetylene (1.2 eq) via syringe.

    • Heating and Monitoring: Heat the mixture to 50-70 °C and stir for 2-6 hours, monitoring by TLC or GC-MS.

  • Deprotection: Once the coupling is complete, cool the reaction. The TMS group can often be cleaved in situ or by adding a mild base like potassium carbonate in methanol and stirring at room temperature for 1-2 hours.

  • Workup and Purification: Filter the reaction mixture through a pad of Celite to remove the catalysts. Concentrate the filtrate and perform an aqueous workup. The crude product is then purified by column chromatography as described previously.

Workflow Diagram: Sonogashira Coupling Pathway

G cluster_start Starting Materials cluster_reagents Catalysts & Reagents cluster_end Final Product SM1 1-Bromo-4-(tert-butoxy)benzene P1 Sonogashira Coupling (50-70°C) SM1->P1 SM2 Trimethylsilylacetylene SM2->P1 R1 Pd(PPh₃)₄ CuI R1->P1 R2 Triethylamine (Base/Solvent) R2->P1 R3 K₂CO₃ / MeOH (for deprotection) P2 TMS Deprotection (Room Temp.) R3->P2 P1->P2 Intermediate Formed P3 Workup & Purification P2->P3 FP 1-tert-Butoxy-4-ethynylbenzene P3->FP

Caption: Sonogashira coupling workflow for synthesizing 1-tert-butoxy-4-ethynylbenzene.

Reactivity and Applications in Drug Development & Materials Science

The utility of 1-tert-butoxy-4-ethynylbenzene stems from the orthogonal reactivity of its functional groups.

  • The Ethynyl Group: As a terminal alkyne, this group is a prime substrate for:

    • Click Chemistry: Specifically, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form 1,2,3-triazoles. This is immensely valuable in drug discovery for linking molecular fragments and in materials science for functionalizing polymers.

    • Sonogashira Couplings: It can be further coupled with other aryl or vinyl halides to construct complex conjugated systems used in organic electronics.[5]

    • Polymerization: Rhodium-based catalysts can polymerize the alkyne to form stereoregular poly(phenylacetylene)s, which are of interest for their conductive and optical properties.[6][7]

  • The tert-Butoxy Group: This is not merely a passive substituent.

    • Phenol Protection: Its primary role is as a robust protecting group for the phenol, stable to bases and many nucleophiles.

    • Acid-Labile Deprotection: Treatment with a strong acid (e.g., trifluoroacetic acid) cleanly cleaves the ether bond to liberate the free phenol, releasing isobutylene as the only byproduct. This allows for late-stage unmasking of a hydroxyl group, a common pharmacophore or a site for further functionalization.

    • Electronic Influence: As an electron-donating group, it activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the ortho positions.

Applications in Drug Development: This molecule is an ideal scaffold for building libraries of compounds. A drug fragment with an azide handle can be "clicked" onto the alkyne, and the resulting product can be evaluated in biological assays. If desired, the tert-butoxy group can then be removed to reveal the phenol, which could act as a hydrogen bond donor to interact with a biological target.

Applications in Materials Science: The ability to construct rigid, conjugated structures via the alkyne makes it a valuable monomer for creating organic semiconductors, liquid crystals, and porous organic frameworks (POFs). The tert-butoxy group can be used to tune solubility and processing characteristics, and its subsequent removal can alter the material's properties (e.g., polarity, hydrogen-bonding capability).

Safety and Handling

  • Hazards: Expected to be a skin and eye irritant. May cause respiratory irritation if inhaled. Aromatic alkynes and ethers should be handled with care.[8]

  • Handling Precautions:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

    • Avoid inhalation of vapors and contact with skin and eyes.

    • Store in a cool, dry place away from strong oxidizing agents and acids.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (n.d.). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Retrieved from [Link]

  • Gholinejad, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7314–7344.
  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Tang, B. Z., et al. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry.
  • Oakwood Chemical. (n.d.). 4-(tert-Butyl)phenylacetylene. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Synthesis of 1-tert-Butoxy-4-ethynylbenzene from p-Chlorophenol

Abstract This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 1-tert-butoxy-4-ethynylbenzene, a valuable building block in organic synthesis, starting from the readil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a detailed and scientifically grounded pathway for the synthesis of 1-tert-butoxy-4-ethynylbenzene, a valuable building block in organic synthesis, starting from the readily available precursor, p-chlorophenol. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science. The guide delineates a robust three-step synthetic sequence, commencing with the protective etherification of p-chlorophenol, followed by a pivotal Sonogashira cross-coupling reaction, and culminating in a mild deprotection to yield the final product. Each step is elucidated with a focus on the underlying chemical principles, causality behind experimental choices, and detailed, actionable protocols. Safety considerations for all reagents and reactions are also addressed to ensure best laboratory practices.

Introduction and Strategic Overview

1-tert-butoxy-4-ethynylbenzene is a bifunctional molecule of significant interest in medicinal chemistry and materials science. The tert-butoxy group serves as a bulky, lipophilic protecting group for the phenolic hydroxyl, while the ethynyl group is a versatile handle for a variety of chemical transformations, including click chemistry, further cross-coupling reactions, and polymerization.

The synthetic strategy outlined herein begins with the protection of the acidic phenolic proton of p-chlorophenol. This is a critical step as the free hydroxyl group would interfere with the subsequent organometallic cross-coupling reaction. The tert-butyl ether is an excellent choice for this purpose due to its stability under the basic conditions of the Sonogashira coupling and its susceptibility to cleavage under acidic conditions if required.

The core of this synthesis is the construction of the carbon-carbon bond between the aromatic ring and the ethynyl moiety. The Sonogashira coupling is the premier choice for this transformation, offering a reliable and efficient method for coupling aryl halides with terminal alkynes.[1][2] Given the lower reactivity of aryl chlorides compared to bromides or iodides, careful selection of the catalytic system is paramount to achieving high yields.[3] To circumvent the challenges of handling gaseous acetylene, a common and more practical approach is to use a protected acetylene equivalent, such as trimethylsilylacetylene (TMSA). The trimethylsilyl (TMS) group can be readily removed in a final step to unveil the terminal alkyne.

This guide will provide a comprehensive walkthrough of this synthetic pathway, from starting material to final product, with an emphasis on practical, field-proven methodologies.

Visualizing the Synthetic Pathway

The overall transformation from p-chlorophenol to 1-tert-butoxy-4-ethynylbenzene is a three-step process:

  • Protection: Etherification of p-chlorophenol with isobutylene.

  • Coupling: Sonogashira coupling of the resulting 4-tert-butoxychlorobenzene with trimethylsilylacetylene.

  • Deprotection: Removal of the trimethylsilyl group.

Synthetic_Pathway p_chlorophenol p-Chlorophenol intermediate1 4-tert-Butoxychlorobenzene p_chlorophenol->intermediate1 Step 1: Etherification (Isobutylene, H+) intermediate2 1-tert-Butoxy-4-((trimethylsilyl)ethynyl)benzene intermediate1->intermediate2 Step 2: Sonogashira Coupling (TMSA, Pd/Cu catalyst, Base) final_product 1-tert-Butoxy-4-ethynylbenzene intermediate2->final_product Step 3: Deprotection (K2CO3, MeOH)

Caption: Overall synthetic route from p-chlorophenol to 1-tert-butoxy-4-ethynylbenzene.

Step 1: Protection of p-Chlorophenol via Acid-Catalyzed Etherification

Mechanistic Rationale and Experimental Causality

The etherification of p-chlorophenol with isobutylene is an acid-catalyzed electrophilic addition reaction. The acidic proton of the phenol is not sufficiently nucleophilic to attack the double bond of isobutylene directly. Therefore, a strong acid catalyst, such as sulfuric acid or an acidic resin, is employed.[4]

The mechanism proceeds as follows:

  • Protonation of isobutylene by the acid catalyst generates the stable tert-butyl carbocation.

  • The lone pair of electrons on the phenolic oxygen then acts as a nucleophile, attacking the carbocation.

  • Deprotonation of the resulting oxonium ion yields the desired 4-tert-butoxychlorobenzene and regenerates the acid catalyst.

The choice of isobutylene as the alkylating agent is strategic. It is a readily available, inexpensive gas that forms a tertiary carbocation, which is the most stable type of carbocation, thus favoring the reaction. The reaction is typically carried out in a non-polar solvent like toluene to dissolve the p-chlorophenol.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
p-Chlorophenol128.5625.7 g0.20
Toluene-200 mL-
Concentrated H₂SO₄98.081.0 mL~0.018
Isobutylene56.11~17 g~0.30
10% NaOH solution-As needed-
Saturated NaCl solution-As needed-
Anhydrous MgSO₄-As needed-

Procedure:

  • To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a reflux condenser, add p-chlorophenol (25.7 g, 0.20 mol) and toluene (200 mL).

  • Stir the mixture at room temperature until the p-chlorophenol is fully dissolved.

  • Carefully add concentrated sulfuric acid (1.0 mL) to the solution.

  • Slowly bubble isobutylene gas (~17 g, 0.30 mol) through the solution via the gas inlet tube over a period of 2-3 hours. The reaction is exothermic and the flask may warm slightly. Maintain the temperature below 40°C using a water bath if necessary.

  • After the addition of isobutylene is complete, allow the reaction mixture to stir at room temperature for an additional 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash with 10% aqueous NaOH solution (2 x 100 mL) to remove unreacted p-chlorophenol and the acid catalyst.

  • Wash the organic layer with saturated aqueous NaCl solution (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to remove the toluene.

  • The crude product can be purified by vacuum distillation to afford 4-tert-butoxychlorobenzene as a colorless oil.

Expected Yield: 75-85%

Step 2: Sonogashira Cross-Coupling of 4-tert-Butoxychlorobenzene

Mechanistic Rationale and Experimental Causality

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[5][6] The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt. The catalytic cycle is a well-established process involving two interconnected cycles for palladium and copper.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl chloride (4-tert-butoxychlorobenzene) to form a Pd(II) intermediate. This is often the rate-limiting step for aryl chlorides.

  • Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the acetylenic group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.

The Copper Cycle:

  • The terminal alkyne (trimethylsilylacetylene) reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This increases the nucleophilicity of the alkyne.

Choice of Catalyst and Ligands: Aryl chlorides are notoriously less reactive in Sonogashira couplings than their bromide and iodide counterparts due to the strong C-Cl bond. To overcome this, a highly active catalyst system is required. This typically involves the use of electron-rich and sterically bulky phosphine ligands, such as tri-tert-butylphosphine (P(t-Bu)₃) or N-heterocyclic carbenes (NHCs), which promote the oxidative addition step.[6]

Choice of Base: A base is required to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction. Amine bases such as triethylamine (TEA) or diisopropylamine (DIPA) are commonly used and can also serve as the solvent.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-Cl Ar-Pd(II)(L2)-Cl Pd(0)L2->Ar-Pd(II)(L2)-Cl Oxidative Addition (Ar-Cl) Ar-Pd(II)(L2)-C≡C-TMS Ar-Pd(II)(L2)-C≡C-TMS Ar-Pd(II)(L2)-Cl->Ar-Pd(II)(L2)-C≡C-TMS Transmetalation (Cu-C≡C-TMS) Ar-Pd(II)(L2)-C≡C-TMS->Pd(0)L2 Reductive Elimination (Ar-C≡C-TMS) H-C≡C-TMS H-C≡C-TMS Cu-C≡C-TMS Cu-C≡C-TMS H-C≡C-TMS->Cu-C≡C-TMS Base, Cu(I)

Caption: A simplified representation of the Sonogashira catalytic cycle.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-tert-Butoxychlorobenzene184.6718.5 g0.10
Trimethylsilylacetylene (TMSA)98.2212.8 g (18.5 mL)0.13
Pd(PPh₃)₂Cl₂701.900.70 g0.001
Copper(I) iodide (CuI)190.450.19 g0.001
Triethylamine (TEA)-150 mL-
Triphenylphosphine (PPh₃)262.290.52 g0.002

Procedure:

  • To a 250 mL Schlenk flask, add 4-tert-butoxychlorobenzene (18.5 g, 0.10 mol), Pd(PPh₃)₂Cl₂ (0.70 g, 1 mol%), CuI (0.19 g, 1 mol%), and PPh₃ (0.52 g, 2 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (nitrogen or argon). Repeat this cycle three times.

  • Add freshly distilled and degassed triethylamine (150 mL) via syringe.

  • Add trimethylsilylacetylene (18.5 mL, 0.13 mol) to the mixture via syringe.

  • Heat the reaction mixture to 80°C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalyst. Wash the Celite pad with diethyl ether.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether (200 mL) and wash with water (2 x 100 mL) and then with saturated aqueous NaCl solution (1 x 100 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product, 1-tert-butoxy-4-((trimethylsilyl)ethynyl)benzene, can be purified by column chromatography on silica gel (eluting with hexanes) to give a colorless solid.

Expected Yield: 70-80%

Step 3: Deprotection of the Trimethylsilyl Group

Mechanistic Rationale and Experimental Causality

The trimethylsilyl group is a widely used protecting group for terminal alkynes due to its ease of installation and removal.[7] Deprotection can be achieved under mild basic or fluoride-mediated conditions. For this synthesis, a simple and efficient method using potassium carbonate in methanol is employed. The methoxide ion, generated in situ from the reaction of potassium carbonate with methanol, is sufficiently nucleophilic to attack the silicon atom, leading to the cleavage of the Si-C bond.

Detailed Experimental Protocol

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
1-tert-Butoxy-4-((trimethylsilyl)ethynyl)benzene246.4519.7 g0.08
Methanol-200 mL-
Potassium carbonate (K₂CO₃)138.212.2 g0.016

Procedure:

  • Dissolve the crude or purified 1-tert-butoxy-4-((trimethylsilyl)ethynyl)benzene (19.7 g, 0.08 mol) in methanol (200 mL) in a 500 mL round-bottom flask.

  • Add potassium carbonate (2.2 g, 0.016 mol) to the solution.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once the reaction is complete, remove the methanol under reduced pressure.

  • Dissolve the residue in diethyl ether (150 mL) and wash with water (2 x 75 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, 1-tert-butoxy-4-ethynylbenzene, as a pale yellow oil or low-melting solid.

Expected Yield: >95%

Safety and Handling

  • p-Chlorophenol: This compound is toxic and corrosive. It can cause severe skin burns and eye damage.[8] It is harmful if swallowed or inhaled. Always handle p-chlorophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Isobutylene: This is a flammable gas. Handle in a well-ventilated area away from ignition sources.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, wearing appropriate PPE.

  • Palladium Catalysts: Palladium catalysts can be pyrophoric, especially after use when they may be finely divided and mixed with organic residues. Handle in an inert atmosphere where possible. Exothermic events have been reported for palladium-catalyzed cross-coupling reactions, so careful temperature control is advised, especially on a larger scale.[9]

  • Trimethylsilylacetylene: This is a flammable liquid and vapor. It causes skin and eye irritation and may cause respiratory irritation.[10][11] Handle in a fume hood away from ignition sources.

  • Triethylamine: Flammable and corrosive liquid. It has a strong, unpleasant odor. Handle in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthesis of 1-tert-butoxy-4-ethynylbenzene from p-chlorophenol can be achieved in three reliable and high-yielding steps. The key to this successful synthesis lies in the strategic protection of the phenolic hydroxyl group, the judicious choice of a robust catalytic system for the Sonogashira cross-coupling of a deactivated aryl chloride, and a mild deprotection step. The protocols provided in this guide are based on established chemical principles and offer a practical and efficient route to this valuable synthetic intermediate. By understanding the causality behind the experimental choices and adhering to strict safety protocols, researchers can confidently implement this synthetic pathway in their laboratories.

References

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. (2024-08-05). [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • YouTube. Sonogashira coupling. (2019-01-07). [Link]

  • U.S. Patent No. US9403744B2.
  • MDPI. Progress on Suzuki–Miyaura Cross-Coupling Reactions Promoted by Palladium–Lanthanide Coordination Polymers as Catalytic Systems. (2022-09-29). [Link]

  • PubMed. Rapid and efficient Pd-catalyzed Sonogashira coupling of aryl chlorides. (2008-08-01). [Link]

  • ACS Publications. Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. (2019-12-19). [Link]

  • Purdue University. Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. (2022-05-10). [Link]

  • MDPI. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020-04-20). [Link]

  • Gelest, Inc. Some Aspects of the Chemistry of Alkynylsilanes. (2018-05-18). [Link]

  • PubMed. Alkylation of phenol: a mechanistic view. (2010-06-17). [Link]

Sources

Foundational

physical and chemical properties of 1-tert-Butoxy-4-ethynylbenzene

An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene: Properties, Synthesis, and Applications Introduction: A Versatile Bifunctional Building Block 1-tert-Butoxy-4-ethynylbenzene (CAS No. 32569-86-1) is a key or...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene: Properties, Synthesis, and Applications

Introduction: A Versatile Bifunctional Building Block

1-tert-Butoxy-4-ethynylbenzene (CAS No. 32569-86-1) is a key organic intermediate that has garnered significant interest among researchers in medicinal chemistry, materials science, and synthetic organic chemistry.[1] Its utility stems from a unique bifunctional architecture: a terminal alkyne ripe for coupling reactions and a tert-butoxy group that serves as a sterically bulky, acid-labile protecting group for a phenol. This combination allows for sequential, regioselective modifications, making it an invaluable tool for constructing complex molecular frameworks.

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 1-tert-Butoxy-4-ethynylbenzene. It details established synthetic protocols, explores its reactivity, and highlights its applications, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Identification

The core structure consists of a benzene ring substituted at the 1- and 4-positions with a tert-butoxy ether and an ethynyl (acetylenic) group, respectively. The tert-butoxy group is a significant feature, sterically hindering one face of the aromatic ring and acting as an electron-donating group. The terminal alkyne provides a reactive handle for a multitude of carbon-carbon bond-forming reactions.

Caption: 2D structure of 1-tert-Butoxy-4-ethynylbenzene.

Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValueSource
IUPAC Name 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene[1]
CAS Number 32569-86-1[1]
Molecular Formula C₁₂H₁₄O[1]
Molecular Weight 174.24 g/mol [1]
Canonical SMILES CC(C)(C)OC1=CC=C(C=C1)C#C[1]
InChIKey GMFHQLHPNOSAFN-UHFFFAOYSA-N[1]

Physical and Physicochemical Properties

Precise experimental data for the physical properties of 1-tert-Butoxy-4-ethynylbenzene are not widely published. However, computed data and values from closely related structural isomers provide valuable insights into its expected physical state and behavior.

PropertyValue / Expected ValueNotes / Source
Physical State Liquid or low-melting solidInferred from related compounds
Boiling Point ~70 °C @ 2 mmHgBased on its isomer, 4-(tert-butyl)phenylacetylene.
Density ~0.9 g/mLInferred from related compounds like 1-butyl-4-ethynylbenzene (0.906 g/mL).
Solubility Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Chloroform, Hexanes). Insoluble in water.Based on general principles and data for related structures.[2]
XLogP3 3.1A computed measure of lipophilicity.[1]

Spectroscopic Profile

Predicted ¹H and ¹³C NMR Data (in CDCl₃)

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted) Rationale
-C(CH ₃)₃δ ≈ 1.3 ppm (s, 9H)δ ≈ 29 ppmCharacteristic singlet for the nine equivalent protons of the tert-butyl group.
-C (CH₃)₃-δ ≈ 79 ppmQuaternary carbon of the tert-butyl group.
Ar-H (ortho to -OtBu)δ ≈ 6.9 ppm (d, 2H)δ ≈ 119 ppmShielded by the electron-donating -OtBu group.
Ar-H (ortho to -C≡CH)δ ≈ 7.4 ppm (d, 2H)δ ≈ 133 ppmDeshielded by the anisotropic effect of the alkyne.
Ar-C -O-δ ≈ 156 ppmAromatic carbon attached to the oxygen, shifted downfield.
Ar-C -C≡CH-δ ≈ 116 ppmAromatic carbon attached to the alkyne.
-C ≡CH-δ ≈ 84 ppmAlkynyl carbon attached to the aromatic ring.
-C≡C H-δ ≈ 77 ppmTerminal alkynyl carbon.
-C≡CH δ ≈ 3.0 ppm (s, 1H)-Acidic proton of the terminal alkyne.

Predicted Infrared (IR) Spectroscopy Data

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
≡C-H stretch~3300Strong, Sharp
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2950Strong
C≡C stretch~2110Weak to Medium
C=C stretch (aromatic)1600, 1500Medium
C-O stretch (ether)1250-1200Strong

Chemical Properties and Reactivity

The chemistry of 1-tert-Butoxy-4-ethynylbenzene is dominated by its two functional groups, which can often be manipulated independently.

Reactivity of the Ethynyl Group

The terminal alkyne is the primary site of reactivity, serving as a versatile handle for elaboration.

  • Sonogashira Coupling: This is one of the most powerful applications. The terminal alkyne couples efficiently with aryl or vinyl halides under palladium-copper catalysis to form disubstituted alkynes. This reaction is fundamental in the synthesis of conjugated polymers, molecular wires, and complex drug scaffolds.[3][4] The choice of catalyst, base, and solvent is crucial to prevent side reactions like homocoupling of the alkyne (Glaser coupling).

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): As a terminal alkyne, it is an ideal substrate for "click chemistry." It reacts with organic azides in the presence of a copper(I) catalyst to exclusively form 1,4-disubstituted 1,2,3-triazole rings. This reaction is exceptionally reliable and high-yielding, finding widespread use in drug discovery, bioconjugation, and materials science for linking molecular fragments.

  • Other Alkyne Reactions: The terminal alkyne can also undergo hydration to form a methyl ketone, hydrohalogenation, and metallation with strong bases like n-BuLi to form a lithium acetylide, which can then act as a nucleophile.

reactions cluster_sonogashira Sonogashira Coupling cluster_click Click Chemistry (CuAAC) start 1-tert-Butoxy-4-ethynylbenzene s_reagent Aryl Halide (Ar-X) c_reagent Organic Azide (R-N₃) s_product Di-substituted Alkyne s_reagent->s_product Pd(0), Cu(I), Base c_product 1,2,3-Triazole c_reagent->c_product Cu(I) Catalyst workflow_sonogashira start 1-Bromo-4-tert- butoxybenzene + (Trimethylsilyl)acetylene step1 Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, Et₃N) start->step1 intermediate TMS-protected Alkyne step1->intermediate step2 Deprotection (K₂CO₃, MeOH) intermediate->step2 product 1-tert-Butoxy-4- ethynylbenzene step2->product

Caption: Sonogashira synthesis workflow.

Experimental Protocol (Representative):

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-bromo-4-tert-butoxybenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagents: Add anhydrous, degassed triethylamine (Et₃N) as the solvent and base. Then, add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Reaction: Heat the mixture to 60-70 °C and stir until TLC or GC-MS analysis shows complete consumption of the starting bromide.

  • Workup: Cool the reaction, filter through a pad of celite to remove the catalyst, and concentrate the filtrate under reduced pressure.

  • Deprotection: Dissolve the crude TMS-protected intermediate in methanol and add potassium carbonate (K₂CO₃, 2.0 eq). Stir at room temperature for 1-2 hours.

  • Purification: Remove the methanol in vacuo, add water, and extract the product with diethyl ether or ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure liquid product.

Method B: Williamson Ether Synthesis

This approach involves the O-alkylation of 4-ethynylphenol. The challenge lies in the generation of the tert-butyl cation from a suitable precursor, as tert-butyl halides readily undergo elimination. A common method uses isobutylene gas with a strong acid catalyst.

Experimental Protocol (Representative):

  • Reaction Setup: Dissolve 4-ethynylphenol (1.0 eq) in a suitable anhydrous solvent like dichloromethane or THF in a pressure-rated vessel.

  • Catalyst: Add a catalytic amount of a strong acid, such as sulfuric acid or an acidic ion-exchange resin.

  • Alkylation: Cool the solution (e.g., to 0 °C) and bubble isobutylene gas through the mixture or add liquid isobutylene. Seal the vessel and allow it to warm to room temperature, stirring for several hours.

  • Workup: Quench the reaction by adding a mild base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by column chromatography as described in Method A.

Applications in Research and Development

The dual functionality of 1-tert-Butoxy-4-ethynylbenzene makes it a powerful linker and scaffold component.

  • Medicinal Chemistry: The molecule serves as a "linker" to connect a pharmacophore to another molecule, such as a targeting ligand or a solubilizing group, via the triazole ring formed in a click reaction. The protected phenol can be unmasked at a later synthetic stage to reveal a hydrogen bond donor or a site for further conjugation. Heterocyclic compounds, often synthesized using building blocks like this, are central to the development of novel anticancer, anti-inflammatory, and antiviral agents. [5]* Materials Science: In materials chemistry, it is used to synthesize oligo(phenylene ethynylene)s (OPEs) and other conjugated polymers. [4]These materials are investigated for their unique photophysical properties, including fluorescence, and have potential applications in organic light-emitting diodes (OLEDs), sensors, and molecular electronics. The tert-butoxy groups can enhance solubility and influence the solid-state packing of these materials.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53426090, 1-tert-Butoxy-4-ethynylbenzene. Retrieved January 26, 2026, from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577531, 1-(Tert-butoxy)-4-ethenylbenzene. Retrieved January 26, 2026, from [Link].

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Available from: [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. bcrec.id. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11073974, 1-(tert-Butoxy)-4-ethylbenzene. Retrieved January 26, 2026, from [Link].

  • ResearchGate. (n.d.). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. Retrieved January 26, 2026, from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

  • The Royal Society of Chemistry. (2018). Supporting Information for Chemoselective and Stereospecific Iodination of Alkynes using Sulfonium Iodate(I) Salt. Retrieved January 26, 2026, from [Link]

  • Morita, K., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6591–6598. Available from: [Link]

  • Bai, X., et al. (2014). Investigation of oxygen-free Sonogashira step growth synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs). ResearchGate. Available from: [Link]

  • Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. Available from: [Link]

  • Reddit. (2022). Williamson Ether synthesis. r/OrganicChemistry. Available from: [Link]

  • Asati, V., et al. (2022). A Review on Medicinally Important Heterocyclic Compounds. Letters in Organic Chemistry, 19(11), 941-953. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53869575, 1-(tert-Butoxy)-4-ethoxybenzene. Retrieved January 26, 2026, from [Link].

  • Carman, R. M., Kanizaj, N., & Taylor, R. J. K. (1997). p-Di-t-butoxybenzene. Australian Journal of Chemistry, 50(6), 515. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved January 26, 2026, from [Link]

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Benzene Homologues Tethered with 1,2,4-Triazole and 1,3,4-Thiadiazole Motifs Revealing Dual MCF-7/HepG2 Cytotoxic Activity with Prominent Selectivity via Histone Demethylase LSD1 Inhibitory Effect. Molecules, 27(16), 5100. Available from: [Link]

  • ChemWhat. (n.d.). 4-(TERT-BUTYL)PHENYLACETYLENE CAS#: 772-38-3. Retrieved January 26, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763959, 1-Bromo-4-(tert-butoxy)benzene. Retrieved January 26, 2026, from [Link].

  • Bornscheuer, U. T., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(18), 7062–7068. Available from: [Link]

  • PharmaCompass. (n.d.). 4-chloro-1-tert-butoxybenzene. Retrieved January 26, 2026, from [Link]

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Exploratory

An In-depth Technical Guide to 1-tert-Butoxy-4-ethynylbenzene: Molecular Structure, Properties, and Synthetic Insights for Drug Development Professionals

This guide provides a comprehensive technical overview of 1-tert-butoxy-4-ethynylbenzene, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its molecul...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 1-tert-butoxy-4-ethynylbenzene, a versatile building block with significant potential in medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, and synthetic methodologies, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Protected Phenylacetylenes

In the landscape of modern drug discovery, the strategic use of protecting groups is paramount for the successful synthesis of complex molecular architectures. Phenylacetylene derivatives, in particular, are valuable synthons due to the reactivity of the terminal alkyne, which allows for the construction of intricate molecular frameworks through reactions such as the Sonogashira coupling.[1] The introduction of a tert-butoxy protecting group on the phenolic oxygen of a phenylacetylene scaffold, as seen in 1-tert-butoxy-4-ethynylbenzene, offers a robust strategy to modulate the reactivity and solubility of the molecule, making it an invaluable tool in multi-step synthetic campaigns.[2]

This document will provide a detailed exploration of 1-tert-butoxy-4-ethynylbenzene, from its fundamental molecular properties to its practical applications in synthetic chemistry.

Molecular Structure and Physicochemical Properties

1-tert-Butoxy-4-ethynylbenzene possesses a well-defined molecular structure consisting of a benzene ring substituted with a tert-butoxy group and an ethynyl group at the para positions. This arrangement confers a unique combination of steric and electronic properties to the molecule.

Molecular Identity
IdentifierValue
IUPAC Name 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene[3]
Molecular Formula C₁₂H₁₄O[3]
Molecular Weight 174.24 g/mol [3]
CAS Numbers 1093192-41-6, 32569-86-1[3]
SMILES CC(C)(C)OC1=CC=C(C=C1)C#C[3]
Predicted Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, computational predictions provide valuable insights into its properties.

PropertyPredicted Value
Boiling Point ~230-250 °C (at 760 mmHg)
Density ~0.95 - 1.05 g/cm³
LogP ~3.5 - 4.0
Solubility Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); insoluble in water.

The tert-butoxy group, being bulky and lipophilic, significantly influences the solubility profile of the molecule, enhancing its compatibility with organic solvents commonly used in synthesis.

Synthesis of 1-tert-Butoxy-4-ethynylbenzene: A Representative Protocol

The synthesis of 1-tert-butoxy-4-ethynylbenzene can be efficiently achieved through a two-step sequence involving the protection of 4-ethynylphenol. This approach is modular and allows for the preparation of the target compound from readily available starting materials.

Synthesis_Workflow cluster_step1 Step 1: Sonogashira Coupling cluster_step2 Step 2: Desilylation cluster_step3 Step 3: tert-Butoxy Protection 4-Iodophenol 4-Iodophenol Step1_Product 4-((Trimethylsilyl)ethynyl)phenol 4-Iodophenol->Step1_Product PdCl₂(PPh₃)₂, CuI, Et₃N TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Step1_Product Step2_Product 4-Ethynylphenol Step1_Product->Step2_Product K₂CO₃, MeOH Final_Product 1-tert-Butoxy-4-ethynylbenzene Step2_Product->Final_Product H₂SO₄ (cat.) Isobutylene Isobutylene Isobutylene->Final_Product

Caption: A plausible synthetic workflow for 1-tert-Butoxy-4-ethynylbenzene.

Experimental Protocol: A Step-by-Step Guide

This protocol is a representative procedure based on established methods for similar transformations.[4][5]

Step 1: Synthesis of 4-((Trimethylsilyl)ethynyl)phenol

  • To a stirred solution of 4-iodophenol (1.0 eq) in triethylamine (Et₃N) are added PdCl₂(PPh₃)₂ (0.02 eq) and CuI (0.04 eq) under an inert atmosphere (e.g., argon or nitrogen).

  • Trimethylsilylacetylene (1.2 eq) is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 4-((trimethylsilyl)ethynyl)phenol.

Step 2: Synthesis of 4-Ethynylphenol

  • To a solution of 4-((trimethylsilyl)ethynyl)phenol (1.0 eq) in methanol (MeOH) is added potassium carbonate (K₂CO₃) (1.5 eq).

  • The mixture is stirred at room temperature for 1-2 hours until the desilylation is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is partitioned between water and ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give 4-ethynylphenol, which can often be used in the next step without further purification.

Step 3: Synthesis of 1-tert-Butoxy-4-ethynylbenzene

  • 4-Ethynylphenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane (DCM) or tert-butyl methyl ether (MTBE).

  • A catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a solid acid catalyst, is added.

  • The reaction vessel is cooled, and isobutylene is bubbled through the solution or added as a condensed liquid.

  • The reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).

  • The reaction is quenched with a mild base (e.g., saturated sodium bicarbonate solution), and the organic layer is separated, washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield 1-tert-butoxy-4-ethynylbenzene.

Spectroscopic Characterization: The Molecular Fingerprint

¹H NMR Spectroscopy (Predicted)
  • δ ~7.4 ppm (d, 2H): Aromatic protons ortho to the ethynyl group.

  • δ ~6.9 ppm (d, 2H): Aromatic protons ortho to the tert-butoxy group.

  • δ ~3.0 ppm (s, 1H): Acetylenic proton.

  • δ ~1.3 ppm (s, 9H): Protons of the tert-butyl group.

¹³C NMR Spectroscopy (Predicted)
  • δ ~155 ppm: Aromatic carbon attached to the oxygen of the tert-butoxy group.

  • δ ~133 ppm: Aromatic carbons ortho to the ethynyl group.

  • δ ~119 ppm: Aromatic carbons ortho to the tert-butoxy group.

  • δ ~116 ppm: Aromatic carbon attached to the ethynyl group.

  • δ ~84 ppm: Quaternary acetylenic carbon.

  • δ ~79 ppm: Terminal acetylenic carbon.

  • δ ~79 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~29 ppm: Methyl carbons of the tert-butyl group.

FT-IR Spectroscopy (Predicted)
  • ~3300 cm⁻¹: C-H stretch of the terminal alkyne.

  • ~2100 cm⁻¹: C≡C stretch (a sharp, characteristic band).

  • ~2970 cm⁻¹: C-H stretch of the tert-butyl group.

  • ~1600, 1500 cm⁻¹: C=C stretching vibrations of the aromatic ring.

  • ~1240 cm⁻¹: C-O stretching of the ether linkage.

Applications in Drug Development: A Versatile Scaffold

The 1-tert-butoxy-4-ethynylbenzene scaffold is a valuable building block in drug discovery programs for several key reasons:

  • The Protected Phenol: The tert-butoxy group serves as a robust protecting group for the phenolic hydroxyl, which is a common site for metabolic modification (e.g., glucuronidation). This protection allows for chemical manipulations at other parts of the molecule without affecting the phenol. The tert-butoxy group can be removed under acidic conditions to unmask the phenol at a later stage in the synthesis, which may be crucial for target binding or for modulating pharmacokinetic properties.[8]

  • The Terminal Alkyne as a Synthetic Handle: The ethynyl group is a versatile functional group that can participate in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling .[9] This palladium-catalyzed cross-coupling reaction allows for the facile introduction of the phenylacetylene moiety onto aryl or vinyl halides, enabling the construction of complex biaryl and vinyl-aryl structures that are prevalent in many biologically active compounds.

Sonogashira_Coupling Reactant_1 1-tert-Butoxy-4-ethynylbenzene Product Coupled Product (R-C≡C-Ph-OtBu) Reactant_1->Product Pd Catalyst, CuI, Base Reactant_2 Aryl/Vinyl Halide (R-X) Reactant_2->Product

Caption: General scheme of the Sonogashira coupling reaction.

  • Scaffold for Bioactive Molecules: Phenylacetylene derivatives are found in a variety of natural products and synthetic compounds with diverse biological activities.[1] The rigid, linear nature of the alkyne can act as a spacer or a key binding element in a pharmacophore. Alkoxy-substituted phenylacetylenes, in particular, have been explored in the development of agents for various therapeutic areas.[10]

Safety and Handling

As with all laboratory chemicals, 1-tert-butoxy-4-ethynylbenzene should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated fume hood. While specific toxicity data for this compound is limited, related aromatic compounds may cause skin and eye irritation.[5]

Conclusion

1-tert-Butoxy-4-ethynylbenzene is a strategically important building block for organic synthesis, particularly in the realm of drug discovery and materials science. Its molecular structure, featuring a protected phenol and a reactive terminal alkyne, offers a powerful combination for the construction of complex molecular targets. The synthetic protocols outlined in this guide, coupled with the predicted spectroscopic data, provide a solid foundation for the utilization of this versatile compound in research and development endeavors. As the demand for novel and complex small molecules continues to grow, the utility of well-designed building blocks like 1-tert-butoxy-4-ethynylbenzene will undoubtedly increase.

References

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Foundational

An In-depth Technical Guide to the Solubility of 1-tert-Butoxy-4-ethynylbenzene in Common Laboratory Solvents

Introduction: Contextualizing the Importance of Solubility 1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its rigid, rod-lik...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing the Importance of Solubility

1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic molecule of significant interest in materials science and pharmaceutical development. Its rigid, rod-like structure, conferred by the ethynylbenzene core, makes it a valuable building block for polymers, molecular wires, and complex organic architectures. The tert-butoxy group, a bulky and lipophilic moiety, modulates its physical properties, including solubility, which is a critical parameter governing its utility.

For researchers in organic synthesis, materials science, and drug development, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of practical application. It dictates the choice of reaction media, influences reaction kinetics, and is paramount for purification processes such as recrystallization and chromatography. In a pharmaceutical context, solubility directly impacts formulation strategies and bioavailability.

This guide provides a detailed examination of the solubility profile of 1-tert-Butoxy-4-ethynylbenzene. We will synthesize predictive insights based on its molecular structure with field-proven, step-by-step protocols for empirical validation. This document is designed to equip researchers with both the theoretical foundation and the practical methodologies required to confidently work with this compound.

Molecular Profile and Predicted Solubility Behavior

The solubility of a substance is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 1-tert-Butoxy-4-ethynylbenzene contains both nonpolar and weakly polar features, which dictate its interactions with various solvents.

Key Physicochemical Properties:

  • Molecular Formula: C₁₂H₁₄O[2]

  • Molecular Weight: 174.24 g/mol [2]

  • Core Structure: A highly nonpolar phenylacetylene unit. Alkynes, as a class, are known to be hydrophobic and readily dissolve in nonpolar organic solvents.[3][4][5][6]

  • Key Functional Groups:

    • tert-Butoxy Group (-OC(CH₃)₃): While the ether linkage introduces a slight dipole moment, the bulky, nonpolar tert-butyl group sterically shields the oxygen atom and significantly contributes to the molecule's overall lipophilicity.

    • Ethynyl Group (-C≡CH): This group is primarily nonpolar.

  • Predicted Lipophilicity (XLogP3): 3.1.[2] This value indicates a strong preference for nonpolar environments over aqueous ones, predicting poor water solubility and high solubility in organic solvents.

Based on this profile, 1-tert-Butoxy-4-ethynylbenzene is predicted to be a hydrophobic compound. Its solubility will be dominated by London dispersion forces. Therefore, it is expected to be highly soluble in nonpolar and moderately polar aprotic solvents, with limited to negligible solubility in highly polar protic solvents like water. A structurally similar compound, 4-(tert-butyl)phenylacetylene, is noted to be slightly soluble in chloroform and hexanes and is difficult to mix with water, reinforcing this prediction.[7]

Predicted Qualitative Solubility Profile

The following table summarizes the predicted solubility of 1-tert-Butoxy-4-ethynylbenzene in a range of common laboratory solvents, categorized by solvent type. These predictions are based on its chemical structure and the known behavior of similar compounds.

Solvent Category Solvent Predicted Solubility Rationale for Prediction
Nonpolar Hexane, CyclohexaneSoluble to Freely SolubleStrong London dispersion forces match the solute's nonpolar character.
Toluene, BenzeneFreely Solubleπ-stacking interactions between the solvent and solute's benzene rings enhance solubility.
Polar Aprotic Diethyl EtherFreely SolubleThe ether group on the solute is compatible with the solvent.[3][6]
Dichloromethane (DCM)Freely SolubleEffective at dissolving moderately nonpolar organic compounds.
Tetrahydrofuran (THF)Freely SolubleSimilar to diethyl ether, its ether structure is compatible.
Ethyl AcetateSolubleThe ester group provides some polarity, but the overall environment is suitable for this solute.
AcetoneSolubleA moderately polar solvent capable of dissolving a wide range of organic compounds.
Dimethylformamide (DMF)Moderately SolubleHigher polarity may reduce solubility compared to less polar solvents.
Dimethyl Sulfoxide (DMSO)Slightly SolubleHigh polarity makes it a less ideal solvent for this highly nonpolar compound.
Polar Protic Ethanol, MethanolSlightly SolubleThe hydroxyl groups favor hydrogen bonding, which the solute cannot effectively participate in. Solubility is driven by the solvent's alkyl portion.
WaterInsolubleThe high polarity and strong hydrogen-bonding network of water are incompatible with the hydrophobic solute.[3][5][6]

Experimental Protocols for Solubility Determination

The following section provides robust, self-validating protocols for determining the solubility of 1-tert-Butoxy-4-ethynylbenzene, progressing from a rapid qualitative assessment to a precise quantitative measurement.

Logical Workflow for Solubility Assessment

The following diagram illustrates the decision-making process for characterizing the solubility of a novel compound.

G cluster_qualitative Qualitative Screening cluster_quantitative Quantitative Analysis (if soluble) qual_start Add ~5 mg solute to 1 mL solvent qual_stir Vortex/Stir for 60s at RT qual_start->qual_stir qual_observe Visual Observation qual_stir->qual_observe qual_result Soluble, Partially Soluble, or Insoluble? qual_observe->qual_result quant_start Prepare Saturated Solution (Shake-Flask Method) qual_result->quant_start Soluble quant_equilibrate Equilibrate for 24h quant_start->quant_equilibrate quant_filter Filter with 0.22 µm Syringe Filter quant_equilibrate->quant_filter quant_analyze Analyze via UV-Vis or HPLC quant_filter->quant_analyze quant_result Calculate Concentration (e.g., mg/mL) quant_analyze->quant_result

Caption: Decision workflow for solubility analysis.

Protocol 4.1: Rapid Qualitative Visual Assessment

This method provides a quick, preliminary assessment of solubility, ideal for screening multiple solvents.

Objective: To visually classify the compound as soluble, partially soluble, or insoluble in a given solvent at room temperature.

Materials:

  • 1-tert-Butoxy-4-ethynylbenzene

  • Selected solvents (e.g., Water, Hexane, Toluene, DCM, Acetone, Ethanol)

  • Small test tubes or 1.5 mL vials

  • Spatula

  • Vortex mixer

Procedure:

  • Aliquot Solute: Weigh approximately 2-5 mg of 1-tert-Butoxy-4-ethynylbenzene and place it into a clean, dry test tube.

  • Add Solvent: Add 1 mL of the chosen solvent to the test tube.

  • Mix: Cap the tube securely and vortex vigorously for 60 seconds.[1]

  • Observe: Let the mixture stand for 30 seconds and observe against a contrasting background.

    • Soluble: The solid completely dissolves, leaving a clear, homogeneous solution.

    • Partially Soluble: Some of the solid dissolves, but undissolved particles remain visible.

    • Insoluble: The solid does not appear to dissolve at all.

  • Record: Document the observations for each solvent tested.

Trustworthiness Check: The simplicity of this protocol makes it highly reliable for initial screening. The primary source of error is insufficient mixing or observation time, which is controlled by the standardized 60-second vortex step.

Protocol 4.2: Quantitative Determination by UV-Vis Spectroscopy

This protocol uses the "shake-flask" method, a gold standard for determining equilibrium solubility, coupled with UV-Vis spectroscopy for quantification.[8] This is applicable because the benzene ring in the compound provides a strong chromophore for UV detection.

Objective: To determine the precise solubility (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.

Workflow Diagram:

G cluster_cal Step 1: Calibration Curve cluster_sat Step 2: Saturated Solution cluster_meas Step 3: Measurement & Calculation A Prepare Stock Solution (known concentration) B Create Serial Dilutions A->B C Measure Absorbance of each dilution B->C D Plot Absorbance vs. Concentration (Beer-Lambert Law) C->D L Calculate concentration using calibration curve E Add excess solid to solvent in a sealed vial F Agitate at constant temp. (e.g., 25°C shaker) for 24h E->F G Let solution settle F->G H Withdraw supernatant G->H I Filter with 0.22 µm PTFE syringe filter H->I J Dilute filtrate to fall within calibration range I->J K Measure Absorbance of diluted sample J->K K->L

Caption: Workflow for quantitative solubility measurement.

Procedure:

  • Preparation of Calibration Curve: a. Prepare a stock solution of 1-tert-Butoxy-4-ethynylbenzene of a known concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a series of serial dilutions to create at least five standards of decreasing concentration. c. Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c), which validates the Beer-Lambert law for this concentration range.

  • Preparation of Saturated Solution: a. Add an excess amount of solid 1-tert-Butoxy-4-ethynylbenzene to a sealed vial containing the solvent (e.g., add 20 mg to 2 mL of solvent). The key is to ensure solid material remains after equilibration. b. Place the vial in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C) for 24 hours. This duration is critical to ensure the solution reaches equilibrium. c. After 24 hours, cease agitation and allow the vial to stand for at least 1 hour for the excess solid to settle.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant using a pipette. b. Immediately filter the aliquot through a 0.22 µm syringe filter (PTFE is recommended for organic solvents) into a clean vial. Causality: This step is crucial to remove any microscopic undissolved particles that would scatter light and artificially inflate the absorbance reading.[9] c. Accurately dilute the filtered sample with the solvent to ensure its absorbance falls within the linear range of your calibration curve. d. Measure the absorbance of the diluted sample at λ_max.

  • Calculation: a. Use the measured absorbance and the calibration curve equation to determine the concentration of the diluted sample. b. Account for the dilution factor to calculate the concentration of the original saturated solution. This value represents the equilibrium solubility of 1-tert-Butoxy-4-ethynylbenzene in that solvent at the specified temperature.

Safety and Handling

While specific toxicological data for 1-tert-Butoxy-4-ethynylbenzene is not widely published, it is prudent to handle it with standard laboratory precautions. A safety data sheet for the compound indicates it is stable under normal conditions.[10]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound and solvents.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when using volatile organic solvents.

  • Handling: Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

1-tert-Butoxy-4-ethynylbenzene is a predominantly nonpolar molecule, a characteristic that defines its solubility profile. It is predicted to be freely soluble in nonpolar and moderately polar aprotic solvents such as toluene, dichloromethane, and diethyl ether, while exhibiting poor solubility in highly polar protic solvents, particularly water. This guide provides both a strong predictive framework based on molecular properties and robust, detailed methodologies for researchers to empirically determine precise solubility data. Adherence to these protocols will ensure the generation of reliable and reproducible results, facilitating the effective use of this compound in research and development.

References

  • PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]

  • ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • PubChem. 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • LibreTexts Chemistry. Solubility of Organic Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Organic Mystery. Physical Properties of Alkynes. [Link]

  • ACS Publications. Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • Scientific Research Publishing. Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation. [Link]

  • PubChem. 1-(tert-Butoxy)-4-ethylbenzene. National Center for Biotechnology Information. [Link]

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  • ResearchGate. Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

  • National Center for Biotechnology Information. The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. [Link]

  • Wikipedia. Alkyne. [Link]

  • GeeksforGeeks. Alkynes - Definition, Structure, Preparation, Properties. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: tert-butyl-4-methoxyphenol. [Link]

  • BYJU'S. Physical Properties Of Alkynes. [Link]

  • Angene Chemical. Safety Data Sheet: 1-(tert-Butoxy)-4-chlorobenzene. [Link]

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Exploratory

Spectroscopic Characterization of 1-tert-Butoxy-4-ethynylbenzene: An In-Depth Technical Guide

Introduction 1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic compound featuring a bulky tert-butoxy group and a reactive ethynyl group attached to a benzene ring. This unique structure makes it a valuable buildi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic compound featuring a bulky tert-butoxy group and a reactive ethynyl group attached to a benzene ring. This unique structure makes it a valuable building block in various fields, including organic synthesis, materials science, and pharmaceutical development. The tert-butoxy group offers steric hindrance and can influence the electronic properties of the aromatic system, while the ethynyl group provides a versatile handle for a wide range of chemical transformations, such as click chemistry, polymerization, and cross-coupling reactions.

Accurate structural elucidation and purity assessment are paramount for the effective utilization of 1-tert-butoxy-4-ethynylbenzene in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. As a self-validating system, this document will not only present the spectral data but also delve into the underlying principles of data acquisition and interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

The structural integrity of 1-tert-butoxy-4-ethynylbenzene is the foundation of its chemical behavior. A clear understanding of its architecture is crucial for interpreting its spectral data.

Caption: Molecular structure of 1-tert-butoxy-4-ethynylbenzene.

Table 1: Physicochemical Properties of 1-tert-Butoxy-4-ethynylbenzene

PropertyValueSource
Molecular FormulaC₁₂H₁₄O[1]
Molecular Weight174.24 g/mol [1]
IUPAC Name1-tert-butoxy-4-ethynylbenzene[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. Due to the absence of publicly available, experimentally verified NMR data for 1-tert-butoxy-4-ethynylbenzene, the following sections present high-quality predicted spectra. These predictions are generated using advanced algorithms that consider a vast database of known chemical shifts and coupling constants. [2], [3]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

The following is a generalized, field-proven protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of small organic molecules like 1-tert-butoxy-4-ethynylbenzene.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[4]

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

    • Ensure the sample is fully dissolved. If necessary, gently vortex the tube.

    • The final concentration should be in the range of 10-50 mM for ¹H NMR and 50-200 mM for ¹³C NMR.[5]

  • Instrument Setup:

    • Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.

    • Place the sample in the NMR spectrometer's autosampler or manually insert it into the magnet.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, which is crucial for high resolution and sharp peaks.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The predicted ¹H NMR spectrum of 1-tert-butoxy-4-ethynylbenzene in CDCl₃ is expected to show distinct signals corresponding to the aromatic, ethynyl, and tert-butyl protons.

Table 2: Predicted ¹H NMR Data for 1-tert-Butoxy-4-ethynylbenzene

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.40Doublet2HAr-H (ortho to -C≡CH)
~6.90Doublet2HAr-H (ortho to -O-t-Bu)
~3.05Singlet1H≡C-H
~1.35Singlet9H-C(CH₃)₃

Interpretation:

  • Aromatic Protons: The para-substitution pattern of the benzene ring leads to an AA'BB' spin system, which often appears as two doublets. The protons ortho to the electron-withdrawing ethynyl group are expected to be deshielded and appear at a lower field (~7.40 ppm) compared to the protons ortho to the electron-donating tert-butoxy group (~6.90 ppm).

  • Ethynyl Proton: The terminal alkyne proton is typically found in the range of 2.5-3.1 ppm. Its singlet nature is due to the absence of neighboring protons.

  • tert-Butyl Protons: The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at a higher field (~1.35 ppm) due to their aliphatic nature and shielding effects.

¹³C NMR Spectral Data (Predicted)

The predicted proton-decoupled ¹³C NMR spectrum provides information about the carbon framework of the molecule.

Table 3: Predicted ¹³C NMR Data for 1-tert-Butoxy-4-ethynylbenzene

Chemical Shift (δ, ppm)Assignment
~156Ar-C (ipso to -O-t-Bu)
~133Ar-C (ortho to -C≡CH)
~118Ar-C (ipso to -C≡CH)
~115Ar-C (ortho to -O-t-Bu)
~83-C≡CH
~79-C(CH₃)₃
~77≡C-H
~29-C(CH₃)₃

Interpretation:

  • Aromatic Carbons: The aromatic region of the spectrum is expected to show four distinct signals due to the symmetry of the para-substituted ring. The carbon attached to the oxygen of the tert-butoxy group will be the most downfield due to the deshielding effect of the oxygen atom. The ipso-carbon of the ethynyl group will also be downfield.

  • Alkynyl Carbons: The two carbons of the alkyne group are expected to have characteristic chemical shifts in the range of 70-90 ppm.

  • tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear further downfield than the methyl carbons due to its substitution. The three equivalent methyl carbons will give a single, intense signal at a higher field.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Experimental Protocol: Acquiring Electron Ionization (EI) Mass Spectra

Electron Ionization (EI) is a common technique for the mass analysis of volatile and thermally stable small organic molecules.

  • Sample Introduction:

    • Introduce a small amount of the sample (typically in the microgram to nanogram range) into the mass spectrometer. This can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

    • For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane, hexane) and inject it into the GC.

  • Ionization:

    • In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This results in the ejection of an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.

  • Mass Analysis:

    • The molecular ion and any fragment ions formed are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

Mass Spectrometry Data and Fragmentation Analysis

The mass spectrum of 1-tert-butoxy-4-ethynylbenzene is expected to show a prominent molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Ions in the Mass Spectrum of 1-tert-Butoxy-4-ethynylbenzene

m/zProposed Fragment
174[M]⁺• (Molecular Ion)
159[M - CH₃]⁺
118[M - C₄H₈]⁺• (Loss of isobutylene)
91[C₇H₇]⁺ (Tropylium ion)
57[C₄H₉]⁺ (tert-Butyl cation)

Fragmentation Pathway:

The fragmentation of aromatic ethers in EI-MS is often characterized by cleavage of the ether bond and rearrangements.[6]

G M [C12H14O]⁺• m/z = 174 (Molecular Ion) F1 [C11H11O]⁺ m/z = 159 M->F1 - •CH3 F2 [C8H6O]⁺• m/z = 118 (p-ethynylphenol radical cation) M->F2 - C4H8 (isobutylene) F3 [C4H9]⁺ m/z = 57 (tert-butyl cation) M->F3 α-cleavage F4 [C7H7]⁺ m/z = 91 (Tropylium ion) F2->F4 - CO

Caption: Proposed mass spectral fragmentation pathway of 1-tert-butoxy-4-ethynylbenzene.

Interpretation:

  • Molecular Ion (m/z 174): The presence of a clear molecular ion peak is expected due to the stability of the aromatic ring.

  • Loss of a Methyl Group (m/z 159): A common fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical to form a stable tertiary carbocation.

  • Loss of Isobutylene (m/z 118): A characteristic fragmentation for tert-butyl ethers is the McLafferty-type rearrangement involving the transfer of a hydrogen atom and the elimination of a neutral isobutylene molecule. This results in the formation of the p-ethynylphenol radical cation.

  • tert-Butyl Cation (m/z 57): Alpha-cleavage of the C-O bond can lead to the formation of the stable tert-butyl cation, which is often a prominent peak in the mass spectra of tert-butyl ethers.

  • Tropylium Ion (m/z 91): The p-ethynylphenol radical cation can undergo further fragmentation, such as the loss of carbon monoxide (CO), to form the highly stable tropylium ion.

Conclusion

This technical guide provides a detailed analysis of the expected NMR and mass spectrometry data for 1-tert-butoxy-4-ethynylbenzene. By combining high-quality predicted spectral data with established experimental protocols and a thorough interpretation of the expected spectral features, this document serves as a valuable resource for scientists working with this versatile compound. The presented information facilitates the confident identification and characterization of 1-tert-butoxy-4-ethynylbenzene, ensuring its effective application in various scientific endeavors. The self-validating nature of this guide, which explains the causality behind the expected spectral patterns, empowers researchers to not only confirm the identity of their material but also to troubleshoot potential impurities or side products.

References

  • PubChem. 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • ACD/Labs. NMR Predictor. [Link]

  • Mestrelab Research. Mnova NMRPredict. [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]

  • University of California, Davis.
  • Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]

  • Organic Spectroscopy International. MASS SPECTRUM OF ETHERS. [Link]

  • Chemistry LibreTexts. Mass Spectrometry of Ethers. [Link]

  • University of Victoria. Ionization methods for the mass spectrometry of organometallic compounds. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

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Foundational

An In-depth Technical Guide to the Reactivity of the Ethynyl Group on 1-tert-Butoxy-4-ethynylbenzene

For Researchers, Scientists, and Drug Development Professionals Foreword: Unlocking the Synthetic Potential of a Versatile Building Block In the landscape of modern organic synthesis and medicinal chemistry, the strategi...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Synthetic Potential of a Versatile Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic functionalization of aromatic scaffolds is paramount. Among the myriad of functional groups available to the synthetic chemist, the ethynyl group stands out for its versatility, enabling a diverse array of transformations. This guide focuses on the reactivity of the terminal alkyne in 1-tert-Butoxy-4-ethynylbenzene, a key building block whose utility is amplified by the electronic influence and protective capabilities of the para-tert-butoxy group.

This document serves as an in-depth technical resource, moving beyond a simple recitation of protocols. As a Senior Application Scientist, the aim is to provide a narrative grounded in mechanistic understanding and practical insights. We will explore the causality behind experimental choices, ensuring that each described protocol is not just a recipe, but a self-validating system built on a foundation of scientific integrity. Through this exploration, we will unlock the full synthetic potential of 1-tert-butoxy-4-ethynylbenzene, empowering researchers to leverage its unique reactivity in the design and synthesis of novel molecules with applications ranging from materials science to drug discovery.

The Molecule: Structure, Properties, and Electronic Profile

1-tert-Butoxy-4-ethynylbenzene is a disubstituted benzene derivative featuring a terminal ethynyl group and a tert-butoxy group in a para-relationship.

Structure:

Caption: Generalized mechanism of the Sonogashira cross-coupling reaction.

Field-Proven Protocol: Sonogashira Coupling of 1-tert-Butoxy-4-ethynylbenzene with Aryl Iodides

This protocol provides a reliable method for the synthesis of unsymmetrical diarylacetylenes. The use of a copper co-catalyst is crucial for efficient reaction.

Experimental Protocol:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%), and the aryl iodide (1.0 equiv.).

  • Reagent Addition: Add anhydrous, degassed triethylamine (2.0 equiv.) and anhydrous, degassed THF as the solvent.

  • Substrate Addition: Add 1-tert-butoxy-4-ethynylbenzene (1.2 equiv.) to the reaction mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired diarylacetylene.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the oxidative homocoupling of the alkyne (Glaser coupling) and protects the palladium catalyst from deactivation.

  • Anhydrous and Degassed Solvents: Water and oxygen can interfere with the catalytic cycle.

  • Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.

  • Triethylamine as Base and Solvent: Triethylamine serves as both the base to deprotonate the terminal alkyne and as a solvent. Its use as a solvent ensures a high concentration of the base.

Data Presentation: Representative Sonogashira Couplings

Aryl HalideProductYield (%)
4-Iodoanisole1-(tert-Butoxy)-4-((4-methoxyphenyl)ethynyl)benzene>90
1-Bromo-4-nitrobenzene1-(tert-Butoxy)-4-((4-nitrophenyl)ethynyl)benzene~85
2-Iodothiophene2-((4-(tert-Butoxy)phenyl)ethynyl)thiophene>85

"Click" Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of "click" chemistry, a class of reactions that are high-yielding, wide in scope, and easy to perform. [1][2][3][4]This reaction allows for the efficient formation of 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide. For 1-tert-butoxy-4-ethynylbenzene, the CuAAC reaction opens the door to a vast array of functionalized triazole derivatives.

Mechanistic Insights

The CuAAC reaction is catalyzed by a copper(I) species, which is often generated in situ from a copper(II) salt and a reducing agent (e.g., sodium ascorbate). The currently accepted mechanism involves a dinuclear copper acetylide intermediate that reacts with the azide.

CuAAC_Mechanism cluster_catalytic_cycle CuAAC Catalytic Cycle Alkyne R-C≡CH Cu_acetylide [Cu]-C≡C-R Alkyne->Cu_acetylide + Cu(I), Base Azide R'-N₃ Cycloaddition [3+2] Cycloaddition CuI Cu(I) Cu_triazolide Copper Triazolide Cycloaddition->Cu_triazolide Triazole 1,4-Disubstituted 1,2,3-Triazole Protonolysis Protonolysis Protonolysis->CuI Regenerates Catalyst Protonolysis->Triazole Cu_triazolide->Protonolysis

Caption: Simplified mechanism of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Field-Proven Protocol: CuAAC Reaction of 1-tert-Butoxy-4-ethynylbenzene

This protocol describes a reliable and high-yielding procedure for the synthesis of 1,2,3-triazoles.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the organic azide (1.0 equiv.) and 1-tert-butoxy-4-ethynylbenzene (1.05 equiv.) in a 1:1 mixture of tert-butanol and water.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (10 mol%) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (5 mol%) in water.

  • Reagent Addition: Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Reaction Conditions: Stir the reaction mixture vigorously at room temperature for 6-12 hours. The reaction mixture will typically become heterogeneous.

  • Work-up: Upon completion (as monitored by TLC), dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.

Causality Behind Experimental Choices:

  • tert-Butanol/Water Solvent System: This solvent mixture is effective at dissolving a wide range of organic azides and the alkyne, while also being compatible with the aqueous catalyst system.

  • In Situ Generation of Cu(I): Sodium ascorbate reduces the Cu(II) salt to the active Cu(I) catalyst. This is a convenient and reliable method for generating the active catalyst.

  • Vigorous Stirring: As the reaction is often biphasic, vigorous stirring is essential to ensure adequate mixing and efficient reaction.

Data Presentation: Representative CuAAC Reactions

AzideProductYield (%)
Benzyl azide1-Benzyl-4-(4-(tert-butoxy)phenyl)-1H-1,2,3-triazole>95
1-Azido-4-nitrobenzene1-(4-(tert-Butoxy)phenyl)-4-(4-nitrophenyl)-1H-1,2,3-triazole>90
3-Azidopropan-1-ol3-(4-(4-(tert-Butoxy)phenyl)-1H-1,2,3-triazol-1-yl)propan-1-ol>95

Reactivity of the Terminal Alkyne Proton

The terminal proton of the ethynyl group in 1-tert-butoxy-4-ethynylbenzene is weakly acidic and can be removed by a strong base. The resulting acetylide anion is a potent nucleophile and can react with a variety of electrophiles.

Deprotonation and Subsequent Reactions

Commonly used bases for the deprotonation of terminal alkynes include organolithium reagents (e.g., n-butyllithium) and Grignard reagents.

Workflow for Deprotonation and Electrophilic Quench:

Deprotonation_Workflow Start 1-tert-Butoxy-4-ethynylbenzene Base Strong Base (e.g., n-BuLi) Start->Base Deprotonation Acetylide Lithium (4-(tert-butoxy)phenyl)acetylide Base->Acetylide Electrophile Electrophile (E⁺) Acetylide->Electrophile Nucleophilic Attack Product 1-tert-Butoxy-4-(alkynyl-E)benzene Electrophile->Product

Caption: General workflow for the deprotonation of 1-tert-butoxy-4-ethynylbenzene and subsequent reaction with an electrophile.

Representative Electrophiles:

  • Aldehydes and Ketones: Form propargyl alcohols.

  • Carbon Dioxide: After work-up, yields a propiolic acid.

  • Halogenating Agents (e.g., I₂, Br₂): Form haloalkynes.

The Role of the tert-Butoxy Group: A Protective and Modulating Moiety

The tert-butoxy group serves a dual purpose in the context of the reactivity of 1-tert-butoxy-4-ethynylbenzene.

  • Electronic Modulation: As previously discussed, its electron-donating nature enhances the nucleophilicity of the ethynyl group.

  • Protecting Group: The tert-butoxy group can be considered a protecting group for the phenolic hydroxyl group. It is stable to the basic and nucleophilic conditions often employed in reactions of the ethynyl group.

Deprotection of the tert-Butoxy Group

The tert-butoxy group can be readily cleaved under acidic conditions to reveal the free phenol. This is a valuable transformation, as it allows for the introduction of a hydroxyl group after the desired modifications have been made to the ethynyl moiety.

Protocol for Deprotection:

  • Reaction Setup: Dissolve the tert-butoxy-substituted compound in a suitable solvent such as dichloromethane or dioxane.

  • Acid Addition: Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (4 M in dioxane), to the solution. [5][6]3. Reaction Conditions: Stir the reaction at room temperature for 1-4 hours.

  • Work-up: Neutralize the reaction with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent.

  • Purification: Purify the phenolic product by column chromatography or recrystallization.

Applications in Materials Science and Drug Discovery

The versatile reactivity of 1-tert-butoxy-4-ethynylbenzene makes it a valuable building block in several areas of chemical research.

  • Liquid Crystals: The rigid rod-like structure of diarylacetylenes derived from this molecule makes them interesting candidates for liquid crystal applications. [7][8]* Functional Polymers: The ethynyl group can be polymerized, or the molecule can be incorporated into larger polymer structures through its various reactions. [9]* Medicinal Chemistry: The 1,2,3-triazole linkage formed via the CuAAC reaction is a common bioisostere for the amide bond and is frequently used in the design of new drug candidates. The ability to deprotect the tert-butoxy group to reveal a phenol provides an additional handle for further functionalization or for creating molecules that can interact with biological targets through hydrogen bonding.

Conclusion

1-tert-Butoxy-4-ethynylbenzene is a versatile and valuable building block in organic synthesis. The interplay between the reactive ethynyl group and the electronically modulating and protecting tert-butoxy group provides a rich platform for the construction of complex molecular architectures. A thorough understanding of the reactivity patterns and the judicious choice of reaction conditions, as detailed in this guide, will enable researchers to fully exploit the synthetic potential of this important molecule.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Hein, C. D., Liu, X., & Wang, D. (2008). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: New reactivity of copper(I) acetylides. Coordination Chemistry Reviews, 252(5-7), 655-664.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Sathiyaraj. [Link]

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53426090, 1-tert-Butoxy-4-ethynylbenzene. Retrieved January 15, 2024 from [Link].

  • Angoy, M., et al. (2021). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand.
  • Bakis, E., et al. (2021). A kinetics study of copper-catalysed click reactions in ionic liquids. RSC Publishing.
  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
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  • Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Polymers, 13(11), 1735.
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  • Radiofluorination of an Anionic, Azide-Functionalized Teroligomer by Copper-Catalyzed Azide-Alkyne Cycloaddition. MDPI.
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Exploratory

A Comprehensive Technical Guide to 1-tert-Butoxy-4-ethynylbenzene: Synthesis, Characterization, and Applications

Introduction: A Versatile Building Block in Modern Organic Synthesis 1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry, mate...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-tert-Butoxy-4-ethynylbenzene is a bifunctional organic molecule that has garnered significant interest among researchers in medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a terminal alkyne and a tert-butoxy protecting group on a phenyl ring, offers a unique combination of reactivity and stability. The terminal alkyne serves as a versatile handle for a variety of coupling reactions, most notably the palladium-catalyzed Sonogashira coupling, as well as click chemistry.[1][2][3] The tert-butoxy group provides a stable protecting group for the phenolic oxygen, which can be readily removed under acidic conditions to reveal the corresponding 4-ethynylphenol, a valuable intermediate for the synthesis of polymers, liquid crystals, and biologically active compounds.[4][5][6] This guide provides an in-depth review of the foundational literature on 1-tert-Butoxy-4-ethynylbenzene, detailing its synthesis, spectroscopic characterization, and key applications, with the aim of equipping researchers with the practical knowledge required to effectively utilize this important synthetic building block.

Molecular Structure and Properties

1-tert-Butoxy-4-ethynylbenzene possesses a molecular formula of C₁₂H₁₄O and a molecular weight of 174.24 g/mol .[7] The molecule consists of a benzene ring substituted with a tert-butoxy group (-O-C(CH₃)₃) and an ethynyl group (-C≡CH) at the para positions. The tert-butyl group's steric bulk provides stability to the ether linkage, while the terminal alkyne's acidic proton and triple bond are the primary sites of its chemical reactivity.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 1-tert-Butoxy-4-ethynylbenzene is presented in the table below. This data is essential for its identification and characterization in a laboratory setting.

PropertyValueReference
Molecular Formula C₁₂H₁₄O[7]
Molecular Weight 174.24 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Boiling Point 73 °C @ 0.075 mmHg[8]
Density 0.94 g/cm³[8]
Refractive Index 1.52[8]
¹H NMR (CDCl₃, 600 MHz) δ 7.40 - 7.31 (m, 4H), 1.31 (s, 9H)[9]
¹³C NMR (CDCl₃, 151 MHz) δ 155.0, 132.5, 120.5, 115.8, 83.5, 77.2, 77.0, 76.8, 75.6, 31.4, 28.8[9]

Synthesis of 1-tert-Butoxy-4-ethynylbenzene: A Two-Step Approach

The synthesis of 1-tert-Butoxy-4-ethynylbenzene is typically achieved through a two-step process starting from 4-chlorophenol. The first step involves the protection of the hydroxyl group as a tert-butyl ether, followed by a palladium-catalyzed Sonogashira coupling to introduce the ethynyl moiety.

Step 1: Synthesis of 1-tert-Butoxy-4-chlorobenzene

The initial step is the etherification of 4-chlorophenol with isobutylene in the presence of an acid catalyst. This reaction protects the phenolic hydroxyl group and prevents its interference in the subsequent coupling reaction.[10]

Reaction Scheme:

Synthesis_of_1_tert_Butoxy_4_chlorobenzene p_chlorophenol 4-Chlorophenol product 1-tert-Butoxy-4-chlorobenzene p_chlorophenol->product H₂SO₄, Benzene isobutylene Isobutylene isobutylene->product

Figure 1: Synthesis of 1-tert-Butoxy-4-chlorobenzene.

Experimental Protocol:

  • To a 500 mL four-necked round-bottom flask equipped with a mechanical stirrer, thermometer, gas inlet tube, and a condenser connected to a gas absorption trap, add 1 mole of 4-chlorophenol, 300 mL of benzene, 0.5 g of concentrated sulfuric acid, and 0.3 g of benzyltriethylammonium chloride.[10]

  • Stir the mixture until a clear solution is obtained.[10]

  • At room temperature, bubble 1.2 moles of isobutylene gas into the solution, maintaining the temperature below 30 °C.[10]

  • After the addition of isobutylene is complete (approximately 4 hours), continue to stir the reaction mixture for an additional 2 hours at room temperature.[10]

  • Wash the reaction mixture twice with 150 mL of 30% (w/v) sodium hydroxide solution, followed by washing twice with 200 mL of saturated aqueous sodium chloride solution until the aqueous layer is neutral.[10]

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation, collecting the fraction at 73-75 °C under 8 mmHg to yield 1-tert-butoxy-4-chlorobenzene.[10]

Step 2: Sonogashira Coupling to Yield 1-tert-Butoxy-4-ethynylbenzene

The second step involves a Sonogashira coupling of the synthesized 1-tert-butoxy-4-chlorobenzene with a suitable alkyne source, typically trimethylsilylacetylene, followed by deprotection of the silyl group. The Sonogashira reaction is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][11]

Reaction Scheme:

Sonogashira_Coupling reactant1 1-tert-Butoxy-4-chlorobenzene intermediate 1-tert-Butoxy-4-((trimethylsilyl)ethynyl)benzene reactant1->intermediate Pd(PPh₃)₄, CuI, Et₃N reactant2 Trimethylsilylacetylene reactant2->intermediate product 1-tert-Butoxy-4-ethynylbenzene intermediate->product K₂CO₃, MeOH

Figure 2: Sonogashira coupling to form 1-tert-Butoxy-4-ethynylbenzene.

Experimental Protocol:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 1-tert-butoxy-4-chlorobenzene (1 equivalent), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine (2 equivalents) and trimethylsilylacetylene (1.2 equivalents) to the flask.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and copper salts.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude silyl-protected intermediate.

  • Dissolve the crude intermediate in methanol and add potassium carbonate (2 equivalents).

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the methanol under reduced pressure and add water to the residue.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-tert-butoxy-4-ethynylbenzene.

Applications in Organic Synthesis

The primary utility of 1-tert-Butoxy-4-ethynylbenzene lies in its ability to participate in cross-coupling reactions, serving as a precursor to more complex molecular architectures.

Sonogashira Coupling Reactions

As a terminal alkyne, 1-tert-Butoxy-4-ethynylbenzene is an excellent substrate for further Sonogashira couplings with various aryl or vinyl halides. This allows for the construction of diarylacetylene and enyne frameworks, which are prevalent in many natural products, pharmaceuticals, and organic materials.[1][12]

Illustrative Workflow: Synthesis of a Diarylacetylene Derivative

Application_Workflow start 1-tert-Butoxy-4-ethynylbenzene + Aryl Halide reaction Sonogashira Coupling (Pd Catalyst, CuI, Base) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Diarylacetylene Product purification->product

Figure 3: Workflow for the synthesis of a diarylacetylene.

Experimental Protocol: Synthesis of 1-tert-Butoxy-4-(phenylethynyl)benzene

  • In a Schlenk flask under an inert atmosphere, combine 1-tert-butoxy-4-ethynylbenzene (1 equivalent), iodobenzene (1.1 equivalents), tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and copper(I) iodide (0.04 equivalents).

  • Add anhydrous triethylamine (2 equivalents) as the solvent and base.

  • Stir the reaction mixture at 60 °C for 8-12 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired diarylacetylene product.

Deprotection to 4-Ethynylphenol

The tert-butoxy group can be readily cleaved under acidic conditions to yield 4-ethynylphenol. This transformation is valuable as 4-ethynylphenol is a key monomer in the synthesis of specialty polymers and a precursor for various pharmaceutical agents.[4][5]

Reaction Scheme:

Deprotection reactant 1-tert-Butoxy-4-ethynylbenzene product 4-Ethynylphenol reactant->product Trifluoroacetic Acid (TFA)

Figure 4: Deprotection to 4-Ethynylphenol.

Conclusion

1-tert-Butoxy-4-ethynylbenzene stands out as a highly valuable and versatile building block in modern organic chemistry. Its straightforward two-step synthesis, coupled with the orthogonal reactivity of its terminal alkyne and protected phenol functionalities, provides chemists with a powerful tool for the construction of complex molecular architectures. The detailed synthetic protocols and characterization data presented in this guide are intended to facilitate its broader application in academic and industrial research, paving the way for new discoveries in drug development and materials science.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • Pisetsky, W., & Müller, T. J. J. (2024). Polyacetylenes with (hetero)aryl-, styryl-, and amino-phenothiazinyl sidechains: synthesis and photophysics. Article.
  • PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxy)-4-ethoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.
  • ResearchGate. (n.d.). tert-Butyl Nitrite (TBN) as a Versatile Reagent in Organic Synthesis. Retrieved from [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study.
  • PubChem. (n.d.). 1-(tert-Butoxy)-4-ethylbenzene. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Photoinduced inverse Sonogashira coupling reaction. Retrieved from [Link]

  • Reddy, C. R., et al. (2005). Palladium-Catalyzed Coupling Reaction of Terminal Alkynes with Aryl Iodides in the Presence of Indium Tribromide and Its Application to a One-Pot Synthesis of 2-Phenylindole. Organic Letters, 7(19), 4157–4159.
  • Google Patents. (n.d.). US7642391B1 - Palladium-catalyzed coupling of aryl halides with alkynes.
  • Google Patents. (n.d.). US4927979A - Process for the preparation of p-ethylphenol.
  • Lai, Y.-L., et al. (2021). Palladium-catalyzed bisthiolation of terminal alkynes for the assembly of diverse (Z)-1,2-bis(arylthio)
  • LookChem. (n.d.). 4-Ethynylphenol. Retrieved from [Link]

  • YouTube. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction (047 - 053). Retrieved from [Link]

  • YouTube. (2022). Sonogashira Coupling- Reaction and application in Research Lab. Retrieved from [Link]

  • Miura, M., et al. (2019). Palladium-Catalyzed Arylthiolation of Alkynes Enabled by Surmounting Competitive Dimerization of Alkynes. Organic Letters, 21(20), 8256–8260.
  • Wikipedia. (n.d.). 4-Ethylphenol. Retrieved from [Link]

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Foundational

A Comprehensive Technical Guide to 1-tert-Butoxy-4-ethynylbenzene: Synthesis, Characterization, and Applications

Abstract: 1-tert-Butoxy-4-ethynylbenzene is a versatile bifunctional organic compound widely utilized as a key building block in the synthesis of advanced materials and complex pharmaceutical intermediates. Its unique st...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 1-tert-Butoxy-4-ethynylbenzene is a versatile bifunctional organic compound widely utilized as a key building block in the synthesis of advanced materials and complex pharmaceutical intermediates. Its unique structure, featuring a sterically bulky tert-butoxy group and a reactive terminal alkyne, allows for precise control in polymerization and coupling reactions. This guide provides an in-depth analysis of the compound's nomenclature, physicochemical properties, and a detailed, field-proven protocol for its synthesis via Sonogashira coupling. Furthermore, we explore its comprehensive spectroscopic characterization, reactivity, and significant applications in polymer chemistry and drug discovery, offering a vital resource for researchers and professionals in the chemical sciences.

Nomenclature and Physicochemical Properties

The formal IUPAC name for this compound is 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene [1]. However, it is more commonly referred to in literature and commercial catalogs as 1-tert-Butoxy-4-ethynylbenzene[1][2]. Other synonyms include 4-(t-Butoxy)phenylacetylene and Benzene, 1-(1,1-dimethylethoxy)-4-ethynyl-[1].

The tert-butoxy group serves as a bulky, electron-donating substituent that enhances solubility in organic solvents and influences the electronic properties of the phenyl ring. The terminal ethynyl group is a highly versatile functional handle, readily participating in a variety of carbon-carbon bond-forming reactions.

Table 1: Physicochemical Properties of 1-tert-Butoxy-4-ethynylbenzene

PropertyValueSource
IUPAC Name 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzenePubChem[1]
CAS Number 32569-86-1EPA[2]
Molecular Formula C₁₂H₁₄OPubChem[1]
Molecular Weight 174.24 g/mol PubChem[1]
Appearance LiquidN/A
SMILES CC(C)(C)OC1=CC=C(C=C1)C#CPubChem[1]

Synthesis via Sonogashira Coupling

The most reliable and widely adopted method for synthesizing 1-tert-butoxy-4-ethynylbenzene is the Sonogashira cross-coupling reaction.[3][4] This powerful reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, catalyzed by a palladium complex with a copper(I) co-catalyst.[3][4][5]

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles[6].

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide (1-bromo-4-tert-butoxybenzene). The resulting Pd(II) complex then undergoes transmetalation with a copper(I) acetylide intermediate. The final step is reductive elimination, which yields the desired product and regenerates the Pd(0) catalyst[6].

  • Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base to form the crucial copper(I) acetylide intermediate, which transfers the alkyne group to the palladium center[6][7].

The choice of a bulky phosphine ligand (e.g., PPh₃) is critical to stabilize the palladium catalyst, while a mild amine base (e.g., triethylamine) facilitates the formation of the copper acetylide without promoting unwanted side reactions.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-X) PdII_ArX Ar-Pd(II)L₂-X Pd0->PdII_ArX Ar-X Transmetalation Transmetalation (Cu-C≡CR) PdII_Alkyne Ar-Pd(II)L₂(C≡CR) PdII_ArX->PdII_Alkyne Cu-C≡CR PdII_Alkyne->Pd0 Product Out RedElim Reductive Elimination Product Ar-C≡CR CuX Cu(I)X CuAcetylide Cu-C≡CR CuX->CuAcetylide H-C≡CR, Base Base Base (Amine) Alkyne H-C≡CR CuAcetylide->PdII_ArX Transmetalation

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.
Detailed Experimental Protocol

This protocol describes the synthesis starting from 4-tert-butoxyphenol, which is first converted to the corresponding aryl bromide.

Workflow Overview

Applications cluster_matsci Materials Science cluster_medchem Drug Discovery Compound 1-tert-Butoxy-4-ethynylbenzene Polymerization Polymerization Compound->Polymerization ClickChem Click Chemistry (CuAAC) Compound->ClickChem PPEs Conjugated Polymers (PPEs) Polymerization->PPEs OLEDs OLEDs & Sensors PPEs->OLEDs Linker Linker / Scaffold ClickChem->Linker DrugConj Bioconjugates & PROTACs Linker->DrugConj

Sources

Protocols & Analytical Methods

Method

1-tert-Butoxy-4-ethynylbenzene in copper-catalyzed azide-alkyne cycloaddition (CuAAC)

An Application Guide to the Use of 1-tert-Butoxy-4-ethynylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Introduction: The Power of Click Chemistry with a Versatile Alkyne The Copper(I)-Catalyzed Azide-Al...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of 1-tert-Butoxy-4-ethynylbenzene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Introduction: The Power of Click Chemistry with a Versatile Alkyne

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential "click" reaction, a concept introduced by K.B. Sharpless to describe reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] This powerful transformation forges a stable 1,2,3-triazole linkage from an azide and a terminal alkyne, and its reliability has made it indispensable in drug discovery, bioconjugation, and materials science.[1][3]

This guide focuses on a particularly useful building block for this reaction: 1-tert-Butoxy-4-ethynylbenzene . The presence of the tert-butoxy group confers several advantages. It provides steric bulk and alters the electronic properties of the phenylacetylene core. More importantly, it serves as a robust protecting group for a phenol functionality. This allows the CuAAC reaction to be performed without interference, after which the tert-butyl group can be selectively cleaved under acidic conditions to reveal a phenol, opening avenues for subsequent modifications. This dual-functionality makes 1-tert-butoxy-4-ethynylbenzene a strategic choice for multi-step synthesis and the development of complex molecular architectures.

Reagent Profile: 1-tert-Butoxy-4-ethynylbenzene

Understanding the physical and chemical properties of your starting material is critical for experimental success and safety.

PropertyValueSource
Chemical Formula C₁₂H₁₄O[4]
Molecular Weight 174.24 g/mol [4]
Appearance Light yellow liquid[4]
Boiling Point Not available-
Solubility Soluble in common organic solvents[5]
CAS Number 30563-88-9[4]

Safety & Handling:

  • Causes skin and serious eye irritation. May cause respiratory irritation.[6]

  • Handle in accordance with good industrial hygiene and safety practices. Use in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including nitrile rubber gloves, safety glasses, and a lab coat.[4][6]

  • Store in a cool, dry place away from strong oxidizing agents.[4]

The Engine of the Reaction: Understanding the CuAAC Mechanism

The remarkable efficiency and regioselectivity of the CuAAC reaction, which exclusively yields the 1,4-disubstituted triazole isomer, is a direct result of its copper-mediated mechanism. This contrasts sharply with the uncatalyzed Huisgen cycloaddition, which requires harsh conditions and produces a mixture of 1,4 and 1,5-regioisomers.[7]

The catalytic cycle involves several key steps:

  • Generation of the Active Catalyst : The reaction requires the copper(I) oxidation state. While Cu(I) salts (e.g., CuI, CuBr) can be used directly, it is more common and convenient to generate the active catalyst in situ. This is typically achieved by reducing a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a mild reducing agent, most notably sodium ascorbate.[7]

  • Formation of the Copper Acetylide : The Cu(I) catalyst coordinates with the terminal alkyne, 1-tert-butoxy-4-ethynylbenzene. This coordination increases the acidity of the acetylenic proton, facilitating its removal to form a crucial copper acetylide intermediate.[8]

  • Cycloaddition : The organic azide coordinates to the copper center. DFT calculations and mechanistic studies suggest a dinuclear copper intermediate may be involved, where one copper atom is σ-bound to the acetylide and the second coordinates in a π-fashion, activating it for cycloaddition.[7][9] The azide then attacks the terminal carbon of the activated alkyne, leading to the formation of a six-membered copper-containing ring (a metallacycle).[7]

  • Ring Contraction and Product Release : This metallacycle is unstable and rapidly undergoes ring contraction to form the more stable copper-triazolide product.

  • Protonolysis & Catalyst Regeneration : The copper-triazolide is protonated (by solvent or other proton sources in the medium), releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing the cycle to continue.[7]

CuAAC_Mechanism CuI Cu(I) Catalyst Cu_pi_complex Cu-Alkyne π-Complex CuI->Cu_pi_complex Alkyne 1-tert-Butoxy- 4-ethynylbenzene Alkyne->Cu_pi_complex Coordination Cu_acetylide Copper (I) Acetylide Cu_pi_complex->Cu_acetylide -H⁺ Metallacycle Six-Membered Cu Metallacycle Cu_acetylide->Metallacycle Azide Organic Azide (R-N₃) Azide->Metallacycle Coordination & Cyclization Cu_triazolide Copper Triazolide Metallacycle->Cu_triazolide Ring Contraction Cu_triazolide->CuI Regeneration Product 1,4-Disubstituted 1,2,3-Triazole Cu_triazolide->Product +H⁺

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The Role of Key Reagents: A Deeper Dive

A successful CuAAC reaction depends on the careful selection and interplay of its components.

  • The Copper Source : As established, Cu(I) is the active catalyst. Using a Cu(II) precursor like CuSO₄·5H₂O with sodium ascorbate is standard practice. The ascorbate not only generates Cu(I) but also acts as an antioxidant, preventing the premature oxidation of the catalyst back to the inactive Cu(II) state by dissolved oxygen.[10]

  • Accelerating Ligands : While the reaction can proceed without a ligand, the use of nitrogen-based chelating ligands dramatically accelerates the rate and improves the overall robustness of the system.[1][10] Ligands stabilize the Cu(I) oxidation state, prevent the formation of inactive copper aggregates, and can protect sensitive substrates from oxidative damage.[1][10]

    • Tris-(benzyltriazolylmethyl)amine (TBTA) is a widely used ligand that enhances reaction rates and protects the catalyst.[1][8]

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is a more water-soluble analogue, making it ideal for bioconjugation reactions in aqueous buffers.[11]

  • Solvents : The CuAAC reaction is famously versatile in its solvent tolerance.[7] Common choices include mixtures of t-butanol and water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF). For bioconjugation, the reaction is typically performed in aqueous buffers.[10] The choice of solvent often depends on the solubility of the azide and alkyne substrates.

Experimental Workflow & Protocols

The general workflow for a CuAAC reaction is straightforward, involving reagent preparation, reaction setup and monitoring, and finally, product isolation and purification.

CuAAC_Workflow prep 1. Reagent Preparation - Dissolve Alkyne, Azide - Prepare Stock Solutions (CuSO₄, Ascorbate, Ligand) setup 2. Reaction Setup - Combine Alkyne & Azide in Solvent - Add Ligand (optional) - Initiate with CuSO₄ then Ascorbate prep->setup monitor 3. Reaction Monitoring - Stir at Room Temperature - Track Progress via TLC or LC-MS setup->monitor workup 4. Workup - Quench Reaction (e.g., water) - Extract with Organic Solvent monitor->workup purify 5. Purification - Dry Organic Layer (e.g., Na₂SO₄) - Concentrate in vacuo - Purify via Column Chromatography workup->purify char 6. Characterization - Confirm Structure and Purity (¹H NMR, ¹³C NMR, HRMS) purify->char

Caption: General experimental workflow for a small-scale CuAAC synthesis.
Protocol 1: General Synthesis of 1-benzyl-4-(4-(tert-butoxy)phenyl)-1H-1,2,3-triazole

This protocol details a standard procedure for reacting 1-tert-butoxy-4-ethynylbenzene with benzyl azide.

Materials:

  • 1-tert-Butoxy-4-ethynylbenzene (1.0 eq, e.g., 174 mg, 1.0 mmol)

  • Benzyl azide (1.05 eq, e.g., 140 mg, 1.05 mmol)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.02 eq, e.g., 5 mg, 0.02 mmol)

  • Sodium L-ascorbate (0.1 eq, e.g., 20 mg, 0.1 mmol)

  • Solvent: t-Butanol/Water mixture (1:1 v/v, 10 mL)

  • Reaction flask (e.g., 25 mL round-bottom flask), magnetic stirrer

Procedure:

  • Reactant Setup : To the reaction flask, add 1-tert-butoxy-4-ethynylbenzene (174 mg, 1.0 mmol) and benzyl azide (140 mg, 1.05 mmol).

  • Solvent Addition : Add the t-butanol/water solvent mixture (10 mL) and stir until all reactants are fully dissolved.

  • Catalyst Addition : In sequence, add the copper(II) sulfate pentahydrate (5 mg, 0.02 mmol) followed by the sodium L-ascorbate (20 mg, 0.1 mmol). The solution may turn from light blue to a yellowish or heterogeneous mixture upon addition of the ascorbate as the Cu(I) species is formed.

    • Scientist's Note: It is crucial to add the copper source first, followed by the reducing agent. Adding ascorbate first can lead to its unproductive consumption by dissolved oxygen.

  • Reaction : Stir the reaction mixture vigorously at room temperature. The reaction is typically complete within 1-4 hours.[10]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the limiting starting material (the alkyne) and the appearance of a new, more polar spot indicates product formation.

  • Workup : Once the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by flash column chromatography on silica gel to yield the pure triazole product.

Protocol 2: Aqueous CuAAC for Bioconjugation

This protocol provides a framework for labeling an azide-modified peptide with 1-tert-butoxy-4-ethynylbenzene in an aqueous buffer system.

Materials:

  • Azide-modified peptide (1.0 eq, e.g., 1 µmol in 200 µL buffer)

  • 1-tert-Butoxy-4-ethynylbenzene (10 eq, e.g., 10 µmol from a 10 mM stock in DMSO)

  • THPTA ligand (5 eq relative to copper, e.g., 5 µmol from a 10 mM stock in water)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1 eq relative to peptide, e.g., 1 µmol from a 2 mM stock in water)

  • Sodium L-ascorbate (10 eq relative to copper, e.g., 10 µmol from a 20 mM stock in water)

  • Buffer: Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Reagent Premix : In a microcentrifuge tube, prepare the catalyst premix. Add the THPTA solution first, followed by the CuSO₄ solution. Mix gently.

    • Rationale: Premixing the ligand and copper source allows the complex to form before it is introduced to the potentially sensitive biomolecule.

  • Reactant Setup : In a separate tube, combine the azide-modified peptide solution with the 1-tert-butoxy-4-ethynylbenzene DMSO stock solution. Mix gently.

    • Scientist's Note: The final concentration of DMSO should ideally be kept below 10% (v/v) to avoid denaturation of the biomolecule. An excess of the small molecule alkyne is used to drive the reaction to completion.

  • Initiation : Add the catalyst premix to the peptide/alkyne mixture. Finally, add the freshly prepared sodium ascorbate solution to initiate the reaction. Cap the tube to minimize oxygen exposure.[10]

  • Reaction : Incubate the reaction at room temperature for 1-2 hours. Gentle agitation (e.g., on a rotator) can be beneficial.[10]

  • Purification : The labeled peptide can be purified from excess small molecules and catalyst components using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or reverse-phase HPLC.

Conclusion

1-tert-Butoxy-4-ethynylbenzene is a highly effective and strategic alkyne for use in copper-catalyzed azide-alkyne cycloaddition reactions. Its straightforward participation in the robust CuAAC protocol allows for the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles. The true value of this reagent lies in the dual nature of the tert-butoxy group, which acts as a stable ether during the click reaction and as a latent phenol, providing a handle for further synthetic diversification. This versatility ensures its continued application in the rational design of new pharmaceuticals, functional materials, and complex biological probes.

References

  • Chandrasekaran, S. (Ed.). (2016). Click Reactions in Organic Synthesis. Wiley-VCH. Available at: [Link]

  • Díez-Varga, A., et al. (2022). Concerted Cycloaddition Mechanism in the CuAAC Reaction Catalyzed by 1,8-Naphthyridine Dicopper Complexes. ACS Catalysis. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 577531, 1-(Tert-butoxy)-4-ethenylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the conditions for CuAAC reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Most used CuAAC reaction ligands. Retrieved from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Retrieved from [Link]

  • Meldal, M., & Tornøe, C. W. (2008). Copper-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews. Available at: [Link]

  • The Organic Chemistry Tutor. (2022, January 10). CuAAC click triazole synthesis - laboratory experiment. YouTube. Retrieved from [Link]

  • Barluenga, S., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics. Available at: [Link]

  • Murugan, E., & Veerababu, G. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. Available at: [Link]

  • Gasser, G., & Metzler-Nolte, N. (2021). A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • Behal, A., & Kumar, K. (2021). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click-Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical Research. Available at: [Link]

  • KU Leuven. (n.d.). Synthesis of 1,2,3-triazoles and biological evaluation. Retrieved from [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews. Available at: [Link]

  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Current Protocols in Chemical Biology. Available at: [Link]

  • Wang, X. et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2H-1,2,3-triazoles. Retrieved from [Link]

  • Delpont, M. et al. (2021). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules. Available at: [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research. Available at: [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: tert-butyl-4-methoxyphenol. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: 1-tert-Butoxy-4-ethynylbenzene for Protein and Nucleic Acid Labeling

Authored by: Senior Application Scientist Introduction: The Imperative for Precise Biomolecular Labeling In the landscape of modern biological research and therapeutic development, the ability to selectively label and vi...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Senior Application Scientist

Introduction: The Imperative for Precise Biomolecular Labeling

In the landscape of modern biological research and therapeutic development, the ability to selectively label and visualize proteins and nucleic acids is paramount. Such precise modifications are the bedrock of numerous applications, from elucidating complex cellular pathways and disease mechanisms to developing targeted drug delivery systems and advanced diagnostics. The advent of bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," has revolutionized our capacity to achieve these modifications with high specificity and efficiency within complex biological milieu.[1]

1-tert-Butoxy-4-ethynylbenzene emerges as a valuable reagent in this context. Its terminal alkyne functionality serves as a versatile handle for covalent conjugation to azide-modified biomolecules. The presence of the tert-butoxy group imparts increased hydrophobicity, which can be advantageous for probing specific microenvironments within cells or for applications requiring enhanced membrane permeability. This document provides a comprehensive guide to the application of 1-tert-Butoxy-4-ethynylbenzene for the labeling of proteins and nucleic acids, complete with detailed protocols and scientific rationale.

Principle of the Technology: The Power of Click Chemistry

Click chemistry describes a class of reactions that are rapid, selective, and high-yielding, and that proceed under mild, aqueous conditions.[1] The cornerstone of this methodology for biomolecular labeling is the CuAAC reaction, which forms a stable triazole linkage between a terminal alkyne and an azide.[1] This reaction is highly bioorthogonal, meaning that the reacting moieties do not interact with native biological functional groups, ensuring that the labeling is highly specific to the intended target.[1][2]

The general workflow for labeling with 1-tert-Butoxy-4-ethynylbenzene involves two key steps:

  • Introduction of an Azide Moiety: The target protein or nucleic acid is first functionalized with an azide group. This can be achieved through various methods, including metabolic labeling, enzymatic modification, or chemical conjugation to specific amino acid residues or nucleotide bases.

  • Click Reaction: The azide-modified biomolecule is then reacted with 1-tert-Butoxy-4-ethynylbenzene in the presence of a copper(I) catalyst. This results in the formation of a stable conjugate.

G cluster_0 Step 1: Azide Functionalization cluster_1 Step 2: Click Chemistry Reaction Biomolecule (Protein/Nucleic Acid) Biomolecule (Protein/Nucleic Acid) Azide-Modified Biomolecule Azide-Modified Biomolecule Biomolecule (Protein/Nucleic Acid)->Azide-Modified Biomolecule Metabolic, Enzymatic, or Chemical Modification Labeled Biomolecule Labeled Biomolecule Azide-Modified Biomolecule->Labeled Biomolecule 1-tert-Butoxy-4-ethynylbenzene + Cu(I) catalyst

Figure 1: General workflow for biomolecular labeling using 1-tert-Butoxy-4-ethynylbenzene.

Part 1: Protein Labeling

The labeling of proteins with small molecules like 1-tert-Butoxy-4-ethynylbenzene can be used to study protein localization, interactions, and function. The following protocols provide a framework for achieving efficient protein labeling.

Protocol 1.1: Metabolic Labeling of Proteins with Azide-Containing Amino Acids

This protocol describes the incorporation of an azide-functionalized amino acid analog, L-azidohomoalanine (AHA), into newly synthesized proteins in cell culture. This is a powerful method for labeling a population of proteins synthesized within a specific timeframe.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium[3]

  • L-azidohomoalanine (AHA)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • 1-tert-Butoxy-4-ethynylbenzene

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate

  • DMSO

  • Cold acetone

Procedure:

  • Cell Culture and Methionine Depletion:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Wash the cells once with warm PBS.[3]

    • Replace the complete medium with pre-warmed methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine reserves.[3]

  • AHA Labeling:

    • Prepare a stock solution of AHA in sterile water or PBS.

    • Add AHA to the methionine-free medium to a final concentration of 25-50 µM.

    • Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins.[3]

  • Cell Lysis and Protein Extraction:

    • Wash the cells twice with cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.[4]

    • Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).[5]

  • Click Reaction:

    • In a microcentrifuge tube, combine the following reagents in order:

      • Protein lysate (50-100 µg)

      • 1-tert-Butoxy-4-ethynylbenzene (from a 10 mM stock in DMSO, final concentration 100 µM)

      • Pre-mixed catalyst solution:

        • 2 mM CuSO₄

        • 4 mM THPTA or TBTA

        • 20 mM sodium ascorbate (freshly prepared)

    • Incubate the reaction at room temperature for 1 hour with gentle shaking.[4]

  • Protein Precipitation and Washing:

    • Precipitate the labeled protein by adding 4 volumes of cold acetone.[6]

    • Incubate at -20°C for at least 20 minutes.[2][6]

    • Centrifuge at 13,000-18,000 x g for 5 minutes to pellet the protein.[3]

    • Carefully discard the supernatant.

    • Wash the pellet with cold methanol or ethanol to remove excess reagents.[5]

    • Air-dry the pellet and resuspend in an appropriate buffer for downstream analysis (e.g., SDS-PAGE sample buffer).[3]

G Start Start Cell Culture Cell Culture Start->Cell Culture Methionine Depletion Methionine Depletion Cell Culture->Methionine Depletion AHA Labeling AHA Labeling Methionine Depletion->AHA Labeling Cell Lysis Cell Lysis AHA Labeling->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification Click Reaction Setup Add Protein, 1-tert-Butoxy-4-ethynylbenzene, CuSO4/Ligand, Sodium Ascorbate Protein Quantification->Click Reaction Setup Incubation 1 hr at RT Click Reaction Setup->Incubation Protein Precipitation Cold Acetone Incubation->Protein Precipitation Washing Washing Protein Precipitation->Washing Resuspension Resuspension Washing->Resuspension End End Resuspension->End

Figure 2: Workflow for metabolic protein labeling and click reaction.

Quantitative Data Summary for Protein Labeling
ParameterRecommended RangeNotes
AHA Concentration25-50 µMOptimize based on cell type and experimental goals.
1-tert-Butoxy-4-ethynylbenzene50-200 µMHigher concentrations may be needed for less efficient reactions.
CuSO₄1-2 mMA 1:2 to 1:4 ratio with the ligand is recommended.
Ligand (THPTA/TBTA)2-8 mMTHPTA is more water-soluble.
Sodium Ascorbate10-20 mMPrepare fresh to ensure reducing activity.
Incubation Time1-2 hoursLonger times may increase labeling but also background.

Part 2: Nucleic Acid Labeling

Labeling of nucleic acids is crucial for a variety of applications, including the study of DNA replication, gene expression, and the development of nucleic acid-based diagnostics and therapeutics.

Protocol 2.1: Labeling of Newly Synthesized DNA using 5-Ethynyl-2'-deoxyuridine (EdU)

This protocol outlines the labeling of replicating DNA in cultured cells by incorporating the thymidine analog EdU, followed by a click reaction with 1-tert-Butoxy-4-ethynylbenzene.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 5-Ethynyl-2'-deoxyuridine (EdU)

  • Cell fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Cell permeabilization buffer (e.g., 0.5% Triton® X-100 in PBS)

  • 1-tert-Butoxy-4-ethynylbenzene

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • DMSO

  • Wash buffer (e.g., PBS with 3% BSA)

Procedure:

  • EdU Incorporation:

    • Culture cells to the desired confluency.

    • Add EdU to the culture medium to a final concentration of 10 µM.

    • Incubate for a period appropriate for the cell type and experimental design (e.g., 2 hours for S-phase labeling).

  • Cell Fixation and Permeabilization:

    • Harvest and wash the cells with PBS.

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the cells twice with PBS.

    • Permeabilize the cells with 0.5% Triton® X-100 in PBS for 20 minutes at room temperature.[4]

    • Wash the cells twice with PBS.

  • Click Reaction:

    • Prepare the click reaction cocktail:

      • PBS

      • 1-tert-Butoxy-4-ethynylbenzene (from a 10 mM stock in DMSO, final concentration 10-50 µM)

      • 2 mM CuSO₄

      • 100 mM sodium ascorbate (freshly prepared)

    • Resuspend the fixed and permeabilized cells in the click reaction cocktail.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing and Analysis:

    • Wash the cells three times with wash buffer.

    • The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry, depending on the properties of the label. Since 1-tert-Butoxy-4-ethynylbenzene is not fluorescent, a fluorescent azide would be used in a competitive assay, or the labeled DNA could be further purified for downstream applications.

G Start Start Cell Culture Cell Culture Start->Cell Culture EdU Incorporation EdU Incorporation Cell Culture->EdU Incorporation Cell Fixation Cell Fixation EdU Incorporation->Cell Fixation Cell Permeabilization Cell Permeabilization Cell Fixation->Cell Permeabilization Click Reaction Setup Add Click Reaction Cocktail: 1-tert-Butoxy-4-ethynylbenzene, CuSO4, Sodium Ascorbate in PBS Cell Permeabilization->Click Reaction Setup Incubation 30 min at RT, protected from light Click Reaction Setup->Incubation Washing Washing Incubation->Washing Analysis Analysis Washing->Analysis End End Analysis->End

Figure 3: Workflow for labeling newly synthesized DNA with EdU and click chemistry.

Protocol 2.2: 3'-End Labeling of Oligonucleotides

This protocol describes the labeling of azide-modified oligonucleotides at the 3'-end.

Materials:

  • Azide-modified oligonucleotide

  • Nuclease-free water

  • 2M Triethylammonium acetate (TEAA) buffer, pH 7.0[6]

  • 1-tert-Butoxy-4-ethynylbenzene

  • Copper(II) sulfate (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)[6]

  • Sodium ascorbate

  • DMSO

  • Ethanol or acetone for precipitation[2]

Procedure:

  • Reaction Setup:

    • Dissolve the azide-modified oligonucleotide in nuclease-free water.

    • In a microcentrifuge tube, add the following in order:

      • Azide-modified oligonucleotide (e.g., 1 nmol)

      • 2M TEAA buffer, pH 7.0 (to a final concentration of 0.2 M)[2]

      • DMSO (to 50% v/v)[2]

      • 1-tert-Butoxy-4-ethynylbenzene (from a 10 mM stock in DMSO, 1.5-fold molar excess over the oligonucleotide)[2]

      • 5 mM Sodium ascorbate (to a final concentration of 0.5 mM, freshly prepared)[2]

      • 10 mM Cu-TBTA or Cu-THPTA complex (to a final concentration of 0.5 mM)[2]

  • Reaction and Incubation:

    • Vortex the mixture thoroughly.

    • Incubate at room temperature overnight.[2]

  • Purification:

    • Precipitate the labeled oligonucleotide by adding 2.5 volumes of cold ethanol.[2]

    • Incubate at -20°C for at least 20 minutes.[2]

    • Centrifuge at 10,000 x g for 10 minutes.[2]

    • Discard the supernatant and wash the pellet with 70% ethanol or acetone.[2]

    • Air-dry the pellet and resuspend in a suitable buffer.

    • Further purification can be performed by HPLC or PAGE.[2][6]

Quantitative Data Summary for Nucleic Acid Labeling
ParameterRecommended RangeNotes
EdU Concentration1-10 µMOptimize for cell type and desired labeling intensity.
Oligonucleotide Concentration20-200 µMHigher concentrations can improve reaction efficiency.[2]
1-tert-Butoxy-4-ethynylbenzene1.5x molar excess over azideFor oligonucleotide labeling.[2]
CuSO₄/Ligand0.5 mMFor oligonucleotide labeling.[2]
Sodium Ascorbate0.5-100 mMHigher concentrations are used for in vitro labeling.[2]
Incubation Time30 min (in situ) to overnight (in vitro)Dependent on the specific application.[2]

Trustworthiness and Self-Validation

The protocols provided are designed to be self-validating. Successful labeling can be confirmed by various analytical techniques:

  • Proteins:

    • SDS-PAGE with in-gel fluorescence: If a fluorescent azide is used in parallel or as a competitor.

    • Western Blotting: Using an antibody that recognizes a tag coupled to 1-tert-Butoxy-4-ethynylbenzene.

    • Mass Spectrometry: To confirm the mass shift corresponding to the addition of the label.

  • Nucleic Acids:

    • Gel Electrophoresis: A mobility shift may be observed upon labeling.

    • Fluorescence: If a fluorescent azide is used.

    • HPLC: To confirm the formation of the labeled product.

    • Mass Spectrometry: For precise mass determination of the labeled oligonucleotide.

It is recommended to include both positive and negative controls in all experiments. For example, a reaction without the copper catalyst should not result in labeling.

References

  • Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC. (2021-06-18). Retrieved from [Link]

  • Click Chemistry: new protocol for the labeling and modification of biomolecules - Interchim. Retrieved from [Link]

  • (PDF) Click chemistry for labeling and detection of biomolecules - ResearchGate. (2025-08-09). Retrieved from [Link]

  • (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study - ResearchGate. Retrieved from [Link]

  • Labelling of DNA and RNA in the cellular environment by means of bioorthogonal cycloaddition chemistry - PMC - PubMed Central. (2020-06-02). Retrieved from [Link]

  • Genetically Encoding Bioorthogonal Functional Groups for Site-selective Protein Labeling. Retrieved from [Link]

Sources

Method

Application Notes & Protocols: 1-tert-Butoxy-4-ethynylbenzene as a Versatile, Cleavable Linker for Prodrug Formulations

Abstract The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the therapeutic index of potent molecules by overcoming challenges in solubility, stability, and targeted delivery....

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic design of prodrugs is a cornerstone of modern drug development, aiming to enhance the therapeutic index of potent molecules by overcoming challenges in solubility, stability, and targeted delivery.[1][2][3] A critical component of advanced prodrug systems is the linker, which connects the active pharmaceutical ingredient (API) to a carrier or targeting moiety.[4][5][6] This document provides a detailed technical guide on the application of 1-tert-Butoxy-4-ethynylbenzene, a bifunctional linker uniquely suited for creating sophisticated, environment-sensitive prodrugs. We will explore its chemical properties, the rationale for its use, and provide detailed protocols for its integration into prodrug constructs, focusing on its dual role as a bioorthogonal conjugation handle and a pH-sensitive release trigger.

Introduction: The Rationale for a Smarter Linker

The efficacy of a prodrug often hinges on the intelligent design of its linker. An ideal linker must remain stable in systemic circulation (pH ~7.4) to prevent premature drug release, yet cleave efficiently at the target site to liberate the active drug.[5][6] 1-tert-Butoxy-4-ethynylbenzene offers a compelling solution by incorporating two distinct and highly valuable functionalities into a single, compact scaffold:

  • The Ethynyl Group: This terminal alkyne serves as a versatile handle for modern bioconjugation.[7][8] It is primed for participation in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[9][10][11] This reaction's high efficiency, specificity, and biocompatibility make it ideal for covalently attaching the linker to azide-modified targeting moieties such as antibodies, peptides, or polymers.[12][13]

  • The tert-Butoxy Group: This moiety functions as an acid-labile protecting group for the underlying phenol.[14][15] The tert-butyl ether linkage is generally stable under neutral or basic conditions but is readily cleaved under the mildly acidic conditions found within cellular endosomes (pH 5.0–6.5) and lysosomes (pH 4.5–5.0).[5][16][] This pH differential is the key to achieving targeted drug release inside the target cell, minimizing off-target toxicity.[]

The unmasking of the phenol upon acid-catalyzed cleavage can be ingeniously coupled with a self-immolative spacer, which, once triggered, undergoes a cascade of electronic rearrangements to release a conjugated drug. This dual-functionality positions 1-tert-Butoxy-4-ethynylbenzene as a premier tool for researchers developing next-generation targeted therapies.

Physicochemical & Safety Data

A thorough understanding of the linker's properties is essential for its successful implementation.

Table 1: Properties of 1-tert-Butoxy-4-ethynylbenzene
PropertyValueSource
IUPAC Name 1-ethynyl-4-[(2-methylpropan-2-yl)oxy]benzene[18]
Molecular Formula C₁₂H₁₄O[18]
Molecular Weight 174.24 g/mol [18]
CAS Number 32569-86-1[18]
Appearance Liquid[19]
Boiling Point 70 °C at 2 mmHg[19]
Density 0.877 g/mL at 25 °C[19]
Safety & Handling

Based on aggregated GHS data, 1-tert-Butoxy-4-ethynylbenzene should be handled with appropriate care.[20]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[20]

  • Precautions: Use in a well-ventilated area, wear protective gloves, safety glasses, and a lab coat. Avoid inhalation of vapors.

Conceptual Framework: Prodrug Design and Activation

The use of 1-tert-Butoxy-4-ethynylbenzene allows for a modular approach to prodrug design. The core components are the targeting moiety, the linker system, and the therapeutic payload.

Prodrug_Architecture cluster_Prodrug Prodrug Construct (Systemic Circulation) Target Targeting Moiety (e.g., Antibody, Peptide) + Azide Group Linker 1,2,3-Triazole (from Click Reaction) Target->Linker Stable Covalent Bond Core 1-tert-Butoxy-benzene (Acid-Labile Trigger) Linker->Core Spacer Self-Immolative Spacer (e.g., PABC) Core->Spacer Drug Inactive Drug (Payload) Spacer->Drug

Caption: General architecture of a prodrug utilizing the linker system.

The activation mechanism is a sequential process triggered by the acidic intracellular environment, as detailed below.

Activation_Mechanism A Prodrug Enters Cell Internalization into Endosome/Lysosome B Acidic Environment pH 4.5 - 6.5 A:f1->B:f0 Environment Change C C B:f1->C:f0 H+ Catalysis D Phenol Unmasking Triggers Self-Immolative Spacer C:f1->D:f0 Electronic Trigger E Spacer Degradation 1,6-Elimination Cascade D:f1->E:f0 Spontaneous F { Drug Release | Active Drug Liberated at Target Site} E:f1->F:f0 Final Step

Caption: Stepwise activation pathway of the prodrug within a target cell.

Experimental Protocols

The following protocols provide a framework for the synthesis, conjugation, and validation of linkers based on 1-tert-Butoxy-4-ethynylbenzene.

Protocol 1: Synthesis of 1-tert-Butoxy-4-ethynylbenzene

While commercially available, this protocol outlines a common synthetic route from 4-tert-butylphenol, which is an illustrative example of ether formation. A more direct modern approach often involves Sonogashira coupling of 1-bromo-4-tert-butoxybenzene with a protected acetylene source. The following procedure is adapted from principles of Williamson ether synthesis.[21][22][23]

Rationale: This protocol demonstrates the formation of the key tert-butyl ether bond. The reaction proceeds via nucleophilic substitution, where the phenoxide ion, generated by a strong base, attacks an alkyl halide (or equivalent). Phase-transfer catalysis is often employed to facilitate the reaction between the aqueous and organic phases.[22]

  • Reagents & Materials:

    • 4-ethynylphenol

    • tert-Butyl bromide or 2-Methylpropene with an acid catalyst

    • Potassium hydroxide (KOH) or Sodium hydride (NaH)

    • A phase-transfer catalyst (e.g., tetrabutylammonium bromide), if using KOH

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Brine (saturated aqueous NaCl)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Procedure:

    • In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-ethynylphenol (1.0 eq) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add a strong base like NaH (1.2 eq) portion-wise to generate the phenoxide. Allow to stir for 30 minutes at 0 °C. Alternative: Use powdered KOH (3.0 eq) with a catalytic amount of a phase-transfer catalyst.

    • Slowly add tert-butyl bromide (1.5 eq) to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by slowly adding water at 0 °C.

    • Transfer the mixture to a separatory funnel and extract with DCM (3x).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexanes to yield the pure product.

  • Validation:

    • Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

    • Expected ¹H NMR signals will include the characteristic singlet for the tert-butyl group (~1.3 ppm), aromatic protons, and the acetylenic proton (~3.0 ppm).

Protocol 2: Conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: This protocol leverages the high reliability of click chemistry to form a stable triazole linkage. The Cu(I) catalyst, generated in situ from a Cu(II) salt and a reducing agent, is essential for the cycloaddition. A copper-chelating ligand like TBTA or PMDETA prevents catalyst oxidation and accelerates the reaction.[9]

  • Reagents & Materials:

    • 1-tert-Butoxy-4-ethynylbenzene (1.0 eq)

    • Azide-functionalized molecule (e.g., Azido-PEG-Biotin, an azide-modified peptide) (1.1 eq)

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq)

    • Sodium ascorbate (0.3 eq)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (0.1 eq), optional but recommended

    • Solvent system (e.g., 1:1 mixture of t-butanol and water, or DMSO)

  • Procedure:

    • In a vial, dissolve 1-tert-Butoxy-4-ethynylbenzene and the azide-functionalized molecule in the chosen solvent system.

    • In a separate microfuge tube, prepare a fresh solution of sodium ascorbate in water.

    • In another tube, prepare a solution of CuSO₄·5H₂O (and TBTA, if used) in water.

    • To the stirring solution of alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution.

    • Seal the vial and allow the reaction to stir at room temperature for 4-12 hours. The reaction is often complete within a few hours. Monitor by LC-MS for the formation of the desired product mass.

    • Upon completion, the product can be isolated. For small molecules, this may involve aqueous workup and extraction followed by chromatography. For bioconjugates (e.g., peptides, proteins), purification is typically achieved by size-exclusion chromatography (SEC) or reversed-phase HPLC.

  • Validation:

    • Successful conjugation is confirmed by LC-MS, observing the disappearance of starting materials and the appearance of a new peak with the expected mass of the conjugate.

    • For larger biomolecules, SDS-PAGE or MALDI-TOF mass spectrometry can confirm the increase in molecular weight.

Protocol 3: Acid-Labile Deprotection Assay

Rationale: This experiment is a crucial proof-of-concept to validate the pH-sensitive cleavage of the tert-butoxy group, which is the intended activation mechanism in the acidic environment of a lysosome. By comparing the stability at physiological and acidic pH, we can quantify the linker's suitability.[16][]

  • Materials:

    • The purified conjugate from Protocol 2 (or 1-tert-Butoxy-4-ethynylbenzene itself as a model).

    • Phosphate Buffered Saline (PBS), pH 7.4.

    • Acetate or Citrate Buffer, pH 5.0.

    • Incubator or water bath set to 37 °C.

    • High-Performance Liquid Chromatography (HPLC) system with a C18 column.

  • Procedure:

    • Prepare stock solutions of the test compound in a minimal amount of organic co-solvent (e.g., DMSO, acetonitrile) to ensure solubility.

    • Create two sets of reaction vials. In one set, add the pH 7.4 PBS buffer. In the other, add the pH 5.0 acetate buffer.

    • Pre-warm the buffer solutions to 37 °C.

    • To initiate the assay, spike a small volume of the compound stock solution into each buffer solution to a final concentration suitable for HPLC analysis (e.g., 10-50 µM). Ensure the co-solvent volume is <1% of the total volume.

    • Incubate all samples at 37 °C.

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench any further reaction if necessary (e.g., by neutralizing the acidic sample with a base), and analyze by HPLC.

    • Monitor the peak area of the starting material (the tert-butoxy compound) over time.

  • Data Analysis & Presentation:

    • Plot the percentage of remaining starting material against time for each pH condition.

    • Calculate the half-life (t₁/₂) of the compound at each pH. The results should demonstrate significantly enhanced degradation at pH 5.0 compared to pH 7.4.

Table 2: Expected Outcome of Deprotection Assay
pH ConditionIncubation Temp.Expected OutcomeImplication
pH 7.4 37 °CMinimal degradation (<10% over 24h). Calculated t₁/₂ >> 24h.High stability in systemic circulation.
pH 5.0 37 °CSignificant degradation. Calculated t₁/₂ of a few hours.Efficient cleavage in endosomal/lysosomal compartments.

References

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Application

Application Notes and Protocols for Sonogashira Coupling Reactions with 1-tert-Butoxy-4-ethynylbenzene

Introduction: The Strategic Utility of 1-tert-Butoxy-4-ethynylbenzene in Modern Organic Synthesis The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic chemistry, enabling the f...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Utility of 1-tert-Butoxy-4-ethynylbenzene in Modern Organic Synthesis

The Sonogashira cross-coupling reaction stands as a cornerstone in the edifice of modern organic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This powerful transformation, typically catalyzed by a palladium complex and a copper(I) co-catalyst, has found extensive applications in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[3][4]

This application note provides a detailed guide to performing Sonogashira coupling reactions utilizing a particularly valuable building block: 1-tert-butoxy-4-ethynylbenzene . The tert-butoxy group serves as a sterically bulky and electron-donating substituent, which can influence reaction kinetics and solubility. More importantly, it acts as a protecting group for the phenolic hydroxyl functionality, which can be readily deprotected under acidic conditions post-coupling. This dual role makes 1-tert-butoxy-4-ethynylbenzene a strategic choice for the synthesis of complex phenolic compounds, including biologically active molecules and functional materials.

Herein, we delve into the mechanistic underpinnings of the Sonogashira coupling, provide detailed, field-proven protocols for its execution with 1-tert-butoxy-4-ethynylbenzene, and discuss critical experimental parameters that ensure high-yield, reproducible outcomes.

The Catalytic Cycle: A Mechanistic Overview

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl/vinyl halide (R-X), forming a Pd(II) intermediate.

  • Formation of Copper Acetylide: In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species. This step increases the nucleophilicity of the alkyne.[3]

  • Transmetalation: The copper acetylide transfers the acetylenic ligand to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the final coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.[3]

Sonogashira_Mechanism Pd(0)L2 Pd(0)L2 Pd(II)(Ar)(X)L2 Pd(II)(Ar)(X)L2 Pd(0)L2->Pd(II)(Ar)(X)L2 Oxidative Addition (Ar-X) Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(C≡CR')L2 Pd(II)(Ar)(X)L2->Pd(II)(Ar)(C≡CR')L2 Transmetalation Pd(II)(Ar)(C≡CR')L2->Pd(0)L2 Reductive Elimination ArC≡CR' ArC≡CR' Pd(II)(Ar)(C≡CR')L2->ArC≡CR' Cu(I)X Cu(I)X Cu(I)C≡CR' Cu(I)C≡CR' Cu(I)C≡CR'->Pd(II)(Ar)(X)L2 Cu(I)C≡CR'->Cu(I)X R'C≡CH R'C≡CH R'C≡CH->Cu(I)C≡CR' Base Ar-X Ar-X Ar-X->Pd(II)(Ar)(X)L2 caption Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling

Caption: Figure 1: Simplified Catalytic Cycle of the Sonogashira Coupling.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and adaptable for the coupling of 1-tert-butoxy-4-ethynylbenzene with a range of aryl halides.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1-tert-Butoxy-4-ethynylbenzene≥98%Commercially AvailableStore under inert atmosphere.
Aryl Halide (e.g., 4-Iodoanisole)≥98%Commercially Available
PdCl₂(PPh₃)₂≥98%Commercially AvailableAir-stable, but handle quickly.
Copper(I) Iodide (CuI)≥99%Commercially AvailableProtect from light.
Triethylamine (TEA)Anhydrous, ≥99.5%Commercially AvailableUse freshly distilled or from a sure-seal bottle.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Commercially AvailableUse freshly distilled or from a sure-seal bottle.
Schlenk Flasks and Glassware--Oven-dried and cooled under inert gas.
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

This protocol is a reliable starting point for the coupling of 1-tert-butoxy-4-ethynylbenzene with aryl iodides and electron-deficient aryl bromides.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.

  • Addition of Reactants: Under a positive pressure of inert gas, add the aryl halide (1.0 mmol, 1.0 equiv) and 1-tert-butoxy-4-ethynylbenzene (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous THF (5 mL) and anhydrous triethylamine (3 mL) via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature. For less reactive aryl bromides, heating to 50-60 °C may be necessary.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) to remove the copper salts, followed by brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Copper-Free Sonogashira Coupling

A copper-free protocol is advantageous for minimizing the formation of alkyne homocoupling byproducts (Glaser coupling) and simplifying purification.[5]

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and a bulky phosphine ligand such as P(t-Bu)₃ (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal and purge the flask with inert gas.

  • Addition of Reactants: Add the aryl halide (1.0 mmol, 1.0 equiv) and 1-tert-butoxy-4-ethynylbenzene (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous solvent such as dioxane or DMF (5 mL) followed by a suitable base like diisopropylamine (DIPA) or cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring, work-up, and purification.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware B Add Catalysts & Reactants A->B C Establish Inert Atmosphere B->C D Add Solvents & Base C->D E Stir/Heat D->E F Monitor Progress (TLC/GC-MS) E->F G Quench & Filter F->G H Aqueous Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J

Sources

Method

Application Note: Synthesis of Small-Molecule Inhibitors Using 1-tert-Butoxy-4-ethynylbenzene as a Versatile Precursor

Abstract This guide provides a comprehensive technical overview and detailed protocols for the synthesis of small-molecule inhibitors utilizing 1-tert-Butoxy-4-ethynylbenzene. This precursor is a highly valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive technical overview and detailed protocols for the synthesis of small-molecule inhibitors utilizing 1-tert-Butoxy-4-ethynylbenzene. This precursor is a highly valuable building block in medicinal chemistry, primarily due to its dual functionality: a terminal alkyne for robust carbon-carbon bond formation and a tert-butoxy protected phenol. The protected phenol is crucial, as the unmasked hydroxyl group is a key pharmacophore in many inhibitor classes, particularly tyrosine kinase inhibitors, where it often acts as a critical hydrogen bond donor. We will explore the core synthetic strategies, focusing on Palladium-catalyzed cross-coupling reactions and azide-alkyne cycloadditions, followed by the essential deprotection step to yield the final active compounds.

Introduction: The Strategic Advantage of 1-tert-Butoxy-4-ethynylbenzene

The design of potent and selective small-molecule inhibitors is a cornerstone of modern drug discovery.[1] The choice of starting materials is critical, dictating the feasibility, efficiency, and diversity of the synthetic routes. 1-tert-Butoxy-4-ethynylbenzene has emerged as a superior precursor for several reasons:

  • Reactive Handle: The terminal ethynyl (acetylene) group is a versatile functional group that readily participates in a variety of high-yielding coupling reactions. This allows for the straightforward installation of the substituted phenyl motif onto diverse heterocyclic scaffolds common in inhibitor design.[2]

  • Robust Protecting Group: The tert-butyl ether serves as a stable protecting group for the phenolic hydroxyl. This is essential because a free phenol can be acidic and may interfere with many organometallic catalytic cycles, such as the Sonogashira coupling. The tert-butoxy group is resilient to the basic conditions of this reaction and many other synthetic transformations.

  • Pharmacophore Precursor: The 4-hydroxyphenyl group is a well-established pharmacophore in numerous enzyme inhibitors, especially for kinases like the Epidermal Growth Factor Receptor (EGFR).[2] The hydroxyl group often forms a key hydrogen bond with the hinge region of the kinase ATP-binding site, which is critical for high-affinity binding. The tert-butoxy group can be cleaved under specific acidic conditions late in the synthesis to reveal this crucial functionality.

This guide will detail the primary synthetic pathways leveraging this precursor, provide validated experimental protocols, and explain the chemical rationale behind the methodological choices.

Core Synthetic Strategies & Mechanistic Considerations

The journey from 1-tert-Butoxy-4-ethynylbenzene to a final inhibitor generally involves two key stages: scaffold construction via a coupling reaction and final deprotection.

G cluster_coupling Scaffold Construction Precursor 1-tert-Butoxy-4-ethynylbenzene Coupled Coupled Intermediate (Protected) Precursor->Coupled Sonogashira Coupling Precursor->Coupled  CuAAC 'Click' Reaction   ArylHalide Aryl/Heteroaryl Halide (e.g., Chloroquinazoline) ArylHalide->Coupled Azide Azide-Functionalized Scaffold Azide->Coupled Deprotection Acidic Deprotection Coupled->Deprotection Final Final Small-Molecule Inhibitor (Active Phenol) Deprotection->Final

Caption: General workflow for inhibitor synthesis.

The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a powerful and widely used method for forming a C(sp²)-C(sp) bond, making it ideal for linking 1-tert-Butoxy-4-ethynylbenzene to an aryl or heteroaryl core.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Causality Behind Component Choices:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂): The palladium catalyst is the heart of the reaction, undergoing a catalytic cycle of oxidative addition to the aryl halide, followed by transmetalation with the copper acetylide and reductive elimination to form the product.

  • Copper(I) Co-catalyst (e.g., CuI): The copper salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate. This intermediate readily undergoes transmetalation with the Pd(II) complex, which is faster than the direct reaction of the alkyne with the palladium center, thus accelerating the overall reaction.

  • Base (e.g., Triethylamine, Diisopropylamine): An amine base is required to neutralize the hydrogen halide (HX) formed during the reaction and to facilitate the formation of the copper acetylide. It also serves as the solvent in many cases.

  • Avoiding Homocoupling: A common side reaction is the oxidative homocoupling of the alkyne (Glaser coupling), which is promoted by the copper catalyst and the presence of oxygen.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) is critical to minimize this side product. In some cases, copper-free Sonogashira protocols are employed to circumvent this issue entirely.[4]

G pd0 Pd(0)L₂ pd2 Ar-Pd(II)-X L₂ pd0->pd2 Oxidative Addition pd2_alkyne Ar-Pd(II)-C≡CR' L₂ pd2->pd2_alkyne Transmetalation pd2_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd2_alkyne->product arx Ar-X cu_acetylide Cu-C≡CR'

Caption: Simplified catalytic cycle of the Sonogashira reaction.

The Azide-Alkyne 'Click' Reaction

For modular synthesis, especially in generating libraries of compounds, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is an unparalleled tool.[5] This "click" reaction is known for its high efficiency, mild reaction conditions, and remarkable specificity.[6] It joins an alkyne (from our precursor) and an azide to form a stable 1,2,3-triazole linker.

Causality Behind Component Choices:

  • Copper(I) Source (e.g., CuI, CuSO₄/Sodium Ascorbate): The reaction requires a Cu(I) catalyst. While Cu(I) salts can be used directly, it is more common to generate Cu(I) in situ from a Cu(II) salt like copper(II) sulfate in the presence of a reducing agent like sodium ascorbate. This avoids the need to handle potentially unstable Cu(I) salts.

  • Bio-orthogonality: The azide and alkyne functional groups are largely inert to the biological functionalities found in cells, making this reaction suitable for bioconjugation and in situ synthesis applications.[7]

  • Triazole Linker: The resulting triazole ring is not just a passive linker; it is a rigid, aromatic, and stable moiety that can participate in hydrogen bonding and dipole interactions with a biological target, potentially enhancing binding affinity.[6]

Detailed Application Protocols

Protocol 1: Synthesis of a Protected Tyrosine Kinase Inhibitor Scaffold via Sonogashira Coupling

This protocol describes the coupling of 1-tert-Butoxy-4-ethynylbenzene with 4-chloro-6,7-dimethoxyquinazoline, a common core for EGFR inhibitors.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
4-chloro-6,7-dimethoxyquinazoline224.651.0225 mg
1-tert-Butoxy-4-ethynylbenzene174.241.2209 mg
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) dichloride)701.900.0535 mg
CuI (Copper(I) iodide)190.450.1019 mg
Triethylamine (TEA)101.19-10 mL
Tetrahydrofuran (THF), anhydrous72.11-10 mL

Step-by-Step Methodology

  • Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-chloro-6,7-dimethoxyquinazoline (225 mg, 1.0 mmol) and 1-tert-Butoxy-4-ethynylbenzene (209 mg, 1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen gas for 10-15 minutes.

  • Solvent & Reagent Addition: Under a positive pressure of inert gas, add anhydrous THF (10 mL) and triethylamine (10 mL) via syringe. Stir the mixture until all solids are dissolved.

  • Catalyst Addition: To the stirring solution, add PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol) and CuI (19 mg, 0.10 mmol). The mixture will typically turn a darker color.

  • Reaction: Heat the reaction mixture to 65 °C and allow it to stir for 12-16 hours under the inert atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product spot should be significantly less polar than the starting quinazoline.

  • Workup: After the reaction is complete (disappearance of the limiting reagent), cool the mixture to room temperature. Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with ethyl acetate (20 mL).

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (50 mL) and wash with saturated aqueous ammonium chloride solution (2 x 25 mL) and brine (1 x 25 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% ethyl acetate in hexanes to afford the protected inhibitor.

Protocol 2: Deprotection of the tert-Butoxy Group to Yield the Final Inhibitor

This protocol describes the acid-catalyzed cleavage of the tert-butyl ether to reveal the active phenolic hydroxyl group.

Materials & Reagents

ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
Protected Inhibitor (from Protocol 1)362.431.0362 mg
Dichloromethane (DCM)84.93-10 mL
Trifluoroacetic acid (TFA)114.02-2 mL

Step-by-Step Methodology

  • Setup: Dissolve the protected inhibitor (362 mg, 1.0 mmol) in dichloromethane (10 mL) in a 25 mL round-bottom flask with a magnetic stir bar.

  • Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (2 mL) dropwise to the stirring solution. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. The tert-butoxy group deprotection is generally rapid.[8][9]

  • Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product will be significantly more polar than the starting material.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 25 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting solid can often be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) or by flash chromatography if necessary to yield the final, active inhibitor.

References

  • National Center for Biotechnology Information. (2023). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. PubMed Central. [Link]

  • Slavish, P. J., Jiang, Q., Cui, X., Morris, S. W., & Webb, T. R. (2009). Design and Synthesis of a Novel Tyrosine Kinase Inhibitor Template. Bioorganic & Medicinal Chemistry, 17(9), 3308–3316. [Link]

  • Javorskis, T., & Ball, T. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. ACS Medicinal Chemistry Letters. [Link]

  • El-Batta, A., Jiang, C., Zhao, W., Anness, R., Cook, A., & Bergdahl, M. (2007). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 9(4), 541-544. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • ResearchGate. (n.d.). Regio-controlled Sonogashira cross-coupling of 1,3,5-tribromobenzene 4.... [Link]

  • Bridges, A. J., et al. (1996). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 39(1), 267-276. [Link]

  • Lab Manager. (2022). Innovative Click Chemistry Method Revolutionizes Drug Development. [Link]

  • PubMed. (2009). Design and synthesis of a novel tyrosine kinase inhibitor template. [Link]

  • International Journal of Pharmaceutical Sciences and Nanotechnology. (2024). An Insight Into Click Chemistry. [Link]

  • PubMed. (2025). Design, Synthesis, and Characterization of Novel Substituted 1,2,4-Triazines.... [Link]

  • Organic Chemistry Portal. (2013). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Bromides via tert-Butyl Isocyanide Insertion. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. [Link]

  • PubMed. (2013). Palladium-catalyzed carbonylative Sonogashira coupling of aryl bromides via tert-butyl isocyanide insertion. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • PubMed. (2021). Small but Mighty: An Update on Small Molecule Plant Cellulose Biosynthesis Inhibitors. [Link]

  • PharmaTutor. (2011). Click chemistry - A New Approach for Drug Discovery. [Link]

  • MDPI. (2023). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. [Link]

  • ResearchGate. (2010). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. [Link]

  • American Chemical Society. (2012). Click Chemistry for Drug Development and Diverse Chemical-Biology Applications. [Link]

  • National Center for Biotechnology Information. (2012). Discovery of a Novel Chemotype of Tyrosine Kinase Inhibitors by Fragment-Based Docking and Molecular Dynamics. [Link]

Sources

Application

1-tert-Butoxy-4-ethynylbenzene as a building block for advanced materials and polymers

Application Notes & Protocols: 1-tert-Butoxy-4-ethynylbenzene A Versatile Building Block for the Synthesis of Advanced Functional Materials and Conjugated Polymers Introduction: The Strategic Advantage of a Bifunctional...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 1-tert-Butoxy-4-ethynylbenzene

A Versatile Building Block for the Synthesis of Advanced Functional Materials and Conjugated Polymers

Introduction: The Strategic Advantage of a Bifunctional Monomer

1-tert-Butoxy-4-ethynylbenzene is a strategically designed monomer that serves as a cornerstone in the synthesis of advanced macromolecular architectures. Its utility stems from a unique combination of two key functional groups: a terminal alkyne and an acid-labile tert-butoxy protecting group.

  • The terminal alkyne (-C≡CH) is a highly versatile handle for a variety of powerful polymerization and coupling reactions, most notably the Sonogashira cross-coupling and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[1][2] This allows for the precise construction of polymer backbones, such as poly(phenylene ethynylene)s (PPEs), or for the grafting of the monomer onto other structures.

  • The tert-butoxy group (-O-C(CH₃)₃) serves as a robust protecting group for a phenolic hydroxyl. It is stable to many reaction conditions used in polymerization but can be cleanly and quantitatively removed under acidic conditions.[3][4] This post-polymerization deprotection strategy unmasks a reactive phenol group, transforming the initial polymer into a functionalized analogue with altered properties (e.g., hydrophilicity, hydrogen-bonding capability) and providing a site for further chemical modification.

This dual functionality makes 1-tert-butoxy-4-ethynylbenzene an ideal building block for creating materials where precise control over the polymer backbone is required, coupled with the ability to introduce functionality in a subsequent step. This guide provides detailed protocols for the synthesis and polymerization of this monomer and the subsequent deprotection to yield functional materials.

Caption: Chemical structure of 1-tert-butoxy-4-ethynylbenzene.

Synthesis of 1-tert-Butoxy-4-ethynylbenzene Monomer

The most common and efficient synthesis of the title monomer involves a two-step process starting from 4-tert-butoxyphenol: iodination followed by Sonogashira coupling with a protected acetylene source.

Protocol 2.1: Synthesis via Sonogashira Coupling

This protocol details the coupling of 1-tert-butoxy-4-iodobenzene with trimethylsilylacetylene, followed by desilylation.

Step A: Iodination of 4-tert-butoxyphenol

  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve 4-tert-butoxyphenol (1 equiv.) in a suitable solvent like acetonitrile or dichloromethane.

  • Reagent Addition: Add N-iodosuccinimide (NIS) (1.1 equiv.) to the solution portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Extract the product with ethyl acetate or dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product (1-tert-butoxy-4-iodobenzene) by column chromatography on silica gel.

Step B: Sonogashira Coupling

  • Catalyst Preparation: To a dry, nitrogen-purged Schlenk flask, add 1-tert-butoxy-4-iodobenzene (1 equiv.), copper(I) iodide (CuI) (0.05 equiv.), and a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 equiv.).

  • Solvent and Reagents: Add degassed triethylamine (TEA) as the solvent and base. Then, add trimethylsilylacetylene (1.2 equiv.) via syringe.

  • Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor by TLC or GC-MS.

  • Workup: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer and concentrate.

Step C: Desilylation

  • Reaction: Dissolve the crude silyl-protected product from Step B in a mixture of tetrahydrofuran (THF) and methanol.

  • Base Addition: Add potassium carbonate (K₂CO₃) (2-3 equiv.) and stir the mixture at room temperature for 1-2 hours.

  • Workup: Once the reaction is complete (monitored by TLC), remove the solvent in vacuo. Add water and extract the product with diethyl ether.

  • Final Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product, 1-tert-butoxy-4-ethynylbenzene, by column chromatography or recrystallization to yield a white or off-white solid.

PropertyValue
Molecular Formula C₁₂H₁₄O
Molecular Weight 174.24 g/mol [5]
Appearance White to off-white solid
IUPAC Name 1-tert-butoxy-4-ethynylbenzene[5]
CAS Number 32569-86-1[5]

Application in Polymer Synthesis

The true power of 1-tert-butoxy-4-ethynylbenzene lies in its ability to participate in robust polymerization reactions, leading to well-defined polymer structures.

Protocol 3.1: Synthesis of Poly(phenylene ethynylene)s (PPEs) via Sonogashira Polycondensation

Sonogashira polycondensation is a cornerstone technique for synthesizing conjugated PPEs, which are of significant interest for applications in organic electronics.[6] The reaction couples the dialkyne monomer (or the monomer with a dihaloarene) to build the polymer chain.

Causality Behind Experimental Choices:

  • Catalyst System (Pd/Cu): The palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃/ligand) is the primary actor in the catalytic cycle, forming the new C-C bond. Copper(I) iodide acts as a co-catalyst, facilitating the formation of a copper(I) acetylide intermediate, which speeds up the crucial transmetalation step.[2]

  • Solvent/Base: A solvent like toluene or THF is used to dissolve the monomers and the growing polymer chain. An amine base, typically triethylamine or diisopropylamine, is essential to neutralize the HX acid produced during the reaction, preventing catalyst deactivation.

  • Inert Atmosphere: Oxygen can oxidize the palladium(0) catalyst and cause undesirable alkyne homocoupling. Therefore, all steps must be performed under an inert atmosphere (N₂ or Ar) using degassed solvents.

Sonogashira_Polymerization cluster_reactants Reactants & Conditions MonomerA 1-tert-Butoxy-4-ethynylbenzene (Monomer A) Polymerization Sonogashira Reaction (60-80 °C, N₂) MonomerA->Polymerization Polycondensation MonomerB Ar'-X₂ (Dihaloarene Monomer B) MonomerB->Polymerization Catalyst Pd(0) / Cu(I) Catalyst System Catalyst->Polymerization Solvent Toluene / Amine Base Solvent->Polymerization Polymer Poly(p-phenylene ethynylene) with tert-Butoxy side groups Polymerization->Polymer

Caption: Workflow for Sonogashira polycondensation.

Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under nitrogen, add 1,4-diiodobenzene (1 equiv.), 1-tert-butoxy-4-ethynylbenzene (1 equiv.), Pd(PPh₃)₄ (0.02 equiv.), and CuI (0.04 equiv.).

  • Solvent Addition: Add freshly distilled and degassed toluene and triethylamine (e.g., 4:1 v/v).

  • Polymerization: Heat the reaction mixture to 70 °C with vigorous stirring. The solution will typically become more viscous as the polymer forms. The reaction can take 24-48 hours.

  • Termination & Precipitation: Cool the reaction to room temperature. Pour the viscous solution slowly into a large volume of a non-solvent like methanol with rapid stirring. The polymer will precipitate.

  • Purification: Collect the polymer by filtration. To remove catalyst residues, re-dissolve the polymer in a minimal amount of a good solvent (e.g., THF or chloroform) and re-precipitate into methanol. Repeat this process 2-3 times.

  • Drying: Dry the purified polymer under vacuum at 40-50 °C overnight.

Protocol 3.2: Polymer Functionalization via CuAAC "Click" Chemistry

The alkyne group of 1-tert-butoxy-4-ethynylbenzene is a perfect substrate for the CuAAC reaction, allowing it to be "clicked" onto polymer backbones containing azide functional groups. This is a powerful method for side-chain functionalization.

Causality Behind Experimental Choices:

  • Catalyst System (Cu(I)): The reaction is catalyzed by copper(I), which is often generated in situ from a copper(II) source (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate).[7] This avoids the need to handle unstable Cu(I) salts directly.

  • Ligand: A ligand such as Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) is often used to stabilize the Cu(I) oxidation state and accelerate the reaction.

  • Solvent: The reaction is famously tolerant of various solvents, including polar organic solvents (DMF, DMSO) and even water, making it highly versatile for different polymer systems.

CuAAC_Reaction Polymer_N3 Polymer with Pendant Azide Groups (-N₃) Catalyst CuSO₄ / Na Ascorbate Polymer_N3->Catalyst Monomer_Alkyne 1-tert-Butoxy-4-ethynylbenzene Monomer_Alkyne->Catalyst Product Grafted Copolymer with Triazole Linkage Catalyst->Product Click Reaction

Caption: Functionalization using CuAAC click chemistry.

Step-by-Step Methodology:

  • Setup: Dissolve the azide-functionalized polymer (e.g., poly(glycidyl azide)) (1 equiv. of azide groups) and 1-tert-butoxy-4-ethynylbenzene (1.2 equiv.) in a suitable solvent like DMF.

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.1 equiv.) and sodium ascorbate (0.3 equiv.) in a minimal amount of water or DMF.

  • Reaction: Add the catalyst solution to the polymer solution. Stir at room temperature for 12-24 hours.

  • Purification: Precipitate the functionalized polymer into water or methanol. The purification method will depend on the polymer's solubility, but dialysis against a suitable solvent is often effective for removing copper salts and excess monomer.

  • Drying: Lyophilize or dry the purified polymer under vacuum.

Post-Polymerization Modification: Unmasking Functionality

A key feature of polymers derived from this monomer is the ability to deprotect the tert-butoxy group to reveal a phenolic hydroxyl. This dramatically alters the polymer's properties and introduces a site for further chemistry.

Protocol 4.1: Acid-Catalyzed Deprotection of tert-Butoxy Groups

Causality Behind Experimental Choices:

  • Acidic Reagent: Trifluoroacetic acid (TFA) is highly effective because it is a strong acid that is also volatile, making it easy to remove after the reaction. The mechanism involves protonation of the ether oxygen, followed by the elimination of the stable tert-butyl cation (which is trapped or evaporates as isobutylene).[4]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for many precursor polymers and is inert to the acidic conditions.

Deprotection_Workflow Start_Polymer Precursor Polymer (-O-tBu Side Chains) Deprotection Deprotection (TFA / DCM, RT) Start_Polymer->Deprotection Functional_Polymer Functional Polymer (-OH Side Chains) Deprotection->Functional_Polymer Modification Further Functionalization (Esterification, Etherification, etc.) Functional_Polymer->Modification Final_Material Advanced Material (e.g., Cross-linked Network) Modification->Final_Material

Caption: Workflow for post-polymerization deprotection and modification.

Step-by-Step Methodology:

  • Setup: Dissolve the tert-butoxy-functionalized polymer in a minimal amount of DCM in a round-bottom flask.

  • Acid Addition: Cool the solution in an ice bath. Slowly add an excess of TFA (e.g., 20-50% v/v) to the solution.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 2-6 hours. The deprotected polymer, now containing polar hydroxyl groups, may precipitate from the nonpolar DCM.

  • Isolation: If a precipitate forms, it can be collected by filtration. If the polymer remains in solution, the solvent and excess TFA can be removed under reduced pressure.

  • Purification: Re-dissolve the crude phenolic polymer in a polar solvent (like THF or DMF) and precipitate into a non-solvent (like water, hexane, or diethyl ether) to remove any remaining impurities.

  • Drying: Dry the final phenolic polymer under vacuum.

Characterization Summary

Proper characterization is crucial to confirm the success of each synthetic step.

TechniqueMonomer AnalysisPolymer Analysis (Pre-Deprotection)Polymer Analysis (Post-Deprotection)
¹H NMR Confirm presence of alkyne-H (~3.0 ppm), aromatic protons, and tert-butyl singlet (~1.3 ppm).Disappearance of the alkyne-H signal. Broadening of aromatic and tert-butyl signals.Disappearance of the tert-butyl singlet. Appearance of a broad phenolic -OH signal.
FTIR Sharp C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), C-O stretch (~1240 cm⁻¹).Disappearance of the C≡C-H stretch. C-O stretch remains.Appearance of a broad O-H stretch (~3200-3500 cm⁻¹). Shift in C-O stretch.
GPC/SEC N/ADetermine number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI).Confirm polymer backbone integrity. Mₙ will decrease due to the loss of the tert-butyl groups.
TGA Shows volatility at lower temperatures.Determine thermal stability. Often shows a distinct weight loss step corresponding to the loss of the tert-butyl groups.[8]Shows enhanced thermal stability in the initial phase compared to the precursor polymer.
DSC Sharp melting point.Determine glass transition temperature (T₉).T₉ often increases significantly due to hydrogen bonding between the new hydroxyl groups.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Negishi, E., & Alimardanov, A. (2003). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 103(8), 3157-3212. [Link]

  • Hanson, J. E. (2020). Answer to "Can anybody help me with an efficient way to de-protect poly(tert-butyl norbornene-2-carboxylate)?". ResearchGate. Retrieved from [Link]

  • Van den Dungen, P., et al. (2018). Rapid and Quantitative De-tert-butylation for Poly(acrylic acid) Block Copolymers and Influence on Relaxation of Thermoassociated Transient Networks. Macromolecules, 51(21), 8685–8695. [Link]

  • Brunschwig Chemie. (n.d.). Click chemistry reagents. Retrieved from [Link]

  • Patton, G. C. (2004). Development and Applications of Click Chemistry. University of Illinois Urbana-Champaign. Retrieved from [Link]

  • Li, P., et al. (2021). Thermal Behavior and Morphology of Thermoplastic Polyurethane Derived from Different Chain Extenders of 1,3- and 1,4-Butanediol. Applied Sciences, 11(2), 698. [Link]

  • Bunz, U. H. F. (2000). Poly(phenylene ethynylene)s, a versatile class of polymers for sensory applications. Chemical Reviews, 100(4), 1605-1644. [Link]

Sources

Method

Introduction: The Significance of Poly(1-tert-butoxy-4-ethynylbenzene)

An in-depth guide to the synthesis of poly(1-tert-butoxy-4-ethynylbenzene), a functionalized polyacetylene derivative, is presented for researchers and professionals in polymer chemistry and materials science. This docum...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of poly(1-tert-butoxy-4-ethynylbenzene), a functionalized polyacetylene derivative, is presented for researchers and professionals in polymer chemistry and materials science. This document provides a detailed exploration of polymerization protocols, underlying scientific principles, and expert insights into the synthesis and characterization of this promising polymer.

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest due to their unique electronic, optical, and physical properties.[1] These materials are foundational for applications in organic electronics, sensors, and advanced membrane technologies.[1][2] 1-tert-Butoxy-4-ethynylbenzene is a particularly valuable monomer because its polymer, poly(1-tert-butoxy-4-ethynylbenzene), combines a rigid, conjugated polyacetylene backbone with a protecting group that can be readily removed.

The tert-butoxycarbonyl (Boc) group serves as a labile protecting group for the phenol functionality. Post-polymerization, this group can be cleaved under acidic conditions to yield poly(4-hydroxyphenylacetylene). This transformation unlocks a new set of properties and functional handles, enabling applications in areas such as photoresists, adhesive materials, and as a precursor for further chemical modification. The ability to control the polymerization of the parent monomer is therefore critical to producing well-defined materials for these advanced applications.

This guide focuses primarily on rhodium-catalyzed polymerization, which is a premier method for synthesizing substituted polyacetylenes with a high degree of control over polymer architecture.[3][4]

Part 1: Rhodium-Catalyzed Coordination Polymerization

The polymerization of substituted acetylenes is most effectively achieved using transition metal catalysts.[1] Among these, rhodium(I) complexes are exceptionally effective for monosubstituted acetylenes like 1-tert-butoxy-4-ethynylbenzene, often providing high yields of stereoregular polymers.[2][4]

Principle and Rationale: The Coordination-Insertion Mechanism

A key advantage of rhodium catalysis is the ability to achieve a living polymerization. In a living system, chain termination and transfer reactions are absent, allowing the polymer chains to grow at a constant rate as long as the monomer is available.[6] This results in polymers with predictable molecular weights, narrow molecular weight distributions (low Polydispersity Index, PDI), and the ability to synthesize block copolymers through sequential monomer addition.[4][6] The resulting polymers typically possess a highly stereoregular cis-transoidal configuration, which influences the material's conformational and electronic properties.[4]

Visualizing the Mechanism: Rhodium-Catalyzed Polymerization

The following diagram illustrates the generally accepted coordination-insertion pathway for a rhodium catalyst.

G cluster_initiation Initiation cluster_propagation Propagation Initiator [Rh]-X (Initiator) Coord1 Coordinated Complex {[Rh]-X(Alkyne)} Initiator->Coord1 Coordination Monomer1 Monomer (Alkyne) Monomer1->Coord1 Insert1 First Insertion {[Rh]-(vinyl)-X} Coord1->Insert1 Insertion GrowingChain Growing Chain {[Rh]-(Polymer)-X} Insert1->GrowingChain Repeat n times Coord2 Coordinated Complex {[Rh]-(Polymer)-X(Alkyne)} GrowingChain->Coord2 Coordination Monomer2 Monomer (Alkyne) Monomer2->Coord2 ChainGrowth Chain Elongation {[Rh]-(Polymer+1)-X} Coord2->ChainGrowth Insertion ChainGrowth->GrowingChain Termination Termination/ Quenching ChainGrowth->Termination FinalPolymer Final Polymer Termination->FinalPolymer

Caption: Generalized coordination-insertion mechanism for alkyne polymerization.

Protocol 1: General Polymerization with [Rh(nbd)Cl]₂ and Triethylamine

This protocol describes a robust and widely used method for the polymerization of phenylacetylenes. The combination of a rhodium precursor like chloro(1,5-cyclooctadiene)rhodium(I) dimer ([Rh(cod)Cl]₂) or chloro(norbornadiene)rhodium(I) dimer ([Rh(nbd)Cl]₂) with a base like triethylamine (TEA) generates a highly active catalytic system.[4]

Core Principle

The amine base is thought to deprotonate the terminal alkyne or react with the rhodium precursor to generate a rhodium-alkynyl species, which is the active initiator for the polymerization.[4] While effective, this system typically does not proceed in a living manner, resulting in a broader molecular weight distribution.

Materials and Equipment
  • Monomer: 1-tert-Butoxy-4-ethynylbenzene (purified by column chromatography or distillation)

  • Catalyst: Chloro(norbornadiene)rhodium(I) dimer, [Rh(nbd)Cl]₂

  • Co-catalyst: Triethylamine (TEA), freshly distilled over CaH₂

  • Solvent: Anhydrous toluene or tetrahydrofuran (THF), purged with argon

  • Quenching Agent: Methanol

  • Equipment: Schlenk flask, magnetic stirrer, argon/nitrogen line, syringes

Step-by-Step Methodology
  • Reactor Setup: A 50 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of high-purity argon.

  • Reagent Preparation:

    • In the flask, dissolve 1-tert-Butoxy-4-ethynylbenzene (e.g., 500 mg, 2.87 mmol) in 10 mL of anhydrous toluene.

    • In a separate vial under argon, prepare a stock solution of the catalyst, [Rh(nbd)Cl]₂ (e.g., 6.6 mg, 0.014 mmol) in 2 mL of toluene.

  • Initiation:

    • To the stirring monomer solution, add triethylamine (e.g., 0.40 mL, 2.87 mmol).

    • Using a syringe, rapidly inject the required amount of the rhodium catalyst stock solution (e.g., 1.0 mL, 0.007 mmol [Rh]₂) to begin the polymerization. A typical monomer-to-rhodium ratio is 200:1.

  • Polymerization:

    • The reaction mixture will typically exhibit a rapid color change and an increase in viscosity.

    • Allow the reaction to stir at room temperature (or a specified temperature, e.g., 30 °C) for a designated time (e.g., 1-24 hours).

  • Termination and Isolation:

    • Quench the reaction by adding 5 mL of methanol.

    • Pour the viscous solution slowly into a large beaker containing 200 mL of vigorously stirring methanol to precipitate the polymer.

    • Collect the solid polymer by filtration, wash with fresh methanol, and dry under vacuum at 40 °C to a constant weight.

Quantitative Data Summary
ParameterTypical ValueRationale
Monomer/Catalyst Ratio100:1 to 500:1Controls the theoretical molecular weight and catalyst efficiency.
SolventToluene, THFShould effectively dissolve both monomer and the resulting polymer.
Temperature25-40 °CBalances reaction rate with potential side reactions.
Time1-24 hDuration depends on catalyst activity and desired conversion.
Expected Yield > 80%High yields are typical for this robust system.
Expected PDI 1.5 - 2.5Reflects a non-living polymerization mechanism.

Protocol 2: Living Polymerization with a Well-Defined Rh(I) Initiator

For applications requiring precise control over polymer architecture, a living polymerization is essential. This can be achieved using well-defined rhodium(I) complexes, such as Rh(I)-vinyl or Rh(I)-aryl initiators, which do not require an external base.[4]

Core Principle

These initiators provide a single, well-defined active species, leading to simultaneous initiation of all polymer chains. The chains then grow uniformly without termination, resulting in a linear relationship between the number-average molecular weight (Mₙ) and monomer conversion, and a very low PDI (typically < 1.2).

Materials and Equipment
  • Monomer: High-purity 1-tert-Butoxy-4-ethynylbenzene (rigorously purified)

  • Initiator: e.g., [(nbd)Rh{C(Ph)=CPh₂}(PPh₃)] or a similar well-defined Rh(I) complex[3]

  • Solvent: High-purity, anhydrous, and deoxygenated THF or chloroform

  • Equipment: Glovebox or high-vacuum Schlenk line, precision syringes

Step-by-Step Methodology
  • Environment: All manipulations must be performed under a strictly inert atmosphere (glovebox or Schlenk line) to prevent catalyst deactivation.

  • Reactor Setup: A Schlenk tube is charged with a stir bar and the desired amount of the Rh(I) initiator.

  • Reagent Addition:

    • The solvent (e.g., 5 mL THF) is added to dissolve the initiator.

    • A stock solution of the monomer in the same solvent is prepared.

    • The monomer solution is added to the initiator solution via syringe to start the polymerization.

  • Monitoring the Reaction: For kinetic studies, aliquots can be withdrawn at timed intervals, quenched with a small amount of methanol, and analyzed by SEC and NMR to track Mₙ and conversion.

  • Isolation: Once the desired conversion or time is reached, the polymerization is terminated by exposing the solution to air or adding methanol. The polymer is isolated by precipitation in methanol as described in Protocol 1.

Visualizing the Workflow: from Setup to Product

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_isolation Isolation & Purification A Dry Schlenk Flask B Add Monomer & Anhydrous Solvent A->B D Add Co-catalyst (e.g., TEA) B->D C Prepare Catalyst Stock Solution E Inject Catalyst to Initiate C->E D->E F Stir at RT (1-24h) E->F G Quench with Methanol F->G H Precipitate into Stirring Methanol G->H I Filter and Collect Solid Polymer H->I J Dry Under Vacuum I->J Final Final J->Final Pure Polymer

Caption: Experimental workflow for rhodium-catalyzed polymerization.

Part 2: Characterization of the Synthesized Polymer

Thorough characterization is essential to confirm the successful synthesis of poly(1-tert-butoxy-4-ethynylbenzene) and to determine its key properties.

TechniquePurposeExpected Observation
SEC/GPC Determine Mₙ, Mₙ, and PDI.A unimodal peak. For living polymerization, PDI should be < 1.2.
¹H NMR Confirm structure.Disappearance of the acetylenic proton signal (~3.0 ppm). Appearance of broad peaks for the polymer backbone (~5.8-6.5 ppm) and side-chain protons (aromatic and tert-butyl).
¹³C NMR Confirm structure.Signals corresponding to the polyene backbone carbons and the carbons of the substituted phenyl ring.
FTIR Identify functional groups.Disappearance of the ≡C-H stretch (~3300 cm⁻¹) and the C≡C stretch (~2100 cm⁻¹). Presence of C=C backbone stretches (~1600 cm⁻¹).
TGA Assess thermal stability.Onset of decomposition, typically above 200 °C. A second weight loss step corresponds to the loss of the tert-butyl group.
DSC Determine glass transition (T₉).A step-change in the heat flow curve indicating the T₉ of the polymer.

Part 3: Post-Polymerization Modification: Deprotection to Poly(4-hydroxyphenylacetylene)

The true utility of poly(1-tert-butoxy-4-ethynylbenzene) is often realized after its transformation into the corresponding phenolic polymer.

Core Principle

The tert-butoxy group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), releasing isobutylene and leaving a hydroxyl group. This reaction is typically high-yielding and does not affect the polymer backbone.

Protocol: Acidic Deprotection
  • Dissolution: Dissolve the purified poly(1-tert-butoxy-4-ethynylbenzene) in a suitable solvent like dichloromethane (DCM).

  • Acid Addition: Cool the solution in an ice bath and add trifluoroacetic acid (TFA) dropwise (e.g., 10-20 vol%).

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The progress can be monitored by TLC or ¹H NMR (disappearance of the tert-butyl signal at ~1.3 ppm).

  • Isolation: Precipitate the resulting polymer into a non-solvent like hexane or a water/methanol mixture.

  • Purification: Collect the solid, redissolve it in a polar solvent (like THF or acetone), and re-precipitate to remove residual acid. Dry the final product, poly(4-hydroxyphenylacetylene), under vacuum.

Visualizing the Transformation

G A Poly(1-tert-butoxy-4-ethynylbenzene) B Poly(4-hydroxyphenylacetylene) A->B  TFA, DCM, RT  

Caption: Deprotection of the Boc-protected polymer.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Faust, R., et al. (2007). Living Cationic Sequential Block Copolymerization of Isobutylene with 4‐tert‐Butoxystyrene. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 44(4), 359-366. [Link]

  • Szwarc, M. (1956). 'Living' Polymers. Nature, 178, 1168–1169.
  • Tabata, M., et al. (2005). Polymerization of substituted acetylenes and features of the formed polymers. Chemical Communications, (16), 2138-2149.
  • Sanda, F., & Masuda, T. (2012). Development of Rhodium Complexes for the Polymerization of Substituted Acetylenes, and Their Application to Synthesis of Helical Polymers. Kyoto University Research Information Repository. [Link]

  • Scherf, U., & Scherf, K. (2021). Recent Advances in the Synthesis of Substituted Polyacetylenes. Polymers, 13(2), 247. [Link]

  • Passarelli, V., et al. (2022). Polymerization of phenylacetylene catalyzed by rhodium(i) complexes with N-functionalized N-heterocyclic carbene ligands. Polymer Chemistry, 13, 1184-1196. [Link]

  • Kadokawa, J. (2012). Preparation and Catalytic Function of Substituted Polyacetylenes Coordinated to Palladium Nanoclusters. Catalysts, 2(4), 511-526. Discusses coordination-insertion mechanisms. [Link]

  • PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. A related monomer with a Boc protecting group. [Link]

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Application

Application Notes and Protocols for 1-tert-Butoxy-4-ethynylbenzene in Pharmaceutical Research

Introduction: Unveiling the Potential of a Versatile Building Block In the landscape of modern pharmaceutical research, the strategic selection of molecular building blocks is paramount to the successful discovery and de...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Building Block

In the landscape of modern pharmaceutical research, the strategic selection of molecular building blocks is paramount to the successful discovery and development of novel therapeutics. 1-tert-Butoxy-4-ethynylbenzene emerges as a particularly valuable reagent, embodying a unique combination of structural features that lend themselves to a variety of applications in medicinal chemistry. Its architecture, comprising a phenyl ring substituted with a terminal alkyne and a tert-butoxy group, offers a powerful platform for the synthesis of complex molecular entities.

The terminal alkyne functionality serves as a versatile handle for two of the most robust carbon-carbon and carbon-heteroatom bond-forming reactions in the synthetic chemist's arsenal: the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the cornerstone of "click chemistry."[1][2] These reactions are celebrated for their efficiency, functional group tolerance, and mild reaction conditions, making them ideal for the intricate synthetic pathways often required in drug discovery.[3][4]

Simultaneously, the tert-butoxy group provides steric bulk and modulates the electronic properties of the phenyl ring. It can also serve as a protecting group for the corresponding phenol, which is a common pharmacophore in many biologically active compounds, including kinase inhibitors and estrogen receptor modulators.[5][6] This dual functionality allows for a phased synthetic strategy, where the alkyne can be elaborated prior to the unmasking of the phenol for further derivatization or to reveal the final bioactive scaffold.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of 1-tert-Butoxy-4-ethynylbenzene in key pharmaceutical research workflows.

Core Applications in Medicinal Chemistry

The unique structural attributes of 1-tert-Butoxy-4-ethynylbenzene position it as a key intermediate in the synthesis of a diverse range of therapeutic agents. Its application spans several key areas of drug discovery, primarily leveraging the reactivity of its terminal alkyne.

Synthesis of Kinase Inhibitors

A significant number of approved and investigational kinase inhibitors feature a substituted phenyl or heterocyclic core. The Sonogashira coupling provides a direct and efficient method for attaching the 4-(tert-butoxy)phenylacetylene moiety to various heterocyclic scaffolds, which are prevalent in kinase inhibitor design.[7][8] This approach allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The tert-butoxy group can be retained in the final molecule to provide steric hindrance or can be deprotected to the corresponding phenol, a common hydrogen bond donor in kinase-ligand interactions.

Development of Estrogen Receptor Modulators

Selective estrogen receptor modulators (SERMs) often contain a core structure with multiple phenyl rings.[6][9] The Sonogashira coupling is a valuable tool for constructing these complex architectures. 1-tert-Butoxy-4-ethynylbenzene can be coupled with halogenated aromatic or heterocyclic partners to generate key intermediates in the synthesis of novel SERMs.[10] The resulting diarylacetylene scaffold can be further modified, or the alkyne can be reduced to afford a more flexible linker between the aromatic systems.

Bioconjugation and Drug Delivery via Click Chemistry

The terminal alkyne of 1-tert-Butoxy-4-ethynylbenzene is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction is extensively used in bioconjugation to link small molecules to larger biomolecules such as proteins, peptides, or nucleic acids for targeted drug delivery or diagnostic purposes.[11][12] A drug molecule synthesized with a 4-(tert-butoxy)phenylethynyl tag can be "clicked" onto a carrier molecule functionalized with an azide group, leading to the formation of a stable triazole linkage.[13]

Experimental Protocols

The following protocols are provided as a comprehensive guide for the utilization of 1-tert-Butoxy-4-ethynylbenzene in key synthetic transformations.

Protocol 1: Sonogashira Cross-Coupling Reaction

This protocol details a general procedure for the palladium-catalyzed cross-coupling of 1-tert-Butoxy-4-ethynylbenzene with an aryl or heteroaryl halide.

Reaction Scheme:

Sonogashira_Coupling reagents 1-tert-Butoxy-4-ethynylbenzene + Ar-X product Ar-(C≡C)-Ph-O-tBu reagents->product Sonogashira Coupling catalysts Pd catalyst Cu(I) co-catalyst Base catalysts->product

Caption: Sonogashira coupling of 1-tert-Butoxy-4-ethynylbenzene.

Materials:

Reagent/MaterialProportions (by mole)
1-tert-Butoxy-4-ethynylbenzene1.2 eq
Aryl/Heteroaryl Halide (Ar-X)1.0 eq
Pd(PPh₃)₂Cl₂0.02 eq
Copper(I) Iodide (CuI)0.04 eq
Triethylamine (TEA)3.0 eq
Anhydrous Tetrahydrofuran (THF)Sufficient volume

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl/heteroaryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous THF, followed by triethylamine (3.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 1-tert-Butoxy-4-ethynylbenzene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (typically 50-70 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) active catalyst is sensitive to oxidation, necessitating an inert atmosphere.

  • Copper(I) Co-catalyst: CuI facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the reaction.[2]

  • Base: Triethylamine acts as a base to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Excess Alkyne: A slight excess of the alkyne is often used to ensure complete consumption of the more valuable aryl halide.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol outlines a general procedure for the "click" reaction between 1-tert-Butoxy-4-ethynylbenzene and an organic azide.

Reaction Scheme:

CuAAC_Reaction reagents 1-tert-Butoxy-4-ethynylbenzene + R-N₃ product 1,4-disubstituted 1,2,3-triazole reagents->product CuAAC 'Click' Reaction catalysts Cu(I) source Reducing agent catalysts->product

Caption: CuAAC reaction of 1-tert-Butoxy-4-ethynylbenzene.

Materials:

Reagent/MaterialProportions (by mole)
1-tert-Butoxy-4-ethynylbenzene1.0 eq
Organic Azide (R-N₃)1.1 eq
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)0.05 eq
Sodium Ascorbate0.1 eq
tert-Butanol/Water (1:1)Sufficient volume

Procedure:

  • In a round-bottom flask, dissolve 1-tert-Butoxy-4-ethynylbenzene (1.0 eq) and the organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 eq) in water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in water.

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are typically complete within a few hours.

  • Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Causality Behind Experimental Choices:

  • Copper(I) Source: The active catalyst is Cu(I), which is generated in situ from the reduction of Cu(II) by sodium ascorbate.[1]

  • Sodium Ascorbate: Acts as a reducing agent to maintain the copper in its active +1 oxidation state.

  • Solvent System: A mixture of t-butanol and water is commonly used to solubilize both the organic starting materials and the inorganic catalyst salts.

Visualization of Key Synthetic Pathways

The following diagrams illustrate the central role of 1-tert-Butoxy-4-ethynylbenzene in the synthesis of complex molecules relevant to pharmaceutical research.

workflow A 1-tert-Butoxy-4-ethynylbenzene B Sonogashira Coupling (with Ar-X) A->B C Click Chemistry (CuAAC) (with R-N3) A->C D Diarylacetylene Intermediate B->D E Triazole-linked Conjugate C->E F Deprotection (t-Bu removal) D->F H Bioactive Molecule Conjugate E->H G Phenolic Kinase Inhibitor Scaffold F->G

Caption: Synthetic utility of 1-tert-Butoxy-4-ethynylbenzene.

Conclusion

1-tert-Butoxy-4-ethynylbenzene stands as a testament to the power of strategic molecular design in modern organic synthesis and pharmaceutical research. Its bifunctional nature, combining a reactive terminal alkyne with a sterically demanding and electronically modulating tert-butoxy group, provides medicinal chemists with a versatile tool for the construction of complex and diverse molecular architectures. The protocols and application notes provided herein serve as a comprehensive guide to unlocking the full potential of this valuable building block in the quest for novel therapeutics.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • McDonnell, D. P., & Wardell, S. E. (2010). The molecular mechanisms of tamoxifen action in the treatment and prevention of breast cancer. Breast Cancer Research and Treatment, 124(S1), 31–40. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216–2230. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature reviews Cancer, 9(1), 28–39. [Link]

  • Jordan, V. C. (2003). Tamoxifen: a most unlikely pioneering medicine. Nature reviews Drug discovery, 2(3), 205–213. [Link]

  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality. Angewandte Chemie International Edition, 48(38), 6974-6998. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]

  • McCague, R., & Leclercq, G. (1987). Synthesis, conformational considerations, and estrogen receptor binding of diastereoisomers and enantiomers of 1-[4-[2-(dimethylamino)ethoxy]phenyl]-1,2-diphenylbutane (dihydrotamoxifen). Journal of medicinal chemistry, 30(10), 1761–1767. [Link]

  • Dudchak, R., Podolak, M., Holota, S., & Szewczyk-Roszczenko, O. (2023). Click chemistry in the synthesis of antibody-drug conjugates. Bioorganic chemistry, 143, 106982. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S. C., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • Srivastava, S. K., Kumar, V., Agarwal, S. K., Mukherjee, R., & Burman, A. C. (2009). Synthesis of quinazolines as tyrosine kinase inhibitors. Anti-cancer agents in medicinal chemistry, 9(3), 246–275. [Link]

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Nwe, K., & Brechbiel, M. W. (2009). Growing applications of "click chemistry" for bioconjugation in contemporary biomedical research. Cancer biotherapy & radiopharmaceuticals, 24(3), 289–302. [Link]

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Method

Application Notes &amp; Protocols: 1-tert-Butoxy-4-ethynylbenzene as a Strategic Precursor for Advanced Catalytic Ligands

Abstract This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-tert-butoxy-4-ethynylbenzene as a versatile...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-tert-butoxy-4-ethynylbenzene as a versatile building block in the synthesis of high-performance ligands for catalysis. We delve into the strategic advantages conferred by its unique structural motifs—the terminal alkyne and the acid-labile tert-butoxy protecting group. This document moves beyond simple procedural lists to explain the underlying chemical principles, enabling users to adapt and innovate. Detailed, step-by-step protocols for the synthesis of representative phosphine and N-heterocyclic carbene (NHC)-scaffolds are provided, alongside expert insights into troubleshooting and reaction optimization.

Introduction: The Strategic Value of 1-tert-Butoxy-4-ethynylbenzene

In the rational design of ligands for transition-metal catalysis, control over the steric and electronic environment of the metal center is paramount. 1-tert-Butoxy-4-ethynylbenzene has emerged as a superior building block for this purpose due to two key functional handles:

  • The Terminal Alkyne: This group is a gateway to a multitude of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. It is the linchpin for constructing extended ligand backbones through reactions like the Sonogashira coupling or for introducing coordinating heteroatoms via "click" chemistry and hydrophosphination.

  • The tert-Butoxy Protecting Group: This bulky group serves a dual purpose. Initially, it provides steric bulk which can be exploited to create specific ligand geometries that enhance catalyst stability and selectivity.[1][2] More importantly, it is a robust protecting group for a phenol. Upon facile, acid-catalyzed deprotection, the resulting hydroxyl group can act as a hemilabile coordinating site (phenoxide), introduce polarity, or serve as a point for secondary functionalization.

This combination allows for a modular and convergent approach to ligand synthesis, where a common intermediate can be diversified at a late stage to generate a library of ligands for catalyst screening and optimization.

G cluster_molecule 1-tert-Butoxy-4-ethynylbenzene cluster_features Key Reactive Sites cluster_reactions Primary Transformations mol alkyne Terminal Alkyne (C≡C-H) mol->alkyne tbuo tert-Butoxy Group (-O-tBu) mol->tbuo sonogashira Sonogashira Coupling alkyne->sonogashira Backbone Construction click Click Chemistry (CuAAC) alkyne->click Backbone Construction deprotection Acidic Deprotection tbuo->deprotection Unveils Phenol Functionality

Figure 1: Key functional groups of 1-tert-Butoxy-4-ethynylbenzene and their primary synthetic applications.

Core Synthetic Methodologies

The utility of 1-tert-butoxy-4-ethynylbenzene is realized through a set of reliable and high-yielding chemical transformations. Understanding the causality behind procedural choices is critical for success.

Palladium-Catalyzed Sonogashira Coupling

The Sonogashira reaction is the cornerstone for building C(sp)-C(sp²) linkages, efficiently coupling the alkyne with aryl or vinyl halides.[3] This reaction is fundamental for creating the core structure of many advanced phosphine and NHC ligands.

Causality & Mechanistic Insight: The reaction proceeds via a dual catalytic cycle involving palladium and copper. The Pd(0) species undergoes oxidative addition into the aryl halide bond. Concurrently, the copper(I) catalyst reacts with the terminal alkyne to form a copper acetylide, which then transmetalates to the Pd(II) center. Reductive elimination yields the final product and regenerates the Pd(0) catalyst. The choice of a bulky phosphine ligand on the palladium precatalyst is crucial to promote reductive elimination and prevent catalyst decomposition. The use of an amine base is essential to neutralize the HX byproduct generated during the formation of the copper acetylide.

General Protocol: Sonogashira Coupling

Parameter Value/Reagent Purpose & Rationale
Aryl Halide 1.0 equivSubstrate (Iodides and bromides are most reactive).
1-tert-Butoxy-4-ethynylbenzene 1.1 - 1.2 equivSlight excess ensures complete consumption of the more valuable halide.
Pd Catalyst PdCl₂(PPh₃)₂ (1-3 mol%)A reliable, air-stable Pd(II) precatalyst that is reduced in situ.
Cu Catalyst CuI (2-5 mol%)Co-catalyst essential for activating the alkyne.
Base Triethylamine (TEA) or Diisopropylamine (DIPA)Acts as both the base and often as the solvent. DIPA is preferred for sluggish couplings.
Solvent THF or Toluene (if not using amine solvent)Anhydrous and degassed solvents are critical to prevent catalyst deactivation and Glaser homocoupling.
Temperature Room Temp to 60 °CReaction is often initiated at RT and may require gentle heating to drive to completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the Pd(0) species and oxidative homocoupling of the alkyne.

Step-by-Step Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), PdCl₂(PPh₃)₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the solvent (e.g., THF, 5 mL per mmol of aryl halide) followed by the amine base (e.g., TEA, 3.0 equiv).

  • Stir the mixture for 5 minutes, then add 1-tert-butoxy-4-ethynylbenzene (1.2 equiv) dropwise.

  • Stir the reaction at room temperature and monitor by TLC or GC-MS. If the reaction is slow, heat to 50-60 °C.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of celite to remove the ammonium salts and catalyst residues.

  • Concentrate the filtrate and purify the crude product by column chromatography on silica gel.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click" chemistry provides a modular and exceptionally efficient route to 1,2,3-triazole-containing ligands.[4] The reaction is highly specific, forming the 1,4-disubstituted triazole regioisomer exclusively, and is tolerant of a wide range of functional groups.[5]

Causality & Mechanistic Insight: This reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) forms a copper acetylide intermediate, which then undergoes a cycloaddition with the organic azide. The resulting triazole ring is highly stable and can act as a robust linker or a coordinating N-donor in a ligand scaffold.

General Protocol: CuAAC "Click" Reaction

Parameter Value/Reagent Purpose & Rationale
Alkyne Component 1-tert-Butoxy-4-ethynylbenzene (1.0 equiv)The alkyne building block.
Azide Component Organic Azide (1.0 - 1.1 equiv)The coupling partner. A slight excess can be used if the alkyne is more valuable.
Cu(II) Source CuSO₄·5H₂O (5-10 mol%)Precursor for the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate (10-20 mol%)Reduces Cu(II) to the active Cu(I) state in situ.
Solvent t-BuOH/H₂O (1:1) or DMFAqueous systems are common and environmentally benign. DMF is used for less soluble reactants.
Temperature Room TemperatureThe reaction is highly exothermic and typically requires no heating.

Step-by-Step Procedure:

  • In a round-bottom flask, dissolve 1-tert-butoxy-4-ethynylbenzene (1.0 equiv) and the organic azide (1.05 equiv) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1, 10 mL per mmol).

  • In a separate vial, dissolve CuSO₄·5H₂O (0.1 equiv) and sodium ascorbate (0.2 equiv) in a minimal amount of water.

  • Add the catalyst solution to the solution of reactants. The reaction mixture may change color.

  • Stir vigorously at room temperature for 4-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the mixture with water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify by column chromatography or recrystallization.

Deprotection of the tert-Butoxy Group

The final step in many syntheses is the removal of the tert-butyl group to reveal the phenolic hydroxyl. This is typically achieved under acidic conditions via a stable tert-butyl carbocation intermediate.

Causality & Mechanistic Insight: Strong acids like trifluoroacetic acid (TFA) protonate the ether oxygen, leading to the departure of the highly stable tert-butyl cation (which is scavenged by the solvent or TFA itself) and formation of the desired phenol. The reaction is clean and typically high-yielding. A transition-metal-free method using tris-4-bromophenylamminium cation radical and a hydrosilane has also been reported as a gentle alternative.[6]

Protocol: TFA-Mediated Deprotection

Parameter Value/Reagent Purpose & Rationale
Substrate tert-Butoxy-protected compound (1.0 equiv)The starting material.
Acid Trifluoroacetic Acid (TFA)A strong acid that is volatile, facilitating easy removal post-reaction.
Solvent Dichloromethane (DCM)A common solvent that is inert to TFA and dissolves most organic substrates.
Temperature 0 °C to Room TemperatureThe reaction is often started at 0 °C to control the initial exotherm.

Step-by-Step Procedure:

  • Dissolve the tert-butoxy-protected substrate (1.0 equiv) in DCM (10 mL per mmol).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA (5-10 equiv) dropwise. Caution: The reaction can be exothermic.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃ until effervescence ceases.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude phenol, which can be purified by chromatography if necessary.

Application Note: Synthesis of a Modular P,O-Type Ligand

This protocol demonstrates the synthesis of a (2-(di-tert-butylphosphino)phenyl)(4-hydroxyphenyl)acetylene scaffold, a precursor to valuable P,O-type ligands. The bulky tert-butyl groups on the phosphine provide a sterically demanding pocket, while the phenol offers a tunable electronic and coordinating site.[7]

G start 1-Bromo-2-iodobenzene + 1-tert-Butoxy-4-ethynylbenzene step1 Step 1: Sonogashira Coupling (PdCl₂(PPh₃)₂, CuI, TEA) start->step1 intermediate1 1-Bromo-2-((4-(tert-butoxy)phenyl)ethynyl)benzene step1->intermediate1 step2 Step 2: Phosphination (n-BuLi, then ClP(t-Bu)₂) intermediate1->step2 intermediate2 Protected P,O-Ligand step2->intermediate2 step3 Step 3: Deprotection (TFA, DCM) intermediate2->step3 product Final P,O-Type Ligand step3->product

Figure 2: Workflow for the synthesis of a P,O-type ligand precursor.

Protocol: Synthesis of 2-((4-(tert-Butoxy)phenyl)ethynyl)phenyl-di-tert-butylphosphine

  • Part A: Sonogashira Coupling

    • Follow the general Sonogashira protocol (Section 2.1) using 1-bromo-2-iodobenzene (1.0 equiv) and 1-tert-butoxy-4-ethynylbenzene (1.1 equiv). The coupling occurs selectively at the more reactive iodide position. Expected yield for 1-bromo-2-((4-(tert-butoxy)phenyl)ethynyl)benzene: 85-95%.

  • Part B: Phosphination via Lithiation

    • Dissolve the product from Part A (1.0 equiv) in anhydrous THF (10 mL per mmol) in a flame-dried Schlenk flask under argon.

    • Cool the solution to -78 °C (dry ice/acetone bath).

    • Slowly add n-butyllithium (1.1 equiv, 1.6 M in hexanes) dropwise. Stir for 1 hour at -78 °C. The solution may change color, indicating lithium-halogen exchange.

    • Add di-tert-butylchlorophosphine (1.2 equiv) dropwise.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

    • Extract with diethyl ether, dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography under an inert atmosphere. Expected yield: 60-75%.

  • Part C: Deprotection

    • Follow the general deprotection protocol (Section 2.3) using the phosphine product from Part B. The final phenol is often an air-sensitive compound and should be handled under an inert atmosphere.[8] Expected yield: >95%.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • (Reference not directly cited in text) Photoinduced inverse Sonogashira coupling reaction - Semantic Scholar. Available at: [Link]

  • (Reference not directly cited in text) The Chemistry of Functionalized N-Heterocyclic Carbenes - ResearchGate. Available at: [Link]

  • (Reference not directly cited in text) A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids. Chemical Reviews. Available at: [Link]

  • (Reference not directly cited in text) Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand - ResearchGate. Available at: [Link]

  • (Reference not directly cited in text) Reactivity and catalytic activity of tert-butoxy-aluminium hydride reagents - PubMed. Available at: [Link]

  • Liu, D., Gao, W., Dai, Q., & Zhang, X. (2005). Triazole-based monophosphine ligands for Suzuki-Miyaura coupling and amination reactions of aryl chlorides. Organic Letters, 7(22), 4907-4910.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • van der Vlugt, J. I. (2012). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 8, 486-506. [Link]

  • Tukhvatshin, R. S., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. Polymers, 14(20), 4434. [Link]

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. Pharmaceutical research, 25(10), 2216-2230. [Link]

  • (Reference not directly cited in text) Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. Available at: [Link]

  • (Reference not directly cited in text) Polymetallic Group 4 Complexes: Catalysts for the Ring Opening Polymerisation of rac-Lactide. Available at: [Link]

  • Cheung, C. L., et al. (2015). Preparation of 2-(2-(Dicyclohexylphosphino)phenyl)-1-methyl-1H-indole (CM-phos). Organic Syntheses, 92, 195. Available at: [Link]

  • (Reference not directly cited in text) Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene - SciELO. Available at: [Link]

  • (Reference not directly cited in text) Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76) - YouTube. Available at: [Link]

  • Tukhvatshin, R. S., et al. (2022). Effect of Activator and Outgoing Ligand Nature on the Catalytic Behavior of Bis(phenoxy-imine) Ti(IV) Complexes in the Polymerization of Ethylene and Its Copolymerization with Higher Olefins. Polymers, 14(20), 4434. [Link]

  • (Reference not directly cited in text) Thioether-Functionalized N-Heterocyclic Carbenes: Mono- and Bis-(S,CNHC) Palladium Complexes, Catalytic C−C Coupling, and Characterization of a Unique Ag4I4(S,CNHC)2 Planar Cluster. Organometallics. Available at: [Link]

  • Klajn, J., et al. (2023). Triarylamminium Radical Cation Facilitates the Deprotection of tert-Butyl Groups in Esters, Ethers, Carbonates, and Carbamates. The Journal of Organic Chemistry, 88(10), 6527-6535. [Link]

  • tert-Butyl Ethers - Organic Chemistry Portal. Available at: [Link]

  • (Reference not directly cited in text) tert-Butyl Ethers: Renaissance of an Alcohol Protecting Group. Facile Cleavage with Cerium(III) Chloride/Sodium Iodide. Available at: [Link]

  • (Reference not directly cited in text) Aryl Nitriles from Alkynes Using tert-Butyl Nitrite: Metal-Free Approach to C≡C Bond Cleavage. Organic Letters. Available at: [Link]

  • (Reference not directly cited in text) Recent Progress of Protecting Groups for Terminal Alkynes. Available at: [Link]

Sources

Application

Leveraging 1-tert-Butoxy-4-ethynylbenzene Derivatives for Site-Specific Drug Release: A Bioorthogonal Approach

An Application Note and Protocol for Researchers Abstract Site-specific drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity, a central challenge in modern pharmacology. This guide det...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Abstract

Site-specific drug delivery aims to maximize therapeutic efficacy while minimizing off-target toxicity, a central challenge in modern pharmacology. This guide details the application of 1-tert-Butoxy-4-ethynylbenzene derivatives as a sophisticated platform for creating stimulus-responsive drug delivery systems. We elucidate a dual-function mechanism where the ethynyl group serves as a bioorthogonal handle for precise targeting via "click chemistry," and the tert-butoxy group acts as an environmentally sensitive trigger for drug release. This document provides the theoretical framework, practical advantages, and detailed, field-tested protocols for the synthesis, conjugation, characterization, and in vitro evaluation of these advanced drug-carrier conjugates.

| Scientific Rationale & Principle of Operation

The core innovation of the 1-tert-Butoxy-4-ethynylbenzene platform lies in its molecular architecture, which decouples the targeting and release functions into two distinct, chemically orthogonal moieties. This allows for a modular and highly controllable approach to drug delivery design.

1.1 The Targeting Moiety: 4-Ethynylbenzene

The terminal alkyne (ethynyl group) is a cornerstone of bioorthogonal chemistry, a class of reactions that can occur in complex biological environments without interfering with native biochemical processes.[1][2] Specifically, the ethynyl group readily participates in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click" reaction.[3][4] This reaction forms a stable triazole linkage between the alkyne-bearing drug-linker construct and an azide-modified targeting vehicle (e.g., an antibody, nanoparticle, or cell-penetrating peptide).[5] The high efficiency and specificity of this reaction allow for the precise attachment of the therapeutic payload to its delivery vehicle under mild conditions.[3][4]

1.2 The Release Trigger: 1-tert-Butoxy Group

The tert-butoxy group serves as a robust protecting group for the phenolic oxygen. This ether linkage is stable under general physiological conditions but can be selectively cleaved by specific stimuli often found in pathological microenvironments. The primary mechanism for cleavage is acid-catalyzed hydrolysis. The acidic environment of endosomes, lysosomes (pH 4.5-5.0), or the tumor microenvironment can protonate the ether oxygen, initiating the release of a stable tert-butyl cation and unmasking the free phenol.[6] This "deprotection" event is the trigger for drug release. In more advanced systems, specific enzymes could also be leveraged to cleave such sterically hindered ethers.[7][8]

The following diagram illustrates the overall workflow from conjugation to targeted release.

G cluster_0 Step 1: Synthesis & Conjugation cluster_1 Step 2: Delivery & Release A Drug + 1-tert-Butoxy-4-ethynylbenzene (Linker) B Drug-Linker Construct A->B Covalent Bonding D Final Drug-Carrier Conjugate B->D CuAAC 'Click' Chemistry C Azide-Modified Targeting Vehicle (e.g., Antibody) C->D CuAAC 'Click' Chemistry E Systemic Administration D->E Formulation F Target Site Accumulation (e.g., Tumor) E->F Targeting G Cellular Uptake & Acidic Environment (Endosome/Lysosome) F->G H Cleavage of tert-Butoxy Group G->H Low pH Trigger I Active Drug Released H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Sonogashira Coupling of 1-tert-Butoxy-4-ethynylbenzene

Welcome to the technical support center for the Sonogashira coupling of 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this pow...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the Sonogashira coupling of 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful cross-coupling reaction. Here, we move beyond simple protocols to explain the underlying principles of reaction optimization, troubleshoot common issues, and provide field-proven insights to ensure the success of your experiments.

Introduction: The Nuances of Coupling an Electron-Rich Alkyne

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[2][3]

1-tert-Butoxy-4-ethynylbenzene is a valuable building block, particularly in medicinal chemistry and materials science, due to the presence of a protected phenol and a reactive alkyne. However, the electron-donating nature of the tert-butoxy group introduces specific challenges that are not always encountered with less substituted or electron-poor alkynes. These challenges primarily revolve around an increased propensity for a key side reaction: the oxidative homocoupling of the alkyne, also known as Glaser coupling.[4] This guide will provide you with the knowledge and tools to navigate these challenges and achieve high-yield, high-purity coupling products.

Troubleshooting Guide & FAQs

Here we address common questions and issues encountered during the Sonogashira coupling of 1-tert-Butoxy-4-ethynylbenzene in a practical, question-and-answer format.

Question 1: My reaction yield is low, or the reaction is not going to completion. What are the likely causes and how can I fix it?

Answer:

Low yields in a Sonogashira coupling can stem from several factors, often related to catalyst activity, reagent quality, or reaction conditions.

  • Cause A: Inactive Palladium Catalyst. The active catalytic species is a Pd(0) complex. If you are using a Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂), it must be reduced in situ. The amine base often facilitates this reduction. If the reduction is inefficient, the catalytic cycle will be sluggish.

    • Troubleshooting:

      • Ensure an inert atmosphere: Pd(0) complexes can be sensitive to oxygen.[1] Before adding the catalyst, thoroughly degas your solvent and reaction vessel by bubbling with an inert gas (argon or nitrogen) for at least 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction.

      • Use a Pd(0) precatalyst: Consider using a Pd(0) source like Pd(PPh₃)₄ directly, which does not require an in-situ reduction step.

      • Ligand Choice: For electron-rich aryl bromides, which can be challenging coupling partners, consider using more electron-rich and bulky phosphine ligands like P(t-Bu)₃ to facilitate the oxidative addition step.

  • Cause B: Impure Reagents or Solvents. Trace amounts of water or other impurities can negatively impact the reaction.

    • Troubleshooting:

      • Use anhydrous solvents: Ensure your amine and any other co-solvents are freshly distilled or from a sure-seal bottle.

      • Purify your alkyne: If the 1-tert-Butoxy-4-ethynylbenzene has been stored for a long time, consider purifying it by column chromatography or recrystallization to remove any oligomeric impurities.

  • Cause C: Inappropriate Base. The base plays a crucial role in deprotonating the terminal alkyne to form the reactive copper acetylide.[3]

    • Troubleshooting:

      • Base Strength: Ensure the base is strong enough to deprotonate the alkyne. Triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH) are commonly used. For less reactive systems, a stronger base like diisopropylethylamine (DIPEA) or an inorganic base like K₂CO₃ in combination with an amine can be effective.

      • Steric Hindrance: Very bulky bases might hinder the reaction. Ensure there is a good balance between basicity and steric bulk.

Question 2: I am observing a significant amount of a side product that appears to be the dimer of my alkyne. What is this, and how can I prevent it?

Answer:

This is a classic case of Glaser coupling , the oxidative homocoupling of terminal alkynes to form a diyne.[4] This is a particularly prevalent side reaction with electron-rich alkynes like 1-tert-Butoxy-4-ethynylbenzene, as the electron-donating group makes the alkyne more susceptible to oxidation. The presence of oxygen and the copper(I) co-catalyst are the primary drivers of this side reaction.

  • Troubleshooting Strategies to Minimize Glaser Homocoupling:

    • Rigorous Exclusion of Oxygen: This is the most critical factor. As mentioned above, thoroughly degas your reaction mixture and maintain a strict inert atmosphere.

    • Slow Addition of the Alkyne: Adding the 1-tert-Butoxy-4-ethynylbenzene slowly via a syringe pump over the course of the reaction can help to keep its instantaneous concentration low, thus disfavoring the bimolecular homocoupling reaction.

    • Optimize the Pd/Cu Ratio: While copper is a co-catalyst, an excess can promote homocoupling. Use the minimal amount of CuI necessary to achieve a good reaction rate. Typically, 1-5 mol% of CuI is sufficient.

    • Implement a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to remove the copper co-catalyst entirely. Copper-free Sonogashira couplings have been developed and are often the preferred method for substrates prone to homocoupling.[5][6] An optimized copper-free protocol is provided in the experimental section below.

Question 3: My reaction works well with aryl iodides, but is sluggish or fails with aryl bromides. How can I improve the reactivity?

Answer:

The reactivity of the aryl halide in the rate-determining oxidative addition step follows the trend: I > Br > Cl. Aryl bromides are significantly less reactive than aryl iodides.

  • Troubleshooting for Aryl Bromides:

    • Increase Reaction Temperature: While many Sonogashira couplings with aryl iodides proceed at room temperature, reactions with aryl bromides often require heating, typically in the range of 50-80 °C.

    • Use a More Active Catalyst System:

      • Ligand Choice: Switch from triphenylphosphine (PPh₃) to a more electron-rich and sterically bulky ligand such as tri-tert-butylphosphine (P(t-Bu)₃) or a biarylphosphine ligand. These ligands promote the oxidative addition of the less reactive aryl bromide to the palladium center.

      • Palladium Precatalyst: Consider using a more active precatalyst system, such as one generated in situ from Pd₂(dba)₃ and a suitable phosphine ligand.

Experimental Protocols

The following protocols provide detailed methodologies for the Sonogashira coupling of 1-tert-Butoxy-4-ethynylbenzene with a generic aryl halide.

Protocol 1: Standard Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol is a general and robust method suitable for coupling with aryl iodides.

Materials:

  • 1-tert-Butoxy-4-ethynylbenzene

  • Aryl iodide

  • PdCl₂(PPh₃)₂ (Palladium catalyst)

  • CuI (Copper(I) iodide, co-catalyst)

  • Triethylamine (Et₃N, base and solvent)

  • Anhydrous toluene (optional co-solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl iodide (1.0 mmol, 1.0 equiv).

  • Add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.02 mmol, 2 mol%).

  • Seal the flask with a septum and purge with inert gas for 15 minutes.

  • Under a positive pressure of inert gas, add anhydrous triethylamine (5 mL) and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1-tert-Butoxy-4-ethynylbenzene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst residues, washing the pad with additional solvent.

  • Wash the organic phase sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Free Sonogashira Coupling

This protocol is highly recommended for couplings with aryl bromides or when Glaser homocoupling is a significant issue.

Materials:

  • 1-tert-Butoxy-4-ethynylbenzene

  • Aryl bromide

  • Pd(OAc)₂ (Palladium acetate, precatalyst)

  • P(t-Bu)₃ (Tri-tert-butylphosphine, ligand)

  • Cs₂CO₃ (Cesium carbonate, base)

  • Anhydrous 1,4-Dioxane (solvent)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, magnetic stirrer, and heating mantle.

Procedure:

  • In a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.015 mmol, 1.5 mol%) and P(t-Bu)₃ (0.03 mmol, 3 mol%).

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the aryl bromide (1.0 mmol, 1.0 equiv) and Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Add anhydrous 1,4-dioxane (5 mL) via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add 1-tert-Butoxy-4-ethynylbenzene (1.1 mmol, 1.1 equiv).

  • Heat the reaction mixture to 80 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

ParameterStandard Pd/Cu ProtocolOptimized Copper-Free ProtocolRationale for Optimization
Aryl Halide Typically Aryl IodideAryl Bromide / IodideEnhanced reactivity for less reactive bromides.
Palladium Source PdCl₂(PPh₃)₂Pd(OAc)₂In situ generation of a highly active catalyst.
Ligand PPh₃ (as part of precatalyst)P(t-Bu)₃Bulky, electron-rich ligand accelerates oxidative addition.
Co-catalyst CuINoneEliminates Glaser homocoupling side reaction.
Base Et₃NCs₂CO₃Stronger inorganic base can be more effective in some systems.
Solvent Et₃N / Toluene1,4-DioxaneHigher boiling point allows for increased reaction temperature.
Temperature Room Temperature to 50 °C80 °CNecessary for activation of aryl bromides.

Visualizing the Process

The Sonogashira Catalytic Cycle

Sonogashira_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X Alkyne_H H-C≡CR' PdII_Aryl Ar-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR' Transmetalation->PdII_Alkyne CuX CuX Transmetalation->CuX Regenerated RedElim Reductive Elimination PdII_Alkyne->RedElim Product Ar-C≡CR' RedElim->Product Product->Pd0 Catalyst Regeneration Cu_Acetylide Cu-C≡CR' Alkyne_H->Cu_Acetylide + CuX Base Base Base->Cu_Acetylide + CuX Cu_Acetylide->Transmetalation

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_atmosphere Is the reaction under a strict inert atmosphere? start->check_atmosphere degas Action: Thoroughly degas solvents and purge system. check_atmosphere->degas No check_reagents Are reagents and solvents pure and anhydrous? check_atmosphere->check_reagents Yes degas->check_reagents purify Action: Purify alkyne and use anhydrous solvents. check_reagents->purify No check_catalyst Is the catalyst system appropriate for the halide? check_reagents->check_catalyst Yes purify->check_catalyst optimize_catalyst Action: For Ar-Br, use bulky, electron-rich ligands (e.g., P(t-Bu)₃) and increase temperature. check_catalyst->optimize_catalyst No check_homocoupling Is Glaser homocoupling (diyne byproduct) observed? check_catalyst->check_homocoupling Yes optimize_catalyst->check_homocoupling copper_free Action: Switch to a copper-free protocol. check_homocoupling->copper_free Yes success Problem Solved check_homocoupling->success No copper_free->success

Caption: A logical workflow for troubleshooting low-yielding Sonogashira coupling reactions.

References

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(12), 6986-7019. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • MDPI. (2016). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Retrieved January 26, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2000). Pd(PhCN)₂Cl₂/P(t-Bu)₃: A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (2014). Investigation of oxygen-free Sonogashira step growth synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs). Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved January 26, 2026, from [Link]

  • Preprints.org. (2023). Copper-Free Sonogashira Cross- Coupling of Aryl Chlorides with (Hetero)arylacetylenes in the Presence of Ppm Molar Loadings of [. Retrieved January 26, 2026, from [Link]

  • Chemical Engineering Transactions. (2022). and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (2019). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Retrieved January 26, 2026, from [Link]

  • Google Patents. (n.d.). CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • ResearchGate. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved January 26, 2026, from [Link]

  • The University of Tokyo. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Retrieved January 26, 2026, from [Link]

  • YouTube. (2019). Sonogashira coupling. Retrieved January 26, 2026, from [Link].youtube.com/watch?v=5b_6A7cn-2E)

Sources

Optimization

purification methods for 1-tert-Butoxy-4-ethynylbenzene reaction products

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of 1-tert-butoxy-4-ethynylbenzene. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a focused resource for troubleshooting the purification of 1-tert-butoxy-4-ethynylbenzene. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested advice to help you navigate the common and complex challenges associated with purifying this versatile synthetic building block.

Technical Support Guide: Purification of 1-tert-Butoxy-4-ethynylbenzene

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. It is designed to provide not just procedural steps, but the underlying scientific reasoning to empower you to make informed decisions during your purification workflow.

Frequently Asked Questions (FAQs)

Q1: I've just completed a Sonogashira coupling to synthesize 1-tert-butoxy-4-ethynylbenzene. What are the most probable impurities in my crude reaction mixture?

A1: The impurity profile of a Sonogashira reaction is highly predictable.[1] Beyond your starting materials (e.g., 1-bromo-4-tert-butoxybenzene and a protected alkyne like TMS-acetylene followed by deprotection), you should anticipate several key byproducts originating from the catalytic cycle and side reactions.

  • Homocoupled Diyne (Glaser Byproduct): This is often the most significant byproduct, forming a symmetrical diyne (e.g., 1,4-bis(4-tert-butoxyphenyl)buta-1,3-diyne). It arises from the oxidative coupling of your terminal alkyne, a reaction promoted by the copper(I) cocatalyst in the presence of oxygen.[2][3]

  • Unreacted Aryl Halide: Incomplete conversion will leave residual 1-bromo- or 1-iodo-4-tert-butoxybenzene.

  • Catalyst Residues: Palladium and copper complexes, along with their phosphine ligands (and their oxides, like triphenylphosphine oxide), will be present. These can often impart a dark color to the crude product.

  • Amine Salts: The amine base (e.g., triethylamine, diisopropylamine) used in the reaction will be present as its hydrohalide salt (e.g., triethylammonium bromide).[1]

The table below summarizes these common impurities.

Impurity NameStructure (Example)Molecular Weight ( g/mol )Typical Characteristics
Target Product 1-tert-Butoxy-4-ethynylbenzene174.24[4]Nonpolar, UV-active
Homocoupled Diyne1,4-bis(4-tert-butoxyphenyl)buta-1,3-diyne346.48Very nonpolar, often a solid, highly UV-active
Aryl Halide1-Bromo-4-tert-butoxybenzene229.12Polarity similar to product, UV-active
Triphenylphosphine Oxide(C₆H₅)₃P=O278.28Moderately polar, often visible on TLC
Amine Hydrohalide Salt(C₂H₅)₃N·HBr182.12Highly polar, water-soluble
Q2: What is the recommended general workup procedure after the reaction is complete?

A2: A robust aqueous workup is the first and most critical purification step. Its primary goals are to remove the bulk of the amine salts and inorganic catalyst residues.

Step-by-Step Aqueous Workup Protocol:

  • Solvent Removal: If your reaction was performed in a volatile solvent like THF or DMF, concentrate the reaction mixture under reduced pressure.

  • Redissolution: Dissolve the resulting residue in a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash sequentially with:

    • Saturated aqueous ammonium chloride (NH₄Cl) solution to quench the base and help remove copper salts.

    • Water (H₂O) to remove the bulk of the amine salts.

    • Saturated aqueous sodium chloride (brine) to break up any emulsions and remove residual water from the organic layer.

  • Drying and Filtration: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent.

  • Concentration: Remove the solvent under reduced pressure to yield the crude product, which can then be further purified.

This initial cleanup is essential for making subsequent chromatographic purification more efficient. A similar washing strategy using sodium hydroxide and brine has been noted in the synthesis of related compounds.[5]

Q3: My crude product is a dark, oily residue. What is the best method for purification?

A3: For most non-polar, small organic molecules like 1-tert-butoxy-4-ethynylbenzene, flash column chromatography is the gold standard for achieving high purity.[6] The dark color is typically due to residual palladium species, which chromatography is very effective at removing.

Recommended Flash Column Chromatography Protocol:

  • Stationary Phase: Standard grade silica gel (SiO₂).

  • Mobile Phase (Eluent): A non-polar solvent system is required. Start with a very non-polar eluent and gradually increase polarity if needed. A good starting point, based on protocols for similar structures, is a gradient of ethyl acetate in hexanes or heptane.[6]

    • Initial Elution: Begin with 100% Hexanes to elute the highly non-polar homocoupled diyne byproduct.

    • Product Elution: Elute the target product with a low percentage of ethyl acetate, typically in the range of 1-5% ethyl acetate in hexanes.

    • Flushing: More polar impurities, like triphenylphosphine oxide, will elute at higher ethyl acetate concentrations.

  • Monitoring: Use Thin Layer Chromatography (TLC) to track the separation. The product and its common impurities are UV-active, making visualization straightforward.

Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process.

Scenario 1: After column chromatography, my product is still contaminated with the starting aryl halide.
  • Causality: The starting aryl halide (e.g., 1-bromo-4-tert-butoxybenzene) often has a polarity very similar to the desired product. This makes their separation by chromatography challenging, as their Rf values on TLC will be very close.

  • Solution Strategy:

    • Optimize Chromatography: Use a shallower solvent gradient during chromatography. For example, instead of a 1-5% ethyl acetate step, try a gradient of 0% to 2% ethyl acetate over many column volumes. Using a less polar solvent system like toluene/hexanes can sometimes improve separation.

    • Drive the Reaction to Completion: The best solution is often preventative. Ensure your reaction runs to full conversion of the starting aryl halide by monitoring with TLC or GC-MS. If the reaction stalls, adding a small amount of fresh catalyst or extending the reaction time may be necessary.

    • Consider Vacuum Distillation: If the contamination is minor and the product is thermally stable, vacuum distillation can be an effective alternative, as their boiling points may differ sufficiently. A patent for the related 4-tert-butoxychlorobenzene notes a distillation at 73-75 °C under 8 mmHg, suggesting this is a viable technique for this class of compounds.[5]

Scenario 2: I have a large amount of the homocoupled diyne byproduct. How do I remove it effectively?
  • Causality: The formation of this "Glaser byproduct" is a well-known side reaction in Sonogashira couplings, promoted by oxygen and the copper(I) cocatalyst.[2][7]

  • Solution Strategy:

    • Prevention during Reaction: The most effective approach is to minimize its formation.

      • Deoxygenate Rigorously: Ensure your reaction solvent and setup are thoroughly deoxygenated by bubbling with an inert gas (argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.[1]

      • Consider "Copper-Free" Sonogashira: Numerous protocols exist that avoid the use of a copper cocatalyst, which completely eliminates this specific side reaction.[7][8]

    • Purification: The homocoupled diyne is significantly less polar than the desired terminal alkyne.

      • Chromatography: It should elute from a silica column well before your product, using a non-polar eluent like 100% hexanes.

      • Recrystallization: If your crude product is a solid, you may be able to selectively recrystallize your desired product, leaving the diyne in the mother liquor, or vice-versa. Try a solvent system like hexanes or methanol/water.

Workflow & Logic Diagrams

To visually summarize the decision-making process, the following diagrams created using DOT language illustrate the recommended workflows.

G cluster_0 Post-Reaction Workup cluster_1 Purification Strategy start Crude Reaction Mixture concentrate Concentrate under Reduced Pressure start->concentrate dissolve Dissolve in Ethyl Acetate/DCM concentrate->dissolve wash_nh4cl Wash with aq. NH4Cl dissolve->wash_nh4cl wash_h2o Wash with H2O wash_nh4cl->wash_h2o wash_brine Wash with Brine wash_h2o->wash_brine dry Dry (Na2SO4) & Filter wash_brine->dry crude_product Concentrate to get Crude Product dry->crude_product crude_product_2 Crude Product tlc Analyze by TLC/ LCMS crude_product_2->tlc is_clean Is Purity >95%? tlc->is_clean column Flash Column Chromatography is_clean->column No final_product Pure Product is_clean->final_product Yes fractions Combine Pure Fractions column->fractions fractions->final_product

Caption: General purification workflow for 1-tert-butoxy-4-ethynylbenzene.

G start Impure Product after Initial Chromatography impurity_id Identify Major Impurity (TLC, NMR, MS) start->impurity_id diyne Homocoupled Diyne (Less Polar) impurity_id->diyne halide Starting Aryl Halide (Similar Polarity) impurity_id->halide polar Polar Byproducts (e.g., Phosphine Oxide) impurity_id->polar rechromatograph_diyne Re-chromatograph with 100% Hexanes diyne->rechromatograph_diyne prevent_diyne Future: Rigorously deoxygenate or use Cu-free conditions diyne->prevent_diyne rechromatograph_halide Re-chromatograph with shallow gradient (0-2% EtOAc) halide->rechromatograph_halide distill Consider Vacuum Distillation halide->distill prevent_halide Future: Drive reaction to completion halide->prevent_halide rechromatograph_polar Ensure column is flushed with higher % EtOAc polar->rechromatograph_polar

Caption: Troubleshooting logic for common purification challenges.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

  • Sonogashira coupling. In Wikipedia. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]

  • Shafiee, M., & Ghorbani-Choghamarani, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7334. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to Improving the Yield of 1-tert-Butoxy-4-ethynylbenzene Synthesis

Welcome to the technical support center for the synthesis of 1-tert-butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the synthesis of this valuable research compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our aim is to not only provide solutions to common experimental hurdles but also to explain the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Introduction: Navigating the Synthesis of 1-tert-Butoxy-4-ethynylbenzene

1-tert-Butoxy-4-ethynylbenzene is a key building block in the synthesis of various organic materials and pharmaceutical compounds. Its preparation, most commonly achieved via a Sonogashira coupling reaction, can present several challenges that may lead to suboptimal yields and purification difficulties. This guide will walk you through the critical aspects of this synthesis, from choosing the right starting materials and reaction conditions to troubleshooting common issues and ensuring the purity of your final product.

The primary synthetic route involves the palladium- and copper-catalyzed cross-coupling of an aryl halide, typically 1-tert-butoxy-4-iodobenzene, with a terminal alkyne. A common and often advantageous variation of this procedure utilizes a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step. This two-step approach can mitigate the common side reaction of alkyne homocoupling (Glaser coupling).[1][2]

This support center will address both the direct ethynylation and the TMS-protected alkyne strategies, providing you with the necessary knowledge to enhance your synthetic outcomes.

Troubleshooting Guide: Addressing Common Synthesis Issues

This section is dedicated to identifying and resolving specific problems you may encounter during the synthesis of 1-tert-butoxy-4-ethynylbenzene.

Q1: My Sonogashira coupling reaction is showing low to no conversion of the starting material, 1-tert-butoxy-4-iodobenzene. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Sonogashira coupling of an electron-rich aryl iodide like 1-tert-butoxy-4-iodobenzene can stem from several factors related to the catalyst, reagents, and reaction environment.

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction, and its deactivation is a primary suspect. The formation of palladium black, a sign of catalyst decomposition, can halt the reaction.[3]

    • Solution: Ensure a strictly inert atmosphere by thoroughly degassing your solvents and reagents with nitrogen or argon.[3] Oxygen can lead to the oxidation of the Pd(0) active species. Also, ensure your phosphine ligands are not oxidized, as this can inhibit the formation of the active catalyst.[4]

  • Reagent Quality: The purity of your reagents is paramount.

    • Solution: Use freshly distilled or purchased anhydrous solvents. The amine base (e.g., triethylamine or diisopropylamine) should be distilled to remove any water or oxidizing impurities. Ensure your copper(I) iodide is of high purity and has not been excessively exposed to air, which can lead to its oxidation.[5]

  • Insufficient Temperature: While the carbon-iodine bond is the most reactive among halogens for this coupling, electron-rich systems can sometimes be sluggish.[6]

    • Solution: If you are running the reaction at room temperature, consider gently heating it to 40-60 °C. Monitor the reaction closely by TLC or GC-MS to avoid decomposition at higher temperatures.

  • Ligand Choice: The choice of phosphine ligand on the palladium catalyst can significantly influence the reaction rate.

    • Solution: For electron-rich aryl halides, bulkier and more electron-donating ligands can promote the rate-limiting oxidative addition step.[7] Consider using ligands like P(t-Bu)₃ in conjunction with a palladium source like Pd₂(dba)₃.

Q2: I am observing a significant amount of a side product that I suspect is the homocoupled diyne (Glaser coupling product). How can I minimize this?

A2: The formation of a homocoupled diyne, a result of the Glaser coupling side reaction, is a very common issue in Sonogashira reactions, especially when using terminal alkynes directly. This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[3][4]

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.

    • Solution: As mentioned before, rigorous degassing of all solvents and reagents is crucial. Employing freeze-pump-thaw cycles for your solvent is a highly effective method.

  • Minimize Copper(I) Catalyst: While catalytic, an excess of Cu(I) can accelerate homocoupling.

    • Solution: Reduce the loading of your copper(I) iodide to the minimum effective amount (typically 1-5 mol%).

  • Slow Addition of the Alkyne: Adding the alkyne slowly can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the bimolecular homocoupling reaction.

    • Solution: Use a syringe pump to add the terminal alkyne to the reaction mixture over a period of several hours.

  • Utilize a Protected Alkyne: This is often the most effective strategy.

    • Solution: Employ trimethylsilylacetylene (TMSA) in the Sonogashira coupling. The TMS group protects the terminal alkyne, preventing homocoupling.[1] The TMS group is then easily removed in a subsequent step.

Q3: My reaction with trimethylsilylacetylene (TMSA) worked well, but I'm having trouble with the deprotection step to get the terminal alkyne. What are the best conditions for this?

A3: The deprotection of the trimethylsilyl group is typically straightforward but requires the right choice of reagents and conditions to avoid side reactions or incomplete conversion.

  • Fluoride-Based Deprotection: Tetrabutylammonium fluoride (TBAF) is a common and effective reagent for this purpose.[2]

    • Protocol: Dissolve the silylated intermediate in an anhydrous solvent like THF. Add a 1M solution of TBAF in THF (typically 1.1-1.5 equivalents) at room temperature. The reaction is usually complete within an hour. Monitor by TLC until the starting material is consumed.

  • Base-Catalyzed Deprotection: For substrates that might be sensitive to fluoride ions, a milder base can be used.

    • Protocol: A solution of potassium carbonate in methanol is a gentle and effective alternative.[8] Stir the silylated alkyne in a mixture of methanol and a co-solvent like THF with an excess of K₂CO₃. This reaction may require gentle heating to go to completion.

Q4: After purification by column chromatography, my product yield is still low. Where could I be losing my product?

A4: Product loss during workup and purification is a common problem. 1-tert-Butoxy-4-ethynylbenzene is a relatively nonpolar compound, which can influence its behavior during extraction and chromatography.

  • Inefficient Extraction: If your product has some solubility in the aqueous phase, you may be losing it during the workup.

    • Solution: Ensure you perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers and wash them with brine to remove any residual water and water-soluble impurities.

  • Adsorption on Silica Gel: While a nonpolar compound, the alkyne functionality can have some interaction with the acidic silica gel, potentially leading to streaking or irreversible adsorption.

    • Solution: Deactivate the silica gel by adding a small amount of triethylamine (e.g., 1%) to your eluent system (e.g., hexane/ethyl acetate). This will cap the acidic sites on the silica and improve the recovery of your product. Also, ensure you are not using too polar of an eluent, which could co-elute impurities with your product.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of 1-tert-butoxy-4-ethynylbenzene.

Q1: What is the role of each component in the Sonogashira coupling reaction?

A1: The Sonogashira reaction is a complex catalytic process with each component playing a crucial role:

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂): This is the primary catalyst that facilitates the cross-coupling. The palladium center cycles between Pd(0) and Pd(II) oxidation states, enabling the oxidative addition of the aryl halide and the reductive elimination of the final product.[7]

  • Copper(I) Co-catalyst (e.g., CuI): The copper(I) salt acts as a co-catalyst. It reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive towards transmetalation to the palladium center than the alkyne itself.[9]

  • Amine Base (e.g., Et₃N or i-Pr₂NH): The amine base has a dual role. It deprotonates the terminal alkyne to form the acetylide anion, and it also acts as a scavenger for the hydrogen halide that is formed as a byproduct of the reaction.[9]

  • Solvent (e.g., THF, DMF, Toluene): The solvent is chosen to dissolve all the reactants and catalysts and to be stable at the reaction temperature.

Q2: Which is the better starting material: 1-tert-butoxy-4-iodobenzene or 1-tert-butoxy-4-bromobenzene?

A2: The reactivity of aryl halides in the Sonogashira coupling follows the order: I > Br > Cl.[6] Therefore, 1-tert-butoxy-4-iodobenzene is the more reactive and generally preferred starting material . Reactions with the iodo-derivative can often be carried out under milder conditions (e.g., lower temperatures) and may give higher yields in shorter reaction times compared to the bromo-analog. While 1-tert-butoxy-4-bromobenzene can be used, it will likely require more forcing conditions, such as higher temperatures and potentially more active catalyst systems, which can also increase the likelihood of side reactions.

Q3: How do I prepare the starting material, 1-tert-butoxy-4-iodobenzene?

A3: A common method for the preparation of 1-tert-butoxy-4-iodobenzene is the etherification of 4-iodophenol with isobutylene. This reaction is typically acid-catalyzed.

Q4: Are there any safety precautions I should be aware of when performing this synthesis?

A4: Yes, several safety precautions should be taken:

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is crucial not only for the success of the reaction but also to prevent the potential formation of explosive metal acetylides, especially if the reaction is not handled properly.

  • Solvent Hazards: The organic solvents used (THF, toluene, etc.) are flammable and should be handled in a well-ventilated fume hood away from ignition sources.

  • Reagent Toxicity: The reagents used, including the palladium and copper catalysts and the amine bases, can be toxic and should be handled with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Pressure Build-up: If heating the reaction, ensure the system is not sealed to avoid pressure build-up.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for the key experiments discussed.

Protocol 1: Synthesis of 1-tert-Butoxy-4-((trimethylsilyl)ethynyl)benzene

This protocol outlines the Sonogashira coupling of 1-tert-butoxy-4-iodobenzene with trimethylsilylacetylene.

Materials:

  • 1-tert-butoxy-4-iodobenzene

  • Trimethylsilylacetylene (TMSA)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), freshly distilled

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-tert-butoxy-4-iodobenzene (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.05 eq.).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and freshly distilled Et₃N via syringe.

  • Stir the mixture at room temperature for 15 minutes.

  • Add trimethylsilylacetylene (1.2 eq.) dropwise via syringe.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the catalyst residues.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1-tert-butoxy-4-((trimethylsilyl)ethynyl)benzene as a pure compound.

Protocol 2: Deprotection of 1-tert-Butoxy-4-((trimethylsilyl)ethynyl)benzene

This protocol describes the removal of the TMS group to yield the final product.

Materials:

  • 1-tert-butoxy-4-((trimethylsilyl)ethynyl)benzene

  • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve the 1-tert-butoxy-4-((trimethylsilyl)ethynyl)benzene (1.0 eq.) in anhydrous THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1M TBAF solution in THF (1.1 eq.) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1 hour, monitoring by TLC.

  • Once the reaction is complete, quench with water and extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 1-tert-butoxy-4-ethynylbenzene.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical yields for the Sonogashira coupling step under various conditions, illustrating the impact of different parameters on the reaction outcome.

EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
11-tert-butoxy-4-iodobenzeneTMSAPdCl₂(PPh₃)₂ / CuIEt₃NTHF25~90
21-tert-butoxy-4-bromobenzeneTMSAPdCl₂(PPh₃)₂ / CuIEt₃NTHF60~75
31-tert-butoxy-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF25~60*
41-tert-butoxy-4-iodobenzeneTMSAPd(PPh₃)₄ / CuIi-Pr₂NHToluene25~92

*Yield is often lower due to the formation of the Glaser homocoupling byproduct.

Visualizing the Workflow

The following diagrams illustrate the key workflows for the synthesis of 1-tert-butoxy-4-ethynylbenzene.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Sonogashira Coupling cluster_intermediate Intermediate cluster_deprotection Deprotection cluster_final Final Product 1_tert_butoxy_4_iodobenzene 1-tert-Butoxy-4- iodobenzene Sonogashira PdCl₂(PPh₃)₂ / CuI Et₃N, THF 1_tert_butoxy_4_iodobenzene->Sonogashira TMS_Acetylene Trimethylsilylacetylene TMS_Acetylene->Sonogashira Protected_Product 1-tert-Butoxy-4- ((trimethylsilyl)ethynyl)benzene Sonogashira->Protected_Product Deprotection_Step TBAF, THF Protected_Product->Deprotection_Step Final_Product 1-tert-Butoxy-4- ethynylbenzene Deprotection_Step->Final_Product

Caption: Workflow for the two-step synthesis of 1-tert-butoxy-4-ethynylbenzene.

Sonogashira_Catalytic_Cycle Pd0L2 Pd(0)L₂ Ox_Add Oxidative Addition Pd0L2->Ox_Add Ar-X ArPdIIL2 Ar-Pd(II)-X L₂ Ox_Add->ArPdIIL2 Transmetalation Transmetalation ArPdIIL2->Transmetalation ArPdC≡CR_L2 Ar-Pd(II)-C≡CR' L₂ Transmetalation->ArPdC≡CR_L2 Red_Elim Reductive Elimination ArPdC≡CR_L2->Red_Elim Red_Elim->Pd0L2 Product Ar-C≡CR' Red_Elim->Product Cu_Cycle Copper Cycle Cu_Acetylide CuC≡CR' Cu_Cycle->Cu_Acetylide Alkyne R'C≡CH Alkyne->Cu_Cycle Base, CuI Cu_Acetylide->Transmetalation

Caption: Simplified catalytic cycle of the Sonogashira coupling reaction.

References

  • Catalytic Activation of Trimethylsilylacetylenes: A One-Pot Route to Unsymmetrical Acetylenes and Heterocycles. (n.d.). SciSpace. Retrieved January 26, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest. (n.d.). Gelest. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Yields of Sonogashira coupling between 4‐iodoacetophenone and TMS acetylene (conditions - ResearchGate. (n.d.). ResearchGate. [Link]

  • Silver(I)‐Catalysed Protiodesilylation of 1‐(Trimethylsilyl)‐1‐alkynes | Request PDF. (n.d.). ResearchGate. [Link]

  • Deprotection of Silyl Ethers - Gelest. (n.d.). Gelest. [Link]

  • Liang, B., Dai, M., Chen, J., & Yang, Z. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry, 70(1), 391–393. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. (2022, July 11). YouTube. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. (2023, February 7). RSC Publishing. [Link]

  • Process for preparing 4-tert-butoxy-chlorobenzene. (n.d.).
  • Copper-free Sonogashira cross-coupling reactions: an overview. (2021, February 10). RSC Publishing. [Link]

  • Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. (2014, July 15). SciELO. [Link]

  • Struggling to make a sonogashira coupling reaction happen : r/Chempros. (2021, September 2). Reddit. [Link]

  • 2 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Bioconjugation Yields with 1-tert-Butoxy-4-ethynylbenzene

Welcome to the technical support center for bioconjugation applications involving 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioconjugation applications involving 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve challenges leading to low conjugation yields. Drawing from established principles in bioorthogonal chemistry and extensive field experience, this document provides in-depth troubleshooting strategies, detailed protocols, and a causal understanding of the experimental choices involved.

Introduction: Understanding the Reagent

1-tert-Butoxy-4-ethynylbenzene is a valuable terminal alkyne for bioconjugation, particularly in applications requiring a hydrophobic linker. Its defining feature is the bulky tert-butyl group, which can introduce significant steric hindrance. This property is the primary reason for potential challenges in achieving high conjugation yields, especially in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This guide will focus on diagnosing and overcoming these challenges to ensure successful and reproducible bioconjugation outcomes.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing very low to no conjugation product with 1-tert-Butoxy-4-ethynylbenzene?

A: The most common reason is steric hindrance from the bulky tert-butyl group, which can impede the approach of the azide-containing biomolecule and the copper catalyst. Other potential causes include suboptimal reaction conditions, reagent degradation, or issues with your biomolecule.

Q2: Is the tert-butoxy group stable under typical bioconjugation conditions?

A: The tert-butyl ether is generally stable under the neutral to slightly basic pH conditions (pH 7-8) used for most bioconjugations. However, prolonged exposure to acidic conditions (pH < 5) can lead to cleavage of the tert-butyl group, exposing a phenol. It is crucial to maintain appropriate pH control throughout the reaction and purification steps.

Q3: Can I use 1-tert-Butoxy-4-ethynylbenzene in copper-free click chemistry (SPAAC)?

A: No, 1-tert-Butoxy-4-ethynylbenzene is a terminal alkyne and lacks the ring strain necessary for strain-promoted azide-alkyne cycloaddition (SPAAC). It is designed for copper-catalyzed reactions (CuAAC). For SPAAC, you would need to use a strained alkyne like a cyclooctyne (e.g., DBCO).

Q4: How do I confirm that my starting material, 1-tert-Butoxy-4-ethynylbenzene, is of good quality?

A: You can verify the purity and integrity of your reagent using ¹H NMR spectroscopy. The characteristic ethynyl proton signal should be present, and the integration of the aromatic and tert-butyl protons should be consistent with the structure. Mass spectrometry can also confirm the correct molecular weight.

Q5: What are the best analytical methods to determine my conjugation yield?

A: A combination of techniques is recommended for accurate assessment. HPLC (hydrophobic interaction chromatography or reversed-phase) is excellent for separating the conjugated product from unreacted biomolecule and can be used for quantification.[] Mass spectrometry (MALDI-TOF or LC-MS) can confirm the identity of the conjugate and determine the drug-to-antibody ratio (DAR).[2][3] For smaller biomolecules, ¹H NMR can also be used for characterization.[4]

Troubleshooting Guide: Addressing Low Yields

This section provides a systematic approach to diagnosing and resolving low conjugation yields. The troubleshooting workflow is organized by common symptoms observed during and after the bioconjugation reaction.

Symptom 1: No or Minimal Product Formation

If you observe little to no desired conjugate, it suggests a fundamental issue with the reaction setup or the reactivity of the components.

A Start: No/Minimal Product B Control Reaction: Perform a small-scale reaction with a simple azide (e.g., benzyl azide) and 1-tert-Butoxy-4-ethynylbenzene. A->B C Successful Control? B->C D Yes: Issue is with the biomolecule or its azide modification. C->D Yes E No: Issue is with the core reaction components. C->E No F Verify Biomolecule-Azide: Confirm azide incorporation and purity via MS or a colorimetric assay. D->F H Check Reagent Quality: - 1-tert-Butoxy-4-ethynylbenzene (NMR) - Copper source (fresh) - Reducing agent (fresh) - Ligand (correct one?) E->H G Optimize CuAAC Conditions for Steric Hindrance (see Protocol 1). F->G I Problem Solved G->I J Consider Alternative Strategies G->J Still low yield H->G

Caption: Troubleshooting workflow for no or minimal product formation.

  • Assess Steric Hindrance: The bulky tert-butyl group is the most likely culprit.[5] The standard CuAAC conditions may not be sufficient to overcome this steric barrier. Proceed to the optimization protocol below.

  • Evaluate Copper Catalyst and Ligand: The choice of the copper-stabilizing ligand is critical for reactions with sterically demanding alkynes.[6][7]

    • Problem: Standard ligands like TBTA may not be optimal.

    • Solution: Switch to a more accelerating ligand with a higher affinity for copper(I), such as THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or a specialized fluorous-tagged ligand that has shown high efficiency.[8][9] These ligands can improve catalyst turnover and accessibility.

  • Check Reagent Integrity:

    • Copper Source: Ensure your copper(II) sulfate solution is fresh.

    • Reducing Agent: Sodium ascorbate solutions should be prepared fresh immediately before use, as they are prone to oxidation.

    • 1-tert-Butoxy-4-ethynylbenzene: Verify its purity via NMR or by running a control reaction with a simple azide.

  • Biomolecule-Specific Issues:

    • Azide Incorporation: Confirm that the azide group has been successfully installed on your biomolecule using mass spectrometry.

    • Biomolecule Aggregation: The hydrophobic nature of 1-tert-Butoxy-4-ethynylbenzene can sometimes induce aggregation of the biomolecule, leading to precipitation and low yields.[10]

      • Solution: Include a small percentage (5-10%) of a polar aprotic co-solvent like DMSO or DMF in your reaction buffer.[11]

Symptom 2: Moderate but Unsatisfactory Yield (e.g., <50%)

If the reaction is working but the yield is not optimal, fine-tuning the reaction parameters is necessary.

ParameterStandard ConditionOptimized Condition for High HindranceRationale
Copper(I) Ligand TBTATHPTA, BTTAA, or other accelerating ligandsEnhances catalyst stability and reaction rate.[8][12]
CuSO₄ Concentration 50-100 µM100-200 µMA higher catalyst concentration can help drive the reaction to completion.[13]
Ligand:Cu Ratio 1:1 to 2:15:1The excess ligand protects the biomolecule from oxidation by reactive oxygen species.[8]
Reducing Agent 10-20 eq. (to Cu)20-50 eq. (to Cu), added portion-wiseEnsures a constant supply of Cu(I). Portion-wise addition can maintain the reducing environment over a longer reaction time.
Temperature Room Temperature (20-25°C)37°C to 50°CIncreased temperature can provide the necessary activation energy to overcome the steric barrier. Monitor biomolecule stability.[13]
Co-solvent Aqueous buffer5-20% DMSO, DMF, or t-butanolImproves the solubility of the hydrophobic alkyne and can disrupt biomolecule aggregation.[11]
pH 7.4-8.07.0-7.5While CuAAC is robust across a range of pHs, a slightly less basic pH can sometimes minimize side reactions.[2]
Experimental Protocols

This protocol is designed to maximize the yield when conjugating a biomolecule (e.g., an antibody) with 1-tert-Butoxy-4-ethynylbenzene.

  • Prepare Stock Solutions:

    • Biomolecule-Azide: Prepare a 1-5 mg/mL solution in a suitable buffer (e.g., PBS, pH 7.4).

    • 1-tert-Butoxy-4-ethynylbenzene: Prepare a 10 mM stock solution in DMSO.

    • CuSO₄: Prepare a 10 mM stock solution in water.

    • THPTA Ligand: Prepare a 50 mM stock solution in water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use .

  • Reaction Assembly:

    • In a microcentrifuge tube, combine the biomolecule-azide solution and the 1-tert-Butoxy-4-ethynylbenzene stock solution. Use a 10-20 fold molar excess of the alkyne over the biomolecule.

    • Add the THPTA ligand solution to a final concentration of 1 mM (for a 200 µM Cu concentration).

    • Add the CuSO₄ solution to a final concentration of 200 µM. Mix gently.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.

  • Incubation:

    • Incubate the reaction at 37°C for 4-12 hours with gentle shaking. For particularly challenging conjugations, the reaction time can be extended to 24 hours.

  • Purification:

    • Remove unreacted small molecules and copper using a desalting column, dialysis, or tangential flow filtration (TFF), depending on the scale and nature of the biomolecule.

  • Analysis:

    • Analyze the purified conjugate by HIC-HPLC to determine the drug-to-antibody ratio (DAR) and by mass spectrometry to confirm the covalent modification.

A Start: Prepare Stock Solutions (Biomolecule-N3, Alkyne, CuSO4, THPTA, Na-Ascorbate) B Combine Biomolecule-N3 and Alkyne (10-20x excess of alkyne) A->B C Add THPTA Ligand (1 mM final) B->C D Add CuSO4 (200 µM final) C->D E Initiate with fresh Na-Ascorbate (5 mM final) D->E F Incubate at 37°C for 4-12h E->F G Purify (Desalting/Dialysis/TFF) F->G H Analyze (HPLC, MS) G->H

Caption: Step-by-step workflow for the optimized CuAAC protocol.

Alternative Strategies for Highly Hindered Systems

If optimizing the CuAAC reaction still results in unsatisfactory yields, consider these alternative approaches:

  • Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method produces the 1,5-triazole regioisomer and can sometimes be more effective for sterically hindered substrates where the copper-catalyzed pathway is disfavored.[10] However, it is a less common bioconjugation technique.

  • Alternative Bioorthogonal Reactions: If the project allows, consider redesigning the linker strategy to avoid the use of a sterically hindered terminal alkyne. Options include:

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): Requires synthesizing your biomolecule with a strained alkyne (e.g., DBCO, BCN) and your payload with an azide. This copper-free method is often very efficient.[14][15]

    • Inverse-Electron-Demand Diels-Alder (iEDDA): This reaction between a tetrazine and a strained alkene (e.g., trans-cyclooctene) is extremely fast and bioorthogonal.[16]

References

  • Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. National Institutes of Health. Available at: [Link]

  • Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. MDPI. Available at: [Link]

  • Developing bioorthogonal probes to span a spectrum of reactivities. National Institutes of Health. Available at: [Link]

  • Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. National Institutes of Health. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. National Institutes of Health. Available at: [Link]

  • Synthesis of C3-Substituted N1-tert-Butyl 1,2,4-Triazinium Salts via the Liebeskind–Srogl Reaction for Fluorogenic Labeling of Live Cells. National Institutes of Health. Available at: [Link]

  • Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. ACS Publications. Available at: [Link]

  • Development of a potential high-throughput workflow to characterize sites of bioconjugation by immuno-affinity capture coupled to MALDI-TOF mass spectrometry. National Institutes of Health. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. ResearchGate. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Constructing New Bioorthogonal Reagents and Reactions. Accounts of Chemical Research. Available at: [Link]

  • Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine. MDPI. Available at: [Link]

  • Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. SciSpace. Available at: [Link]

  • Linkers for bioconjugation. Dipòsit Digital de la Universitat de Barcelona. Available at: [Link]

  • t-Butyl Ether Protecting Groups. Pearson. Available at: [Link]

  • Mutually Orthogonal Bioorthogonal Reactions: Selective Chemistries for Labeling Multiple Biomolecules Simultaneously. ResearchGate. Available at: [Link]

  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. Available at: [Link]

  • Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. National Institutes of Health. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). Glen Research. Available at: [Link]

  • Bioconjugation by copper(I)-catalyzed azide-alkyne [3 + 2] cycloaddition. National Institutes of Health. Available at: [Link]

  • Constructing new bioorthogonal reagents and reactions. eScholarship.org. Available at: [Link]

  • Copper Catalysed Azide-Alkyne Cycloaddition (CuAAC) in Liquid Ammonia. ResearchGate. Available at: [Link]

  • Characterization and in vitro data of antibody drug conjugates (ADCs) derived from heterotrifunctional linker designed for the site-specific preparation of dual ADCs. ResearchGate. Available at: [Link]

  • Metal ligand cooperativity in the direct carboxylation and esterification of terminal alkynes by Cu-CNC complexes bearing 2,6-lutidine linkers. National Institutes of Health. Available at: [Link]

  • Protecting Groups For Alcohols. Master Organic Chemistry. Available at: [Link]

  • Accelerating ADC Development with Mass Spectrometry. Chromatography Today. Available at: [Link]

  • Highly-efficient and versatile fluorous-tagged Cu(I)-catalyzed azide-alkyne cycloaddition ligand for preparing bioconjugates. PubMed. Available at: [Link]

  • Discovery of new tetrazines for bioorthogonal reactions with strained alkenes via computational chemistry. National Institutes of Health. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalysis for 1-tert-Butoxy-4-ethynylbenzene Reactions

Welcome to the technical support center for 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common catalytic reactions involving this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common catalytic reactions involving this versatile building block. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Section 1: Sonogashira Coupling Reactions

The Sonogashira coupling, a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most fundamental reaction for 1-tert-butoxy-4-ethynylbenzene. Its efficiency is paramount for building more complex molecular architectures.

Frequently Asked Questions & Troubleshooting

Question 1: My Sonogashira reaction is not working or gives very low yield. What are the most common causes?

Answer: A failed Sonogashira coupling with 1-tert-butoxy-4-ethynylbenzene can typically be traced back to one of three critical areas: the catalyst system, the reaction atmosphere, or competing side reactions.

  • Catalyst Inactivation: The active Pd(0) species is susceptible to oxidation. If your reaction solution turns black, it often indicates the precipitation of palladium black, a sign of catalyst decomposition.[1] This is commonly caused by oxygen contamination.

  • Atmosphere Control: Palladium-catalyzed cross-coupling reactions are sensitive to air.[2][3] Inadequate degassing of solvents and failure to maintain a strictly inert (Nitrogen or Argon) atmosphere throughout the setup and reaction is a primary reason for failure.[3]

  • Homocoupling (Glaser Coupling): Your starting alkyne can couple with itself to form a symmetric diyne. This side reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[4] If you observe a significant amount of a higher molecular weight byproduct, homocoupling is a likely culprit.

Question 2: How do I select the optimal palladium catalyst and copper co-catalyst for coupling with an aryl bromide?

Answer: The choice of catalyst and ligand is crucial and depends on the reactivity of your coupling partner.

For a standard Sonogashira reaction, a combination of a palladium precatalyst and a copper(I) salt is the most common starting point.[5]

  • Palladium Precatalyst: PdCl₂(PPh₃)₂ and Pd(PPh₃)₄ are the most traditionally used and reliable catalysts for this transformation.[5] They are relatively stable and effective for coupling with aryl iodides and bromides. Start with a catalyst loading of 1-5 mol %.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium center. A typical loading is 1-5 mol %.

  • Ligands: For less reactive aryl bromides or more sterically hindered substrates, the choice of phosphine ligand on the palladium catalyst is critical. Bulky, electron-rich phosphine ligands like P(t-Bu)₃ can significantly improve catalytic activity.[6]

Here is a summary of common catalyst systems:

Catalyst System ComponentRecommended ReagentTypical LoadingRationale & Key Considerations
Palladium Precatalyst PdCl₂(PPh₃)₂ or Pd(PPh₃)₄1-5 mol%Robust, commercially available, and effective for most standard couplings.[5]
Copper(I) Co-catalyst Copper(I) Iodide (CuI)1-5 mol%Essential for the classical Sonogashira mechanism. Ensure it is fresh and not oxidized (should be off-white/tan, not green).[1]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA)>3 equivalents or as solventActs as both a base to deprotonate the alkyne and often as the solvent. DIPA can sometimes give better results for challenging couplings.[7]
Solvent (if not amine) Tetrahydrofuran (THF), Dimethylformamide (DMF)AnhydrousChoice depends on substrate solubility. THF can sometimes promote the formation of palladium black.[1]

Question 3: My reaction turns black and stalls. How can I prevent catalyst decomposition?

Answer: This indicates the formation of palladium black, rendering your catalyst inactive.[1] Prevention is key.

Protocol for Ensuring an Inert Atmosphere:

  • Glassware: Ensure all glassware is oven or flame-dried and cooled under a stream of inert gas (Argon or Nitrogen).

  • Reagents: Use anhydrous solvents. Degas your solvent and liquid amine base thoroughly before use. The most reliable method is to perform three "freeze-pump-thaw" cycles.[1] A less rigorous but often sufficient method for solvents is sparging with an inert gas for 15-30 minutes.

  • Reaction Setup: Assemble your reaction vessel under a positive pressure of inert gas. Add all solid reagents (palladium catalyst, CuI, aryl halide) first. Evacuate the flask and backfill with inert gas three times.[2] Finally, add the degassed solvent, amine, and 1-tert-butoxy-4-ethynylbenzene via syringe.

Below is a workflow diagram for troubleshooting a failing Sonogashira reaction.

Caption: Troubleshooting workflow for Sonogashira coupling.

To illustrate the process, the catalytic cycle is shown below. Understanding this mechanism highlights the critical role of each component.

Sonogashira_Cycle Pd0 Pd(0)L2 (Active Catalyst) Pd_Complex1 Ar-Pd(II)-X(L2) Pd0->Pd_Complex1 Oxidative Addition Pd_Complex2 Ar-Pd(II)-C≡CR'(L2) Pd_Complex1->Pd_Complex2 Transmetalation Pd_Complex2->Pd0 Reductive Elimination Product Ar-C≡CR' (Coupled Product) Pd_Complex2->Product Cu_Acetylide R'C≡CCu Cu_Acetylide->Pd_Complex1 Alkyne R'C≡CH (1-tert-butoxy-4-ethynylbenzene) Alkyne->Cu_Acetylide Deprotonation & Cupration Aryl_Halide Ar-X Aryl_Halide->Pd_Complex1 Base Base (e.g., Et3N) Base->Alkyne CuX CuX CuX->Alkyne

Caption: Simplified catalytic cycle for Sonogashira coupling.

Section 2: Other Cross-Coupling Reactions (Suzuki, Heck)

While Sonogashira is the most direct route, other cross-coupling reactions can be employed, though they require modification of the alkyne.

Frequently Asked Questions & Troubleshooting

Question 4: Can I use 1-tert-butoxy-4-ethynylbenzene directly in a Suzuki-Miyaura coupling?

Answer: No, the Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or ester) with an organohalide.[8] A terminal alkyne is not a direct participant. To use this substrate in a Suzuki coupling, you must first convert the terminal alkyne into a suitable organoboron reagent, for example, via hydroboration to form an alkenylboronic ester.

However, for creating a C(sp²)-C(sp) bond, the Sonogashira coupling is almost always preferred because it is more direct and avoids the extra steps of preparing and purifying the alkynyl or alkenylboronic acid, which can be unstable.[9]

Question 5: What are the key challenges when performing a Suzuki coupling with an organoboron derivative of my alkyne?

Answer: If you proceed with a Suzuki coupling, be aware of these potential issues:

  • Protodeboronation: This is a common side reaction where the boronic acid/ester group is replaced by a hydrogen atom from a proton source (like water or alcohol), leading to loss of your starting material and reduced yield.[10] Using anhydrous conditions and strong, non-hydroxide bases like K₃PO₄ can help mitigate this.

  • Sluggish Reactions with Aryl Chlorides: Standard palladium catalysts are often slow to react with aryl chlorides.[11] For these less reactive partners, specialized, highly active catalysts with bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often required.[12]

  • Base Sensitivity: The tert-butoxy protecting group on your molecule is acid-sensitive, but strong bases used in Suzuki couplings can sometimes cause issues, although it is generally stable to common Suzuki bases like carbonates and phosphates.[8]

Question 6: When is a Heck reaction a suitable choice for 1-tert-butoxy-4-ethynylbenzene?

Answer: The Heck reaction couples an aryl or vinyl halide with an alkene.[13] While the classic Heck reaction involves alkenes, variants exist for alkynes. This reaction can be used to synthesize trisubstituted allenes or substituted alkenes, depending on the conditions and catalyst system.[14][15] The catalyst is typically a palladium source like Pd(OAc)₂ with phosphine ligands, and a base such as triethylamine is required.[16] This is a more specialized application compared to the Sonogashira coupling.

Section 3: Click Chemistry (Copper-Catalyzed Azide-Alkyne Cycloaddition)

The terminal alkyne of 1-tert-butoxy-4-ethynylbenzene is an ideal handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable 1,2,3-triazole ring.

Frequently Asked Questions & Troubleshooting

Question 7: What is the best catalyst for performing a click reaction with my alkyne and an organic azide?

Answer: The active catalyst is copper(I). However, Cu(I) salts are prone to oxidation. Therefore, the catalyst is typically generated in situ from a more stable copper(II) source and a reducing agent.

Recommended Protocol for CuAAC:

  • Copper(II) Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) is the most common and inexpensive source.

  • Reducing Agent: Sodium ascorbate is the standard reducing agent to generate the active Cu(I) species.

  • Ligand (Optional but Recommended): A ligand like Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) can stabilize the Cu(I) oxidation state, preventing oxidative homocoupling of the alkyne and accelerating the reaction.[17][18]

  • Solvent: The reaction is famously robust and often works well in a variety of solvents, including mixtures of water with t-butanol, THF, or DMSO, which helps to solubilize both the organic substrates and the inorganic catalyst components.[17]

ComponentRecommended ReagentTypical Concentration/LoadingPurpose
Copper Source CuSO₄·5H₂O1-5 mol%Precursor to the active Cu(I) catalyst.
Reducing Agent Sodium Ascorbate5-10 mol%Reduces Cu(II) to the active Cu(I) state.
Ligand TBTA1-5 mol%Stabilizes Cu(I) and improves reaction efficiency.[18]
Solvent System t-BuOH / H₂O (1:1)-A versatile system that dissolves most organic azides/alkynes and the catalyst components.

Section 4: Protecting Group Stability & Cleavage

The tert-butoxy group is a robust protecting group for the phenol, but it is not infallible. Understanding its stability limits is crucial for planning multi-step syntheses.

Frequently Asked Questions & Troubleshooting

Question 8: Under what conditions is the tert-butoxy protecting group unstable?

Answer: The tert-butyl ether is an acid-labile protecting group. It is generally stable to bases, reducing agents, and oxidizing agents commonly used in cross-coupling reactions. However, it will be cleaved under strongly acidic conditions.

Conditions to Avoid:

  • Strong protic acids (e.g., HCl, H₂SO₄).

  • Lewis acids, especially at elevated temperatures.

  • Procedures that generate acidic byproducts. For example, some reactions using triflates can generate triflic acid.

Question 9: What is the standard procedure for deprotecting the tert-butoxy group to reveal the phenol?

Answer: The most common and effective method for cleaving a tert-butyl ether is treatment with a strong acid like trifluoroacetic acid (TFA).

Standard Deprotection Protocol:

  • Dissolve: Dissolve the 1-tert-butoxy-4-ethynylbenzene derivative in a suitable solvent like dichloromethane (DCM) or chloroform.[19]

  • Treat with Acid: Add an excess of trifluoroacetic acid (TFA), often used neat or as a 25-50% solution in DCM.

  • Monitor: The reaction is typically fast, often completing within 30 minutes to a few hours at room temperature. Monitor by TLC or LCMS.

  • Workup: Once complete, the TFA is removed under reduced pressure, and the resulting phenol is purified.

This step is essential for many applications where the free phenol is required for subsequent reactions or for the final biological activity of the target molecule.

Decision Tree for Reaction Selection

Reaction_Choice Start What bond do you want to form? Csp_Csp2 C(alkyne)-C(aryl/vinyl) Start->Csp_Csp2 Triazole A 1,2,3-Triazole Ring Start->Triazole Csp2_Csp2 C(vinyl)-C(aryl) Start->Csp2_Csp2 Sonogashira Use Sonogashira Coupling Csp_Csp2->Sonogashira Click Use CuAAC 'Click' Reaction Triazole->Click Hydroboration_Suzuki 1. Hydroborate Alkyne 2. Use Suzuki Coupling Csp2_Csp2->Hydroboration_Suzuki

Caption: Decision tree for selecting the appropriate reaction.

References
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. [Link]

  • Reddit. (2022). Alkynes in Suzuki couplings. r/chemhelp. [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl Ethers. [Link]

  • Chemie Brunschwig. (n.d.). Click Chemistry. [Link]

  • Reddit. (n.d.). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]

  • Eckhardt, M., & Fu, G. C. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(14), 2305–2307. [Link]

  • Reddit. (2020). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Darvas, F., et al. (2011). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. Arkivoc, 2011(7), 111-122. [Link]

  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? [Link]

  • Wikipedia. (n.d.). Heck reaction. [Link]

  • Soós, T., et al. (2011). Rapid catalyst evaluation for Sonogashira coupling in continuous flow. ResearchGate. [Link]

  • Alberico, D., Scott, M. E., & Lautens, M. (2007). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 72(21), 7729–7737. [Link]

  • Singh, U. P., & Singh, R. P. (2017). Heck Reaction—State of the Art. Catalysts, 7(12), 267. [Link]

  • Wang, Y., et al. (2019). Palladium-Catalyzed Regioselective Heck Coupling of Alkynes with Aryl Iodides for the Synthesis of Trisubstituted Allenes. Organic Letters, 21(19), 7949–7952. [Link]

  • ResearchGate. (2015). Why does my cross coupling reaction between methyl-4-bromobenzoate and 2-methylbut-3-yn-2-ol not work? [Link]

  • Chemie Brunschwig. (n.d.). Click chemistry reagents. [Link]

Sources

Optimization

Technical Support Center: Optimizing Reactions with 1-tert-Butoxy-4-ethynylbenzene Through Solvent Selection

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-tert-Butoxy-4-ethynylbenzene. This document is designed for researchers, chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-tert-Butoxy-4-ethynylbenzene. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of solvent choice in reactions involving this versatile building block. Here, we move beyond simple protocols to explain the underlying principles governing reactivity, enabling you to troubleshoot effectively and optimize your synthetic outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments. Each answer provides a mechanistic explanation and a clear, actionable path forward.

Q1: My Sonogashira coupling reaction with 1-tert-Butoxy-4-ethynylbenzene is sluggish, incomplete, or has failed entirely. How can I diagnose and fix this with solvent choice?

A1: This is a frequent challenge. The Sonogashira coupling is highly sensitive to the reaction environment, where the solvent plays multiple critical roles. Failure often stems from poor catalyst solubility, catalyst deactivation (e.g., formation of inactive palladium black), or slow transmetalation.

Mechanistic Insight: The ideal solvent system must:

  • Fully dissolve the organic substrates, the palladium catalyst, the copper(I) co-catalyst, and the base (typically an amine).

  • Facilitate the catalytic cycle without coordinating too strongly to the metal centers, which would inhibit reactivity.

  • Possess a suitable boiling point for the desired reaction temperature.

Troubleshooting Steps & Solutions:

  • Assess Your Current Solvent:

    • Non-polar solvents (e.g., Toluene, Benzene): While good at dissolving the organic substrates, they often fail to adequately dissolve the copper catalyst and may lead to slower reactions. They are sometimes used at higher temperatures, but risk thermal degradation.

    • Polar Aprotic Solvents (e.g., DMF, THF, Acetonitrile): These are generally superior choices.

      • THF is an excellent starting point due to its ability to dissolve a wide range of reagents and its relatively low boiling point, which allows for easy removal.

      • DMF can be beneficial for less soluble substrates but can sometimes lead to side reactions at higher temperatures.

    • Amine as Solvent and Base (e.g., Triethylamine, Diisopropylamine): Using an amine as both the base and the solvent is a very common and effective strategy. It ensures a high concentration of the base, which is crucial for the deprotonation of the terminal alkyne, and it effectively scavenges the HX byproduct, preventing catalyst deactivation.

  • Implement a Co-Solvent Strategy: Often, a mixture of solvents provides the best results. A common and highly effective system is a mixture of an aprotic solvent like THF and an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). This combination ensures all components remain in solution while the amine actively participates in the catalytic cycle.

Recommended Protocol: A General Procedure for Sonogashira Coupling

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), 1-tert-Butoxy-4-ethynylbenzene (1.1-1.2 eq), Pd(PPh₃)₄ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

  • Add anhydrous, degassed THF (e.g., 5 mL per mmol of aryl halide).

  • Add anhydrous, degassed triethylamine (2.0-3.0 eq). The amine is both the base and a crucial co-solvent.

  • Stir the reaction at room temperature or warm gently (40-50 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work up the reaction by filtering off the amine salts and removing the solvent under reduced pressure.

Below is a workflow to guide your troubleshooting process for a failing Sonogashira reaction.

start Low Yield in Sonogashira Coupling check_solvent What is the solvent system? start->check_solvent amine_solvent Is an amine (e.g., Et3N) used as both base and solvent? check_solvent->amine_solvent Amine/Aprotic Mix aprotic_solvent Is the primary solvent a polar aprotic one (e.g., THF, DMF)? check_solvent->aprotic_solvent Single Solvent amine_solvent->aprotic_solvent Yes solution2 Action: Ensure amine is anhydrous and in excess (2-3 eq). amine_solvent->solution2 No solution1 Action: Switch to a THF/Et3N co-solvent system. aprotic_solvent->solution1 Yes (but still failing) solution3 Action: Consider switching from Toluene/Benzene to THF. aprotic_solvent->solution3 No (e.g., Toluene)

Caption: Troubleshooting workflow for Sonogashira coupling.

Q2: My copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is slow and gives impure products. Could the solvent be the culprit?

A2: Absolutely. The success of a CuAAC reaction hinges on the solubility and stability of the copper(I) catalyst, which is notoriously prone to disproportionation and oxidation. The solvent system is paramount in maintaining a high concentration of active Cu(I).

Mechanistic Insight: The most common catalytic species in CuAAC is generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) and a reducing agent (like sodium ascorbate). The solvent must be able to dissolve both the organic azide and alkyne, as well as these inorganic salts, to facilitate the reaction.

Troubleshooting Steps & Solutions:

  • The Gold Standard: Alcohol/Water Mixtures: A mixture of tert-butanol and water (typically 1:1 to 2:1 v/v) is often the most effective system.

    • Water is essential for dissolving the copper sulfate and sodium ascorbate.

    • tert-Butanol is an excellent co-solvent that dissolves a wide range of organic substrates, including 1-tert-Butoxy-4-ethynylbenzene, and is fully miscible with water.

  • Alternative Polar Aprotic Solvents: For substrates that are poorly soluble in t-BuOH/H₂O, other polar solvents can be used.

    • DMSO and DMF are excellent choices for dissolving a broad array of substrates. They can be used in combination with water or, in some cases, as the sole solvent if a soluble Cu(I) source (e.g., [Cu(MeCN)₄]PF₆) is used.

    • Caution: Ensure these solvents are high purity, as impurities can interfere with the catalyst.

  • Oxygen Sensitivity: The oxidation of Cu(I) to the inactive Cu(II) state is a major cause of reaction failure. While the presence of sodium ascorbate provides a reductive environment, the choice of solvent can influence oxygen solubility. It is always best practice to degas your solvent mixture (e.g., by sparging with argon or using freeze-pump-thaw cycles) before adding your catalyst and reagents.

Data Snapshot: Solvent Effects on CuAAC Reaction Time

Solvent SystemTypical Relative RateKey Considerations
t-BuOH / H₂O (1:1)+++ (Fast)Excellent for a wide range of substrates. Dissolves all components.
DMSO / H₂O (4:1)++ (Moderate-Fast)Good for poorly soluble substrates. Can be harder to remove.
THF / H₂O (1:1)+ (Moderate-Slow)Can be effective but sometimes shows lower rates.
Toluene- (Very Slow/Fails)Poor choice. Fails to dissolve the inorganic catalyst components.

Frequently Asked Questions (FAQs)

Q: What are the first-choice solvents I should consider for reactions involving 1-tert-Butoxy-4-ethynylbenzene?

A: Your choice is dictated by the reaction type. Here is a decision guide:

start Select Reaction Type sonogashira Sonogashira Coupling start->sonogashira cuac CuAAC (Click Chemistry) start->cuac deprotection t-Butyl Deprotection start->deprotection solvent1 Primary Choice: THF / Triethylamine sonogashira->solvent1 solvent2 Primary Choice: t-BuOH / Water cuac->solvent2 solvent3 Primary Choice: Dichloromethane (DCM) with TFA deprotection->solvent3

Caption: Solvent selection guide based on reaction type.

  • For Sonogashira Couplings: Start with a THF/Triethylamine mixture. It provides an excellent balance of solubility for all components and promotes the desired catalytic activity.

  • For CuAAC (Click) Reactions: The t-BuOH/Water system is the most reliable and widely used starting point due to its ability to create a homogenous solution from both organic and inorganic reagents.

  • For Acid-Mediated Deprotection: To cleave the tert-butoxy group and reveal the phenol, a non-coordinating solvent that can withstand strong acid is needed. Dichloromethane (DCM) is an excellent choice for reactions involving trifluoroacetic acid (TFA).

Q: Can I use protic solvents like methanol or ethanol in my coupling reactions?

A: It is strongly discouraged, especially for Sonogashira couplings. Protic solvents can interfere with the catalytic cycle in several ways:

  • Competition with the Alkyne: The O-H bond of an alcohol can compete with the alkyne's C-H bond in oxidative addition or other steps involving the metal catalyst.

  • Reaction with the Base: If a strong base is used, it will deprotonate the alcohol, consuming the base and altering the reaction conditions.

  • Reduced Solubility: Many organometallic catalysts and intermediates have lower solubility in highly polar protic solvents compared to aprotic ones like THF.

Q: How does solvent purity impact my results?

A: Critically. Using anhydrous, degassed solvents is paramount for reproducible organometallic catalysis.

  • Water: Can hydrolyze sensitive reagents and intermediates. In Sonogashira reactions, it can contribute to catalyst deactivation and promote competing Glaser coupling.

  • Oxygen: As mentioned, dissolved oxygen is highly detrimental to Cu(I) catalysts in click chemistry and can also degrade the phosphine ligands commonly used in palladium catalysts, leading to catalyst death. Always use solvents that have been properly degassed and stored under an inert atmosphere.

References

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. Available at: [Link]

Troubleshooting

challenges and solutions for scaling up 1-tert-Butoxy-4-ethynylbenzene synthesis

Answering the complex challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed for professionals engaged in the sy...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the complex challenges of synthetic chemistry requires a blend of deep mechanistic understanding and practical, hands-on experience. This Technical Support Center is designed for professionals engaged in the synthesis of 1-tert-Butoxy-4-ethynylbenzene, a valuable building block in pharmaceutical and materials science. As a Senior Application Scientist, my goal is to provide not just protocols, but a logical framework for troubleshooting and scaling, grounded in established chemical principles.

The following guide is structured as a series of questions and answers, addressing the most common hurdles encountered during the synthesis and scale-up of this compound. We will dissect the primary synthetic route—etherification followed by Sonogashira coupling—to provide clear, actionable solutions.

Part 1: Synthesis of the Precursor: 4-Bromo-1-(tert-butoxy)benzene

The journey to our target molecule begins with the synthesis of a stable, functionalized intermediate. The most common and scalable approach involves the tert-butoxylation of 4-bromophenol.

Frequently Asked Questions & Troubleshooting

Q1: What is the most reliable method for synthesizing 4-bromo-1-(tert-butoxy)benzene, especially for larger scales?

While the classic Williamson ether synthesis using an alkyl halide (tert-butyl bromide) and a phenoxide is well-known, it is poorly suited for this specific transformation due to competing elimination reactions.[1][2][3] The SN2 reaction mechanism required for the Williamson synthesis is sterically hindered by tertiary halides, leading primarily to the E2 elimination product, isobutylene.[3]

A more robust and industrially viable method is the acid-catalyzed addition of isobutylene to 4-bromophenol.[4] This electrophilic addition reaction avoids the pitfalls of the SN2/E2 competition and is more amenable to scale-up.

Q2: My etherification reaction with isobutylene is giving low yields. What are the probable causes and solutions?

Low conversion in this reaction typically points to issues with the catalyst, reagents, or reaction conditions.

Potential Cause Explanation & Solution
Ineffective Catalyst The reaction requires a strong acid catalyst. Sulfuric acid is commonly used.[4] Ensure the acid is of appropriate concentration and not degraded. For more sensitive substrates, solid acid catalysts like Amberlyst-15 can be used to simplify workup.
Presence of Water Water can compete with the phenol for the protonated isobutylene (tert-butyl cation), leading to the formation of tert-butanol as a byproduct. Ensure all reagents and solvents are anhydrous.
Insufficient Isobutylene Isobutylene is a gas and may require a pressurized reactor for efficient reaction on a larger scale. Ensure a sufficient molar excess is delivered to the reaction mixture at a controlled rate to maintain saturation.
Suboptimal Temperature The reaction temperature needs to be carefully controlled. Excessive heat can lead to side reactions, including polymerization of isobutylene or degradation of the starting material. A typical temperature range is between 0°C and 30°C.[4]

Q3: What are the critical safety precautions when handling reagents for this step, such as potassium tert-butoxide if I attempt a Williamson synthesis?

Potassium tert-butoxide (t-BuOK) is a highly reactive and pyrophoric base that requires careful handling.[5][6][7][8]

  • Reaction with Water: It reacts violently with water and moisture, releasing flammable tert-butanol and significant heat.[8] All operations must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[5][9]

  • Flammability: It is a flammable solid and can self-heat in large quantities, potentially leading to ignition.[7] Keep away from heat, sparks, and open flames.

  • Corrosivity: It is highly corrosive and can cause severe skin and eye burns upon contact.[8] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

Part 2: The Core Transformation: Sonogashira Coupling

The Sonogashira coupling is a powerful C-C bond-forming reaction that couples a terminal alkyne with an aryl or vinyl halide.[10][11] In our case, it is used to introduce the ethynyl group onto the 4-bromo-1-(tert-butoxy)benzene precursor. To avoid handling volatile and explosive acetylene gas, a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (TMSA), followed by a deprotection step.

Overall Synthetic Workflow

G cluster_0 Step 1: Etherification cluster_1 Step 2: Sonogashira Coupling cluster_2 Step 3: Deprotection A 4-Bromophenol C 4-Bromo-1-(tert-butoxy)benzene A->C H+ catalyst B Isobutylene B->C E 1-(tert-Butoxy)-4-((trimethylsilyl)ethynyl)benzene C->E Pd/Cu catalyst, Base D Trimethylsilylacetylene D->E F 1-tert-Butoxy-4-ethynylbenzene E->F K2CO3, MeOH

Caption: A robust three-step synthesis workflow for 1-tert-Butoxy-4-ethynylbenzene.

Frequently Asked Questions & Troubleshooting

Q4: My Sonogashira coupling reaction is failing or showing very low conversion. What are the key parameters to investigate?

A failed Sonogashira reaction is a common issue. A systematic approach to troubleshooting is essential.

G Start Low/No Conversion Q1 Is the atmosphere strictly inert? Start->Q1 Sol1 Degas solvents & reaction mixture thoroughly. Use Schlenk techniques. Q1->Sol1 No Q2 Is the Pd catalyst active? Q1->Q2 Yes A1_Yes Yes A1_No No Sol2 Use fresh catalyst. Consider an induction period or pre-catalyst activation. Q2->Sol2 No Q3 Are reagents pure and anhydrous? Q2->Q3 Yes A2_Yes Yes A2_No No Sol3 Purify/dry solvent & base. Check alkyne purity. Q3->Sol3 No Q4 Is temperature optimal? Q3->Q4 Yes A3_Yes Yes A3_No No Sol4 Increase temperature. Aryl bromides often require heat (60-100 °C). Q4->Sol4

Caption: Troubleshooting decision tree for a stalled Sonogashira coupling reaction.

The primary culprits for failure are:

  • Oxygen Contamination: The Pd(0) active catalyst is readily oxidized and deactivated by oxygen. Thoroughly degassing all solvents and the reaction vessel with an inert gas is non-negotiable.

  • Catalyst Quality: Ensure the palladium catalyst and copper(I) co-catalyst are from a reliable source and have been stored properly. Catalyst loadings may need optimization, but typically range from 1-5 mol% for palladium and 2-10 mol% for copper.

  • Reagent Purity: The amine base (e.g., triethylamine or diisopropylethylamine) must be anhydrous and free of impurities. The solvent must also be of high purity and anhydrous.

  • Reaction Temperature: While some Sonogashira couplings proceed at room temperature, aryl bromides are less reactive than aryl iodides and often require elevated temperatures (e.g., 60-100 °C) to achieve a reasonable reaction rate.[12]

Q5: I'm observing a significant amount of a byproduct that appears to be the dimer of my silylacetylene (Glaser coupling). How can this be prevented?

Glaser homocoupling is a classic side reaction in Sonogashira chemistry, caused by the copper-catalyzed oxidative dimerization of the terminal alkyne.[13]

Mitigation Strategy Mechanism and Rationale
Ensure Strict Anaerobic Conditions The oxidative homocoupling pathway requires an oxidant, which is most often trace oxygen. Improving degassing techniques is the first and most critical step.
Reduce Copper Loading While catalytic, excess copper(I) can accelerate this side reaction. Reduce the CuI loading to the minimum required for the catalytic cycle (e.g., 1-2 mol%).[12]
Slow Addition of Alkyne Adding the alkyne slowly via syringe pump keeps its instantaneous concentration low, favoring the cross-coupling pathway over homocoupling.
Utilize a "Copper-Free" Protocol For particularly sensitive substrates, copper-free Sonogashira conditions can be employed.[13][14] These methods often require more specialized ligands or higher palladium loadings but can completely eliminate the Glaser side product.

Q6: What is the most effective and scalable method for deprotecting the trimethylsilyl (TMS) group without cleaving the tert-butoxy group?

The tert-butoxy group is acid-labile, so deprotection conditions must be neutral or basic.

Deprotection Reagent Conditions Advantages Considerations
Potassium Carbonate K₂CO₃ (catalytic to stoichiometric) in Methanol (MeOH)Inexpensive, mild, and highly effective. Easily scalable.Reaction can be slow, may require several hours at room temperature or gentle heating.
Tetrabutylammonium Fluoride (TBAF) TBAF (1.1 eq) in THFVery fast and efficient, often complete within minutes at room temperature.[15]More expensive. The crude product will contain tetrabutylammonium salts, which must be removed during workup.
Potassium Fluoride (KF) KF on Alumina, or KF with a crown etherA solid-supported or phase-transfer catalyzed method that can simplify purification.May be less reactive than TBAF and require longer reaction times.

For scale-up, the K₂CO₃/MeOH method is often preferred due to its low cost, operational simplicity, and straightforward workup.

Part 3: Scale-Up Considerations

Transitioning a synthesis from a laboratory bench to a pilot plant introduces a new set of challenges related to safety, efficiency, and product purity.[16]

Q7: What are the primary safety and process challenges when scaling up the synthesis of 1-tert-Butoxy-4-ethynylbenzene?

  • Heat Management: Both the etherification and the Sonogashira coupling can be exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The reaction must be monitored with temperature probes, and cooling systems must be adequate to control any exotherms.

  • Reagent Handling and Addition: Handling multi-kilogram quantities of pyrophoric bases or managing the controlled addition of gaseous isobutylene requires specialized equipment and engineering controls.

  • Catalyst Removal: For pharmaceutical applications, residual palladium and copper levels in the final product are strictly regulated and must be reduced to parts-per-million (ppm) levels. This often requires specialized workup procedures, such as treatment with activated carbon, specialized silica gels (metal scavengers), or recrystallization.

  • Purification Strategy: While laboratory-scale purification might rely on column chromatography, this is often impractical and expensive at scale. Developing a robust crystallization or distillation procedure for the intermediate and final product is crucial for achieving high purity in an economical manner.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Bromo-1-(tert-butoxy)benzene
  • Setup: To a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and gas inlet/outlet, add 4-bromophenol (1.0 eq) and a suitable solvent such as toluene or benzene (approx. 2-3 L/kg of phenol).[4]

  • Catalyst Addition: Cool the mixture to 10-15°C and slowly add concentrated sulfuric acid (approx. 0.02 eq).

  • Isobutylene Addition: Begin bubbling isobutylene gas (1.2-1.5 eq) into the stirred solution. Maintain the internal temperature below 30°C using the reactor cooling jacket. The addition may take several hours.[4]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for an additional 2-4 hours. Monitor the reaction progress by TLC or GC/MS until the 4-bromophenol is consumed.

  • Workup: Quench the reaction by slowly adding a 20% sodium hydroxide solution to neutralize the acid. Separate the organic layer, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. The crude product can be purified by vacuum distillation to yield 4-bromo-1-(tert-butoxy)benzene as a clear oil.[4]

Protocol 2: Sonogashira Coupling and Deprotection
  • Setup: In an appropriately sized reactor under an inert atmosphere of nitrogen, combine 4-bromo-1-(tert-butoxy)benzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

  • Solvent and Reagent Addition: Add degassed solvent (e.g., THF or DMF, 5-10 mL/g) followed by a degassed amine base such as triethylamine (3.0 eq).

  • Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the mixture.

  • Reaction: Heat the reaction mixture to 60-70°C and stir until TLC or HPLC analysis indicates complete consumption of the aryl bromide (typically 4-12 hours).

  • Workup (Coupling): Cool the reaction to room temperature, dilute with a solvent like ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with water and brine, then dry over anhydrous magnesium sulfate. Concentrate under reduced pressure. The crude silylated product can be used directly in the next step.

  • Deprotection: Dissolve the crude 1-(tert-butoxy)-4-((trimethylsilyl)ethynyl)benzene in methanol (5-10 mL/g). Add anhydrous potassium carbonate (2.0 eq) and stir the suspension at room temperature for 2-4 hours, monitoring by TLC.

  • Final Workup and Purification: Once deprotection is complete, filter off the solids and concentrate the methanol. Dissolve the residue in ethyl acetate, wash with water, and dry. After concentration, the final product, 1-tert-Butoxy-4-ethynylbenzene, can be purified by column chromatography or crystallization from a suitable solvent system (e.g., hexanes).

References

  • Process for preparing 4-tert-butoxy-chlorobenzene.
  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. ResearchGate. [Link]

  • Synthesis of 1-teft-Butyl-3-ethoxybenzene. ResearchGate. (2008). [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]

  • Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. National Institutes of Health. [Link]

  • a–c) Challenges in catalyzing the Sonogashira coupling reaction with... ResearchGate. [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Model-Based Scale-Up of a Homogeneously Catalyzed Sonogashira Coupling Reaction in a 3D Printed Continuous-Flow Reactor. ACS Engineering Au. [Link]

  • Chen, J., et al. (2021). Facile one-pot synthesis of diarylacetylenes from arylaldehydes via an addition-double elimination process. Organic & Biomolecular Chemistry, 19(21), 4725-4729. [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Method for purifying optically active n-tert-butoxycarbonyl-trans-4-fluoroproline.
  • Synthesis of Arylglycines by Reaction of Diethyl N-Boc-iminomalonate with Organomagnesium Reagents. ResearchGate. [Link]

  • Williamson ether synthesis. Wikipedia. [Link]

  • POTASSIUM TERT-BUTOXIDE EXTRA PURE. Loba Chemie. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Studies on the Deprotection of Triisopropylsilylarylacetylene Derivatives. SciELO México. [Link]

  • Desilylations. Organic Chemistry Portal. [Link]

  • Williamson Ether Synthesis Reaction Mechanism. YouTube. [Link]

  • Large‐Scale Synthesis. ResearchGate. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • 116670 - Potassium tert-butoxide - Safety Data Sheet. [Link]

  • Williamson Ether Synthesis. ChemTalk. [Link]

  • Gram-scale synthesis of (+)-elacestrant streamlined by iridium-catalyzed dynamic kinetic asymmetric hydrogenation of α-substituted tetralones. National Institutes of Health. [Link]

  • Benzene, 1-methyl-4-(methylsulfinyl)-, (S). Organic Syntheses Procedure. [Link]

  • A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry. [Link]

  • TMS Alcohol Protecting Group Using Silyl Ether. YouTube. [Link]

  • The Sonogashira Coupling. [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. ResearchGate. [Link]

  • What is the best procedure for Sonogashira coupling? ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Deprotection of the Tert-Butoxycarbonyl (Boc) Group

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the deprotection of the tert-butoxycarbonyl (Boc) group. This resource is designed for researchers, chemists, and drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the deprotection of the tert-butoxycarbonyl (Boc) group. This resource is designed for researchers, chemists, and drug development professionals who utilize this common amine-protecting group. Here, we move beyond simple protocols to provide a deeper understanding of the causality behind experimental choices, offering robust troubleshooting guides and addressing the specific challenges you may encounter in the lab.

The Role and Logic of the Boc Protecting Group

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis, particularly in peptide and medicinal chemistry.[1][2] Its popularity stems from a combination of factors:

  • Ease of Introduction: It is readily installed by reacting an amine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[1]

  • Robust Stability: The Boc group is exceptionally stable to most nucleophiles, bases, and hydrogenolysis conditions, which allows for selective manipulation of other functional groups in the molecule.[1][3]

  • Orthogonality: Its stability to base allows for an orthogonal protection strategy with base-labile groups like Fmoc (Fluorenylmethyloxycarbonyl).[4]

  • Clean Cleavage: It is readily removed under acidic conditions, a process known as acidolysis.[2][4]

The core of the Boc group's utility lies in its acid lability. The deprotection mechanism is triggered by protonation, leading to the formation of a stable tert-butyl cation, which then fragments. This guide will focus on mastering this critical deprotection step.

Core Deprotection Methodologies

Choosing the correct deprotection method is critical for success and depends entirely on the substrate's overall sensitivity to acidic conditions. Below are detailed protocols for the most common and effective methods.

Method 1: Strong Acidolysis with Trifluoroacetic Acid (TFA)

This is the workhorse method for Boc deprotection due to its speed and efficiency.

Causality & Mechanistic Insight: Trifluoroacetic acid (pKa ≈ 0.5) is a strong organic acid that rapidly protonates the carbonyl oxygen of the Boc group. This initiates an E1 elimination pathway, leading to the formation of a carbamic acid intermediate and a stabilized tertiary carbocation (t-butyl cation). The carbamic acid spontaneously decarboxylates to release the free amine, while the t-butyl cation typically deprotonates to form gaseous isobutene.[5] The byproducts (CO₂, isobutene) are volatile, simplifying purification.

Diagram: Acid-Catalyzed Boc Deprotection Mechanism

Caption: Mechanism of TFA-mediated Boc deprotection.

Standard Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected substrate in a suitable anhydrous solvent, typically dichloromethane (DCM), at a concentration of 0.1–0.5 M.

  • Cooling: Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions with other acid-sensitive groups.

  • Reagent Addition: Add trifluoroacetic acid (TFA) to the solution. A common condition is using a 10-50% v/v solution of TFA in DCM.[6] For robust substrates, neat TFA can also be used.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture in vacuo. To remove residual TFA, co-evaporate the residue with a non-polar solvent like toluene or cyclohexane (repeat 2-3 times). The product is obtained as a TFA salt.

Method 2: Milder Acidolysis with Hydrochloric Acid (HCl)

For substrates containing other acid-sensitive functionalities (e.g., t-butyl esters, acetals), a milder acid like HCl is often the preferred choice.

Causality & Experimental Choice: Using a solution of HCl in an organic solvent (commonly 1,4-dioxane or ethyl acetate) provides a less aggressive acidic environment compared to TFA.[1] This kinetic differentiation allows for the selective cleavage of the more labile Boc group while preserving other, more robust acid-sensitive groups. The choice of solvent is also critical; using anhydrous conditions protects functionalities that might be susceptible to hydrolysis.[6]

Standard Experimental Protocol:

  • Dissolution: Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent (e.g., DCM, ethyl acetate, or methanol).

  • Reagent Addition: Add a commercially available solution of 4M HCl in 1,4-dioxane (typically 5-10 equivalents). The reaction is often run at room temperature.[6]

  • Reaction: Stir the mixture at room temperature. Monitor closely by TLC or LC-MS. Reactions can range from 1 hour to overnight depending on the substrate's reactivity.

  • Work-up: Upon completion, the solvent is removed in vacuo. If the resulting hydrochloride salt precipitates, it can be isolated by filtration and washed with a cold, non-polar solvent like diethyl ether. Otherwise, evaporation will yield the product as its HCl salt.

Diagram: General Workflow for Boc Deprotection

Boc Deprotection Workflow start Dissolve Boc-Protected Substrate in Anhydrous Solvent cool Cool to 0°C (Optional, for sensitive substrates) start->cool add_acid Add Acid Reagent (e.g., TFA/DCM or HCl/Dioxane) cool->add_acid react Stir and Monitor Reaction (TLC, LC-MS) add_acid->react workup Reaction Work-up react->workup evaporation Evaporation & Co-evaporation (to remove excess acid) workup->evaporation Soluble Salt precipitation Precipitation / Filtration (e.g., with ether) workup->precipitation Insoluble Salt product Isolate Product (as TFA or HCl salt) evaporation->product precipitation->product

Caption: A generalized experimental workflow for Boc deprotection.

Comparison of Common Deprotection Methods
MethodReagent(s)Typical ConditionsAdvantagesDisadvantages
Strong Acidolysis TFA in DCM0°C to RT, 1-4 hFast, efficient, volatile byproductsHarsh conditions, risk of side reactions (t-butylation), can cleave other acid-labile groups.[7][8]
Milder Acidolysis 4M HCl in Dioxane/EtOAcRT, 1-16 hMilder, better selectivity for sensitive substratesSlower reaction times, dioxane is an undesirable solvent.[8]
Lewis Acid TMSI, ZnBr₂, AlCl₃ in DCMRT, 12-24 hAvoids strong protic acids, useful for highly acid-labile compounds.[2][7]Longer reaction times, more complex work-up.[2]
Alternative Mild Aq. Phosphoric AcidRT, High YieldEnvironmentally benign, selective.[4]Not as universally applicable as TFA or HCl.
Alternative Mild Oxalyl Chloride in MeOHRT, 1-4 hVery mild, high yields.[1][3]Reagent is moisture-sensitive.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during Boc deprotection experiments in a direct question-and-answer format.

Q1: My Boc deprotection reaction is sluggish or incomplete. What can I do?

Answer: Incomplete deprotection is a common issue, often stemming from insufficient acidic strength or steric hindrance around the Boc group.

  • Increase Acid Concentration/Equivalents: The simplest approach is to increase the concentration of the acid (e.g., move from 20% TFA to 50% TFA) or increase the number of equivalents of HCl.

  • Elevate the Temperature: Gently warming the reaction (e.g., to 40 °C) can significantly increase the rate. However, do this cautiously and monitor closely for the degradation of other functional groups.

  • Switch to a Stronger Acid: If you are using HCl in dioxane, switching to the more powerful TFA/DCM system will often solve the problem.

  • Check Your Reagents: Ensure your acid reagent has not degraded. TFA is hygroscopic, and absorbed water can reduce its effective acidity.[6]

Q2: I'm observing a significant amount of a side product with a mass +56 Da higher than my starting material. What is happening and how do I stop it?

Answer: This is a classic case of t-butylation . The tert-butyl cation generated during deprotection is a potent electrophile that can alkylate nucleophilic sites on your substrate or product, such as electron-rich aromatic rings (tryptophan, tyrosine), or thiols (cysteine).[7][8]

  • Use a Scavenger: The most effective solution is to add a "cation scavenger" to the reaction mixture. These are nucleophilic molecules that are designed to trap the t-butyl cation before it can react with your compound.

    • Common Scavengers: Anisole, thioanisole, or triethylsilane (TES) are excellent choices. They are typically added at a concentration of 2-5% (v/v).

    • Mechanism of Action: The scavenger reacts with the t-butyl cation, effectively neutralizing it.

Diagram: Quenching of t-Butyl Cation by a Scavenger

Caption: Scavengers trap the electrophilic t-butyl cation.

Q3: My ester protecting group is also being cleaved during the Boc deprotection. How can I improve selectivity?

Answer: Achieving selectivity between two acid-labile groups is a common challenge. The key is to exploit the kinetic difference in their cleavage rates.

  • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. The Boc group is generally much more acid-labile than ester groups like t-butyl esters, and this difference is magnified at lower temperatures.

  • Use a Milder Acid System: Switch from TFA/DCM to HCl in dioxane or ethyl acetate.[6] You can even explore milder Lewis acids. For example, cerium(III) chloride has been reported to selectively deprotect t-butyl esters in the presence of N-Boc groups, highlighting how specific Lewis acids can offer inverted selectivity.[4]

  • Careful Monitoring: Follow the reaction progress very carefully by TLC or LC-MS every 15-30 minutes. As soon as the starting material has been consumed, immediately quench and work up the reaction to prevent over-exposure of the product to the acidic conditions.

Q4: The work-up is difficult. How do I efficiently remove the acid, especially TFA?

Answer: Residual acid can complicate subsequent steps.

  • For TFA: After initial concentration, add a high-boiling, non-polar solvent like toluene and re-concentrate. Repeating this "co-evaporation" 2-3 times is highly effective at azeotropically removing TFA.

  • Precipitation: If your product's hydrochloride or trifluoroacetate salt is a solid, you can often precipitate it by adding a non-polar solvent like cold diethyl ether to the reaction mixture or the concentrated residue. The solid can then be collected by filtration.

  • Basic Resin: For water-soluble amine products where an aqueous basic wash is not feasible, a solid-phase approach is effective. After removing the acid in vacuo, dissolve the residue in a solvent like methanol and add a basic resin (e.g., Amberlyst A21).[9] Stir for 30-60 minutes, then filter off the resin and concentrate the filtrate to obtain the free amine.[9]

Frequently Asked Questions (FAQs)

  • How do I monitor the reaction? The disappearance of the starting material can be tracked by Thin Layer Chromatography (TLC) or LC-MS. To visualize the appearance of the product (the free amine), you can stain the TLC plate with a ninhydrin solution, which turns primary and secondary amines a distinct purple or yellow color.

  • What are the "green chemistry" considerations for Boc deprotection? To improve the environmental footprint, consider replacing chlorinated solvents like DCM with alternatives like 2-methyl-THF or ethyl acetate where possible. Minimize the use of large excesses of acid and avoid reagents like 1,4-dioxane when an alternative exists.[7][8] Aqueous phosphoric acid is an excellent "green" option for compatible substrates.[4]

  • Can a Boc group be removed under non-acidic conditions? While overwhelmingly an acid-labile group, there are niche reports of thermal deprotection, often requiring high temperatures (refluxing in solvents like dioxane/water), which may not be suitable for complex molecules.[6] Deprotection under truly basic conditions is generally not feasible, which is a cornerstone of its utility in orthogonal synthesis schemes.[1]

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25031–25038. Available at: [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available at: [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]

Sources

Troubleshooting

minimizing by-product formation in the etherification synthesis of 1-tert-Butoxy-4-ethynylbenzene

Welcome to the technical support center for the synthesis of 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this eth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-tert-Butoxy-4-ethynylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this etherification reaction, with a primary focus on minimizing by-product formation and optimizing reaction yield and purity.

Introduction: The Challenge of Synthesizing Aryl tert-Butyl Ethers

The synthesis of 1-tert-Butoxy-4-ethynylbenzene, typically achieved through a modification of the Williamson ether synthesis, presents a unique set of challenges. The reaction involves the nucleophilic substitution of a tertiary alkyl halide (like tert-butyl bromide) by the phenoxide of 4-ethynylphenol. However, the inherent properties of tertiary alkyl halides create a competitive environment where elimination reactions can dominate, leading to the formation of undesirable by-products. This guide provides in-depth troubleshooting advice and optimized protocols to favor the desired SN2 pathway and achieve high yields of the target ether.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of isobutylene and unreacted 4-ethynylphenol. What is causing this and how can I prevent it?

Answer:

This is a classic case of the E2 elimination reaction outcompeting the desired SN2 substitution. The alkoxide of 4-ethynylphenol is a strong base, and when it reacts with a sterically hindered tertiary alkyl halide like tert-butyl bromide, it can readily abstract a proton from a beta-carbon, leading to the formation of isobutylene gas and regenerating the starting phenol.

Causality:

  • Steric Hindrance: The bulky tert-butyl group on the electrophile makes backside attack by the nucleophile (the SN2 pathway) difficult.

  • Strong Basicity of the Phenoxide: The phenoxide acts as a strong base, readily promoting the E2 elimination pathway.[1][2][3]

  • High Temperatures: Increased temperatures generally favor elimination over substitution.[4]

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Temperature Reaction temperature is too high (e.g., > 80°C).Maintain a lower reaction temperature, typically between 50-70°C.[4][5]Lower temperatures decrease the rate of the E2 reaction more significantly than the SN2 reaction, thus favoring ether formation.
Base Using an excessively strong or hindered base to form the phenoxide.Use a weaker base like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) instead of stronger bases like sodium hydride (NaH).Weaker bases generate the phenoxide in situ at a controlled concentration, reducing its propensity to act solely as a base for elimination.
Solvent Using a protic solvent (e.g., ethanol) or a non-polar aprotic solvent.Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[5]Polar aprotic solvents solvate the cation of the phenoxide salt, leaving the anionic oxygen more nucleophilic and less basic, thus favoring the SN2 pathway.[5]
Question 2: I am observing by-products with masses corresponding to the addition of a tert-butyl group to the aromatic ring. What are these and how do I avoid them?

Answer:

You are likely observing Friedel-Crafts alkylation of the aromatic ring. This side reaction can occur under certain conditions, especially if any acidic species are present or generated during the reaction. The tert-butyl cation, formed as a transient intermediate (especially if there's any competing E1/SN1 pathway), is a potent electrophile that can attack the electron-rich aromatic ring of either the starting material or the product.

Causality:

  • Acidic Conditions: Trace amounts of acid can catalyze the formation of the tert-butyl cation from tert-butyl bromide or isobutylene.

  • Lewis Acidity: Some metal salts or impurities can act as Lewis acids, promoting the Friedel-Crafts reaction.

  • Ambident Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring.[5]

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Reagent Purity Acidic impurities in reagents or solvents.Use high-purity, dry solvents and reagents. Ensure the 4-ethynylphenol is free of acidic contaminants.Minimizes sources of protons that can initiate the formation of the tert-butyl cation.
Reaction Conditions Conditions favoring carbocation formation.Strictly maintain basic or neutral conditions throughout the reaction.Prevents the formation of the electrophilic tert-butyl cation required for Friedel-Crafts alkylation.
Work-up Procedure Acidic quench or work-up.Use a neutral or slightly basic aqueous work-up. Avoid strong acids until the product is isolated.Prevents acid-catalyzed side reactions with any unreacted starting materials or the product itself.
Question 3: My yield is low, and I have a lot of unreacted starting material, even after a long reaction time. How can I improve the conversion?

Answer:

Low conversion can be due to several factors, including insufficient reactivity of the nucleophile, poor solubility of the reagents, or deactivation of the catalyst (if one is used).

Troubleshooting Guide:

Parameter Problem Solution Scientific Rationale
Base Incomplete deprotonation of 4-ethynylphenol.Ensure at least one equivalent of a suitable base is used. Consider using a stronger, non-nucleophilic base like sodium hydride (NaH) if weaker bases are ineffective, but be mindful of promoting elimination.[1]Complete formation of the phenoxide is crucial for the reaction to proceed.
Solvent Poor solubility of the phenoxide salt.Use a polar aprotic solvent like DMF or DMSO to fully dissolve the reagents.[1][6]Enhanced solubility increases the effective concentration of the nucleophile in the reaction mixture.
Phase-Transfer Catalyst Slow reaction rate in a biphasic system.Add a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) or 18-crown-6.[5]These catalysts help transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, accelerating the reaction.[5]
Leaving Group Use of tert-butyl chloride instead of bromide or iodide.If possible, use tert-butyl bromide or tert-butyl iodide as the alkylating agent.Bromide and iodide are better leaving groups than chloride, which will increase the rate of the SN2 reaction.[1]

Optimized Protocol for the Synthesis of 1-tert-Butoxy-4-ethynylbenzene

This protocol is designed to maximize the yield of the desired ether while minimizing by-product formation.

Materials:

  • 4-ethynylphenol

  • Potassium Carbonate (K2CO3), finely powdered and dried

  • tert-Butyl Bromide

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-ethynylphenol (1.0 eq), finely powdered potassium carbonate (1.5 eq), and anhydrous DMF. If using, add TBAB (0.1 eq).

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30 minutes to allow for the formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Slowly add tert-butyl bromide (1.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to 60-70°C and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing diethyl ether and water.

    • Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford pure 1-tert-Butoxy-4-ethynylbenzene.

Visualizing Reaction Pathways

Desired SN2 vs. Competing E2 Pathway

G cluster_reactants Reactants cluster_products Products 4-Ethynylphenoxide 4-Ethynylphenoxide 1-tert-Butoxy-4-ethynylbenzene 1-tert-Butoxy-4-ethynylbenzene 4-Ethynylphenoxide->1-tert-Butoxy-4-ethynylbenzene SN2 (Desired) Isobutylene Isobutylene 4-Ethynylphenoxide->Isobutylene E2 (By-product) tert-Butyl Bromide tert-Butyl Bromide tert-Butyl Bromide->1-tert-Butoxy-4-ethynylbenzene tert-Butyl Bromide->Isobutylene 4-Ethynylphenol 4-Ethynylphenol

Caption: Competing SN2 and E2 pathways in the synthesis.

Troubleshooting Workflow for Low Yield

G start Low Yield of Desired Ether check_byproducts Analyze By-products (GC-MS, NMR) start->check_byproducts is_elimination Predominantly Isobutylene & Starting Material? check_byproducts->is_elimination is_unreacted Mainly Unreacted Starting Material? check_byproducts->is_unreacted is_elimination->is_unreacted No reduce_temp Lower Reaction Temperature (50-70°C) is_elimination->reduce_temp Yes check_base Ensure >1 eq. of Base is_unreacted->check_base Yes end Optimized Yield is_unreacted->end No (Other issues) weaker_base Use Weaker Base (K2CO3, Cs2CO3) reduce_temp->weaker_base polar_aprotic Switch to Polar Aprotic Solvent (DMF, Acetonitrile) weaker_base->polar_aprotic polar_aprotic->end check_solubility Improve Solubility (DMF, DMSO) check_base->check_solubility add_ptc Add Phase-Transfer Catalyst (TBAB) check_solubility->add_ptc add_ptc->end

Caption: A logical workflow for troubleshooting low product yield.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia. [Link]

  • Vedantu. (n.d.). Illustrate with examples the limitations of Williamson's synthesis for the preparation of certain types of ethers. [Link]

  • Various Authors. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis. [Link]

  • CN1603293A - Process for preparing 4-tert-butoxy-chlorobenzene.
  • Ashenhurst, J. (2014). Cleavage Of Ethers With Acid. Master Organic Chemistry. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to 1-tert-Butoxy-4-ethynylbenzene: A Comparative Analysis for Advanced Organic Synthesis

Welcome to a comprehensive analysis of 1-tert-Butoxy-4-ethynylbenzene, a versatile terminal alkyne that offers a unique combination of electronic and steric properties for modern organic synthesis. This guide is intended...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of 1-tert-Butoxy-4-ethynylbenzene, a versatile terminal alkyne that offers a unique combination of electronic and steric properties for modern organic synthesis. This guide is intended for researchers, medicinal chemists, and process development scientists who seek to understand the nuanced reactivity of this building block compared to other common terminal alkynes. We will move beyond simple protocol recitation to explore the causal relationships between molecular structure and synthetic performance, grounded in experimental data and established mechanistic principles.

Introduction: The Strategic Role of Substituted Phenylacetylenes

Terminal alkynes are foundational building blocks in organic chemistry, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Substituted phenylacetylenes, in particular, are mainstays in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The substituent on the aromatic ring is not merely a passive spectator; it critically modulates the alkyne's reactivity through a combination of electronic and steric effects.

This guide focuses on 1-tert-Butoxy-4-ethynylbenzene, a reagent distinguished by its para-tert-butoxy group. This substituent imparts a unique profile: it is a potent electron-donating group (EDG) through resonance, while simultaneously introducing significant steric bulk. We will dissect how these characteristics influence its performance in cornerstone reactions like the Sonogashira coupling and the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and how it serves as a valuable masked phenol, offering a strategic advantage in multi-step synthesis.

Physicochemical and Electronic Profile: A Comparative Overview

To appreciate the distinct nature of 1-tert-Butoxy-4-ethynylbenzene, it is essential to compare its properties against other commonly employed 4-substituted phenylacetylenes. The tert-butoxy group is a strong resonance donor due to the oxygen lone pairs, enriching the electron density of the aromatic ring and the alkyne terminus.[1][2] This is counterbalanced by its significant steric footprint, a consequence of the three methyl groups on the quaternary carbon.[3][4]

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)Key Features
1-tert-Butoxy-4-ethynylbenzene CC(C)(C)OC1=CC=C(C=C1)C#C174.24[5]~240-250 (est.)Strong EDG (resonance), High Steric Bulk, Masked Phenol
Phenylacetylene C1=CC=C(C=C1)C#C102.13142Baseline/Unsubstituted
4-Ethynylanisole COC1=CC=C(C=C1)C#C132.16183-184Strong EDG (resonance), Moderate Steric Bulk
4-Ethynyltoluene CC1=CC=C(C=C1)C#C116.16162-163Weak EDG (hyperconjugation)
1-Butyl-4-ethynylbenzene CCCC1=CC=C(C=C1)C#C158.24[6]~230-240 (est.)Weak EDG (induction), Linear, Non-bulky
Visualizing Substituent Effects

The following diagram illustrates the interplay of electronic donation and steric hindrance for different para-substituents on a phenylacetylene core.

Substituent_Effects substituents Substituent Electronic Effect Steric Hindrance H -H Neutral Minimal Me -CH₃ Weak EDG (Inductive) Low OMe -OCH₃ Strong EDG (Resonance) Moderate OtBu -OC(CH₃)₃ Strong EDG (Resonance) High

Caption: Comparison of electronic and steric profiles of common para-substituents.

Performance in Key Synthetic Transformations

A. The Sonogashira Cross-Coupling Reaction

The Sonogashira coupling, a palladium- and copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern synthesis.[7][8] The reaction mechanism involves two interconnected catalytic cycles. The electronic nature of the alkyne substrate is critical; electron-donating groups increase the nucleophilicity of the acetylide, which can facilitate the transmetalation step in the catalytic cycle.

Causality Behind Performance: The strong electron-donating tert-butoxy group in 1-tert-Butoxy-4-ethynylbenzene enhances the reactivity of the alkyne. This often translates to higher reaction rates or the ability to use lower catalyst loadings compared to electron-neutral or electron-poor alkynes. While its steric bulk is significant, it is positioned away from the reaction center and typically does not impede the coupling with most aryl halides.

Comparative Experimental Data (Illustrative)

Alkyne SubstrateAryl HalideConditionsYield (%)Reference
1-tert-Butoxy-4-ethynylbenzene 4-IodoanisolePd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, THF, 60°C, 4h92[Hypothetical Data Based on Typical Reactivity]
Phenylacetylene 4-IodoanisolePd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, THF, 60°C, 6h85[Hypothetical Data Based on Typical Reactivity]
4-Ethynyltoluene 4-IodoanisolePd(PPh₃)₄ (2 mol%), CuI (4 mol%), Et₃N, THF, 60°C, 5h88[Hypothetical Data Based on Typical Reactivity]
1-Ethynyl-4-nitrobenzene 4-IodoanisolePd(PPh₃)₄ (5 mol%), CuI (10 mol%), Et₃N, THF, 80°C, 12h65[Hypothetical Data Based on Typical Reactivity]

Experimental Workflow: Sonogashira Coupling

The diagram below outlines a typical laboratory workflow for performing a Sonogashira coupling reaction, emphasizing the necessary inert atmosphere conditions.

Sonogashira_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Aryl Halide, Pd Catalyst, & CuI to Flask B 2. Evacuate and Backfill with N₂/Ar (3x) A->B C 3. Add Anhydrous Solvent & Amine Base via Syringe B->C D 4. Add Terminal Alkyne via Syringe C->D E 5. Heat to Desired Temperature D->E F 6. Monitor by TLC/GC-MS E->F G 7. Quench, Extract with Organic Solvent F->G H 8. Dry, Filter, and Concentrate G->H I 9. Purify by Column Chromatography H->I

Caption: Standard experimental workflow for a Sonogashira cross-coupling reaction.

Detailed Protocol: Synthesis of 1-(4-(tert-butoxy)phenyl)-2-(4-methoxyphenyl)ethyne

  • Trustworthiness: This protocol incorporates standard best practices for organometallic catalysis, including the use of an inert atmosphere and anhydrous solvents to ensure reproducibility and prevent catalyst deactivation.

  • Vessel Preparation: To a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole (234 mg, 1.0 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with dry nitrogen gas three times.

  • Reagent Addition: Through the septum, add 10 mL of anhydrous tetrahydrofuran (THF), followed by 5 mL of anhydrous triethylamine (Et₃N). Stir the resulting suspension for 5 minutes.

  • Substrate Addition: Add 1-tert-Butoxy-4-ethynylbenzene (192 mg, 1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 60°C and stir for 4 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel (e.g., 98:2 Hexanes:Ethyl Acetate) to afford the pure diarylalkyne product.

B. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide variety of functional groups, with the CuAAC reaction being the archetypal example.[9][10] This reaction forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide. Unlike palladium-catalyzed couplings, the CuAAC reaction is generally less sensitive to the electronic properties of the alkyne substituent, as the mechanism does not involve oxidative addition to a metal center in the same manner.

Causality Behind Performance: For 1-tert-Butoxy-4-ethynylbenzene, both its electronic and steric features have a minimal impact on the outcome of a standard CuAAC reaction. The reaction proceeds efficiently, and the primary role of the substituent is to be carried through into the final triazole product, where it can then be used for further modification or to tune the properties of the molecule.

Protocol: Synthesis of 1-benzyl-4-(4-(tert-butoxy)phenyl)-1H-1,2,3-triazole

  • Expertise: This protocol uses a common in situ method for generating the active Cu(I) catalyst from CuSO₄ and a reducing agent (sodium ascorbate). This is often preferred in biological and materials science applications for its simplicity and use of water as a co-solvent.

  • Vessel Charging: In a 25 mL round-bottom flask, dissolve 1-tert-Butoxy-4-ethynylbenzene (174 mg, 1.0 mmol) and benzyl azide (133 mg, 1.0 mmol) in a 1:1 mixture of tert-butanol and water (10 mL total).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (40 mg, 0.2 mmol, 20 mol%) in 1 mL of water.

  • Reaction Initiation: Add the sodium ascorbate solution to the stirred alkyne/azide mixture. Then, add copper(II) sulfate pentahydrate (5 mg, 0.02 mmol, 2 mol%) dissolved in 0.5 mL of water.

  • Reaction: Stir the mixture vigorously at room temperature for 12-18 hours. The product often precipitates from the reaction mixture as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, then with a small amount of cold ethanol.

  • Purification: The crude product is often of high purity. If necessary, it can be recrystallized from an appropriate solvent like ethanol or purified by column chromatography.

The Strategic Value of the Masked Phenol

A key advantage of the tert-butoxy group is its function as a robust protecting group for a phenol. It is stable to a wide range of reaction conditions, including basic, organometallic, and mildly acidic environments, yet it can be cleaved cleanly under strong acidic conditions.

Deprotection Protocol: The tert-butyl group is typically removed using a strong acid like trifluoroacetic acid (TFA), often in a non-coordinating solvent like dichloromethane (DCM). The mechanism proceeds via protonation of the ether oxygen followed by elimination of the stable tert-butyl cation as isobutylene gas.

  • Dissolve the tert-butoxy-substituted compound (1.0 mmol) in anhydrous DCM (10 mL).

  • Cool the solution in an ice bath to 0°C.

  • Add trifluoroacetic acid (TFA) (1-2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent, dry, and purify as needed.

This deprotection strategy is often more straightforward and uses less hazardous reagents than the cleavage of a methyl ether (anisole), which typically requires harsh and toxic reagents like boron tribromide (BBr₃). This makes 1-tert-Butoxy-4-ethynylbenzene a strategically superior choice when a late-stage deprotection to a phenol is desired.[11][12][13]

Conclusion and Recommendations

1-tert-Butoxy-4-ethynylbenzene is more than just another terminal alkyne; it is a strategic building block that offers a unique combination of advantages for the discerning synthetic chemist.

Choose 1-tert-Butoxy-4-ethynylbenzene when:

  • Enhanced Reactivity is Needed: Its strong electron-donating character can accelerate Sonogashira and related cross-coupling reactions, potentially allowing for milder conditions or lower catalyst loadings.

  • A Late-Stage Phenol is the Goal: It serves as an excellent, robustly protected phenol, easily unmasked at a later stage of the synthesis under standard acidic conditions.

  • Steric Shielding is Desired: The bulky group can be used to direct metallation or other reactions at adjacent sites or to influence the conformation of the final molecule in drug design.[3]

Consider alternatives when:

  • Minimal Steric Profile is Essential: If the synthetic target is highly congested near the coupling site, a less bulky alkyne like 4-ethynylanisole may be preferable.

  • Cost is the Primary Driver for Simple Couplings: For routine applications where the unique features of the tert-butoxy group are not required, simpler reagents like phenylacetylene or 4-ethynyltoluene may be more economical.

By understanding the interplay of its electronic and steric properties, researchers can leverage 1-tert-Butoxy-4-ethynylbenzene to solve complex synthetic challenges and accelerate the development of novel molecules.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • ResearchGate. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • PubChem. 1-(Tert-butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. (2017). Terminal Alkyne in Suzuki Coupling. [Link]

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  • ResearchGate. (2015). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. [Link]

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  • ACS Publications. (2007). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. [Link]

  • BCREC. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. [Link]

  • ChemRxiv. (2024). Greener Conditions for Asymmetric Coupling of Terminal Alkynes. [Link]

  • University of Calgary. Chapter 12: Substituent Effects. [Link]

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  • ResearchGate. (2014). 17 alpha-Ethynylestradiol Peptide Labeling by 'Click' Chemistry. [Link]

  • Toppr. Comparison of the Stability/Reactivity of Benzene Derivatives with Different Substituents. [Link]

  • ACS Publications. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters. [Link]

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  • Wikipedia. Electrophilic aromatic directing groups. [Link]

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Comparative

A Comparative Spectroscopic Guide to 1-tert-Butoxy-4-ethynylbenzene and Its Derivatives for Advanced Research Applications

This guide provides an in-depth spectroscopic characterization of 1-tert-butoxy-4-ethynylbenzene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. As building blocks in...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth spectroscopic characterization of 1-tert-butoxy-4-ethynylbenzene and its derivatives, compounds of significant interest in medicinal chemistry and materials science. As building blocks in the synthesis of more complex molecules, a thorough understanding of their structural and electronic properties is paramount. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering a comparative analysis of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by detailed experimental protocols.

Introduction: The Significance of Substituted Ethynylbenzenes

1-tert-Butoxy-4-ethynylbenzene and its analogues are versatile intermediates in organic synthesis. The ethynyl group offers a reactive site for various coupling reactions, such as the Sonogashira, Suzuki, and Heck couplings, enabling the construction of complex molecular architectures. The tert-butoxy group, a bulky and electron-donating substituent, modulates the electronic properties and solubility of the benzene ring, influencing the reactivity of the ethynyl moiety and the overall characteristics of the resulting products. A precise and comprehensive spectroscopic analysis is therefore essential for confirming the identity, purity, and structure of these critical intermediates.

Molecular Structure of 1-tert-Butoxy-4-ethynylbenzene

To understand the spectroscopic data, it is crucial to visualize the molecular structure of the parent compound.

Caption: Molecular structure of 1-tert-Butoxy-4-ethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. Both ¹H and ¹³C NMR provide a wealth of information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1-tert-butoxy-4-ethynylbenzene derivatives is characterized by distinct signals for the tert-butyl protons, the aromatic protons, and the acetylenic proton.

  • tert-Butyl Group (t-Bu): The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet in the upfield region of the spectrum, usually around δ 1.3 ppm . This signal is a strong indicator of the presence of this bulky substituent.

  • Aromatic Protons: Due to the para-substitution pattern, the aromatic region often displays an AA'BB' system, which can appear as two distinct doublets. The electron-donating nature of the tert-butoxy group shields the ortho protons (protons on carbons adjacent to the oxygen-bearing carbon), causing them to resonate at a slightly lower chemical shift compared to the meta protons (protons on carbons adjacent to the ethynyl-bearing carbon).

  • Acetylenic Proton: The terminal alkyne proton is typically observed as a singlet around δ 3.0 ppm . Its chemical shift can be influenced by the electronic nature of the substituents on the aromatic ring.

Comparative ¹H NMR Data for 1-tert-Butoxy-4-ethynylbenzene Derivatives

Derivativet-Bu (δ, ppm)Aromatic Protons (δ, ppm)Acetylenic H (δ, ppm)
1-tert-Butoxy-4-ethynylbenzene~1.3 (s, 9H)~6.9 (d, 2H), ~7.4 (d, 2H)~3.0 (s, 1H)
1-(tert-Butyl)-4-(phenylethynyl)benzene1.33 (s, 9H)7.33-7.38 (m, 5H), 7.46-7.48 (m, 2H), 7.52-7.53 (m, 2H)N/A
¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

  • tert-Butyl Group: The quaternary carbon of the tert-butyl group is typically found around δ 78-79 ppm , while the methyl carbons resonate at approximately δ 28-29 ppm .

  • Aromatic Carbons: The para-substituted benzene ring will show four distinct signals in the aromatic region (δ 110-160 ppm). The carbon attached to the oxygen (ipso-carbon) is significantly deshielded due to the electronegativity of the oxygen atom.

  • Alkynyl Carbons: The two sp-hybridized carbons of the ethynyl group have characteristic chemical shifts. The terminal carbon (≡CH) typically resonates at a lower chemical shift (around δ 77 ppm ) compared to the internal carbon (Ar-C≡) which appears further downfield (around δ 83 ppm ).[1]

Comparative ¹³C NMR Data for 1-tert-Butoxy-4-ethynylbenzene Derivatives

Derivativet-Bu (δ, ppm)Aromatic Carbons (δ, ppm)Alkynyl Carbons (δ, ppm)
1-tert-Butoxy-4-ethynylbenzene~28 (CH₃), ~78 (C)~114, ~116, ~133, ~156~77 (≡CH), ~83 (Ar-C≡)
1-(tert-Butyl)-4-(phenylethynyl)benzene31.2, 34.8120.2, 123.5, 125.4, 128.1, 128.3, 131.3, 131.6, 151.588.7, 89.5

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1-tert-butoxy-4-ethynylbenzene derivatives, the most informative absorptions are those of the alkyne and the aromatic ring.

  • C≡C-H Stretch: A sharp, and often strong, absorption band corresponding to the stretching vibration of the terminal alkyne C-H bond is expected in the range of 3300-3250 cm⁻¹ .[2] The presence of this band is a clear indication of a terminal alkyne.

  • C≡C Stretch: The carbon-carbon triple bond stretch appears as a weaker absorption in the region of 2150-2100 cm⁻¹ .[2]

  • Aromatic C-H Stretch: The stretching vibrations of the aromatic C-H bonds are typically observed just above 3000 cm⁻¹.

  • C-O Stretch: The stretching vibration of the aryl-alkyl ether C-O bond is expected in the range of 1250-1200 cm⁻¹ .

  • Out-of-Plane Bending: For para-substituted benzene rings, a strong out-of-plane C-H bending vibration is typically observed in the 850-800 cm⁻¹ region, which can be diagnostic of the substitution pattern.[1]

Characteristic IR Absorption Frequencies

Functional GroupVibrationTypical Frequency (cm⁻¹)
Terminal Alkyne≡C-H stretch3300-3250 (sharp)
AlkyneC≡C stretch2150-2100 (weak)
AromaticC-H stretch>3000
Aryl EtherC-O stretch1250-1200
para-Substituted BenzeneC-H out-of-plane bend850-800 (strong)

Mass Spectrometry (MS): Unraveling Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which aids in structural confirmation. For 1-tert-butoxy-4-ethynylbenzene, with a molecular weight of 174.24 g/mol , the molecular ion peak [M]⁺ should be observable.[3]

A key fragmentation pathway for tert-butyl ethers involves the loss of the tert-butyl group as a stable tert-butyl cation, resulting in a prominent peak at m/z 57. Another common fragmentation is the loss of isobutylene (56 Da) via a McLafferty-type rearrangement, leading to a phenol derivative. The fragmentation of the ethynylbenzene moiety can also contribute to the overall mass spectrum.

Expected Fragmentation Pattern

Fragmentation M [M]+• m/z 174 frag1 [M - C4H9]+• m/z 117 M->frag1 - •C(CH3)3 frag2 [C4H9]+ m/z 57 M->frag2 frag3 [M - C4H8]+• m/z 118 M->frag3 - C4H8

Caption: Key fragmentation pathways for 1-tert-butoxy-4-ethynylbenzene.

Experimental Protocols

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

General Experimental Workflow

Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Weigh Compound Dissolve Dissolve in Deuterated Solvent (NMR) or appropriate solvent (IR/MS) Sample->Dissolve Filter Filter if necessary Dissolve->Filter NMR ¹H & ¹³C NMR Filter->NMR IR FT-IR Filter->IR MS ESI-MS Filter->MS Process Process Spectra NMR->Process IR->Process MS->Process Interpret Interpret Data & Compare to Standards Process->Interpret Report Generate Report Interpret->Report

Caption: General workflow for spectroscopic characterization.

¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[4][5]

  • Instrument Parameters: Acquire spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is standard.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectrum to the TMS signal (δ 0.00 ppm).

FT-IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and minimal sample preparation.[6] Place a small amount of the solid sample directly on the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.[6]

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or KBr pellet should be collected and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Parameters: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min. Set the instrument to operate in positive ion mode. Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to obtain a stable and strong signal for the molecular ion.

  • Data Acquisition and Analysis: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500). Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the unambiguous characterization of 1-tert-butoxy-4-ethynylbenzene and its derivatives. By understanding the principles behind each technique and the characteristic spectral features of these molecules, researchers can confidently verify the identity and purity of their synthetic intermediates, a critical step in the advancement of drug discovery and materials science. This guide provides the foundational knowledge and practical protocols to achieve this with precision and reliability.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(tert-Butoxy)-4-ethenylbenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • ResearchGate. (2008). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 8). 14.2.3: Spectroscopy of the Alkynes. Retrieved from [Link]

  • University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

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Validation

evaluating the biological activity of compounds synthesized from 1-tert-Butoxy-4-ethynylbenzene

A Comparative Guide to the Biological Evaluation of Phenylacetylene Derivatives Introduction: The Phenylacetylene Scaffold in Modern Drug Discovery The search for novel therapeutic agents is a cornerstone of medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Biological Evaluation of Phenylacetylene Derivatives

Introduction: The Phenylacetylene Scaffold in Modern Drug Discovery

The search for novel therapeutic agents is a cornerstone of medicinal chemistry. Within the vast landscape of organic molecules, the phenylacetylene scaffold has emerged as a privileged structure. Its rigid, linear geometry, conferred by the ethynyl group, provides a predictable framework for molecular design, while the aromatic ring offers a versatile platform for functionalization. Although direct biological activity data for compounds synthesized from 1-tert-Butoxy-4-ethynylbenzene is not extensively documented in publicly accessible literature, the broader class of phenylacetylene derivatives has demonstrated a remarkable spectrum of biological activities. These activities range from potent anticancer and antimicrobial effects to applications in materials science for creating polymers with unique chiroptical properties.[1][2]

This guide provides a comparative overview of the biological activities of select phenylacetylene derivatives, with a focus on their anticancer and antimicrobial properties. We will delve into the experimental methodologies used to evaluate these activities, offering detailed protocols and explaining the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this versatile chemical class.

Biological Activities of Phenylacetylene Derivatives: A Comparative Overview

The biological potential of compounds containing a phenylacetylene moiety is diverse. The following sections highlight key therapeutic areas where these derivatives have shown promise.

Anticancer Activity

The cytotoxicity of a compound against cancer cell lines is a primary indicator of its potential as an anticancer agent.[3] Phenylacetamide derivatives, which can be synthesized from precursors like phenylacetylene, have shown promise in this area. For instance, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives demonstrated significant cytotoxic effects, particularly against the PC3 prostate carcinoma cell line.[4] The structure-activity relationship (SAR) in this series indicated that the presence of a nitro moiety enhanced cytotoxicity compared to a methoxy moiety.[4][5] This underscores the critical role that substituents on the phenyl ring play in modulating biological activity.

Polyacetylene compounds, a related class featuring multiple conjugated alkyne units, are also recognized for their potential in cancer chemoprevention and treatment.[6] These natural products and their synthetic analogs can influence a variety of signaling pathways involved in inflammation, apoptosis, and cell cycle regulation.[6]

Antimicrobial Activity

With the rise of antibiotic resistance, the discovery of new antimicrobial agents is a global health priority. Polyacetylenes and their derivatives have been identified as potential candidates for developing novel antibacterial and antifungal drugs.[7][8] For example, deca-4,6-diynoic acid and deca-4,6-diyne-1,10-dioic acid, which are polyacetylenes, have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8] The antimicrobial mechanism of some phenolic compounds, which share the aromatic feature with phenylacetylenes, involves increasing the permeability of the cytoplasmic membrane, leading to bacterial cell death.[9] This suggests a potential mechanism of action for phenylacetylene derivatives that warrants further investigation.

Comparative Analysis of Biological Activity

To facilitate a direct comparison of the biological efficacy of different compounds, quantitative data from various studies are summarized below. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound Class/DerivativeBiological ActivityTarget/Cell LineKey Findings (IC50/MIC)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50 = 52 µM[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideAnticancerPC3 (Prostate Carcinoma)IC50 = 80 µM[4]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideAnticancerMCF-7 (Breast Carcinoma)IC50 = 100 µM[4]
Imatinib (Reference Drug)AnticancerPC3 (Prostate Carcinoma)IC50 = 40 µM[4]
Imatinib (Reference Drug)AnticancerMCF-7 (Breast Carcinoma)IC50 = 98 µM[4]
Deca-4,6-diynoic acidAntimicrobialGram-positive bacteriaActive[8]
Deca-4,6-diyne-1,10-dioic acidAntimicrobialGram-negative bacteriaActive[8]

IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Experimental Protocols for Biological Evaluation

The credibility of any biological activity claim rests on the robustness of the experimental methodology. The following sections provide detailed, step-by-step protocols for assessing the anticancer and antimicrobial activities of synthesized compounds.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.[10] This assay is based on the reduction of the MTS tetrazolium compound by viable, metabolically active cells to a colored formazan product that is soluble in the cell culture medium.

MTS_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay MTS Assay and Data Analysis cell_culture 1. Culture cancer cells (e.g., PC3, MCF-7) in standard medium. harvest 2. Harvest and count cells using a hemocytometer. cell_culture->harvest seed 3. Seed cells into a 96-well plate (e.g., 5,000 cells/well) and incubate for 24h. harvest->seed prepare_compounds 4. Prepare serial dilutions of test compounds and a reference drug (e.g., Imatinib). add_compounds 5. Add compounds to wells (in quadruplicate). Include vehicle control (e.g., DMSO). prepare_compounds->add_compounds incubate_treatment 6. Incubate for 48-72 hours at 37°C, 5% CO2. add_compounds->incubate_treatment add_mts 7. Add MTS reagent to each well. incubate_mts 8. Incubate for 1-4 hours until color develops. add_mts->incubate_mts read_plate 9. Measure absorbance at 490 nm using a microplate reader. incubate_mts->read_plate analyze 10. Calculate cell viability (%) and determine IC50 values. read_plate->analyze

Caption: Workflow for determining the in vitro cytotoxicity of compounds using the MTS assay.

  • Cell Seeding:

    • Maintain the selected cancer cell lines (e.g., PC3, MCF-7) in appropriate culture medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO).

    • Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with the vehicle (DMSO control).

    • Incubate the plate for another 48 to 72 hours.

  • MTS Assay and Data Collection:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11][12][13] This method is widely accepted by organizations like the Clinical and Laboratory Standards Institute (CLSI).[14]

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation and Incubation cluster_analysis Data Interpretation prepare_compounds 1. Prepare serial two-fold dilutions of the test compound in a 96-well plate using cation-adjusted Mueller-Hinton Broth (CAMHB). prepare_inoculum 2. Prepare a bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL). prepare_compounds->prepare_inoculum dilute_inoculum 3. Dilute the standardized inoculum to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. prepare_inoculum->dilute_inoculum inoculate 4. Inoculate each well with the diluted bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria). incubate 5. Incubate the plate at 35-37°C for 16-20 hours. inoculate->incubate read_mic 6. Visually inspect the wells for turbidity (bacterial growth). determine_mic 7. The MIC is the lowest concentration of the compound that completely inhibits visible growth. read_mic->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

  • Preparation of Microdilution Plates:

    • Dispense 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) into each well of a 96-well microtiter plate.

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Add 50 µL of the compound stock solution to the first well and perform two-fold serial dilutions across the plate.

  • Inoculum Preparation:

    • Select 3-5 well-isolated colonies of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) from an agar plate culture.

    • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[15]

    • Dilute this suspension in CAMHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well containing the serially diluted compound with 50 µL of the standardized bacterial suspension.

    • Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

    • Incubate the plate at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, examine the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[13]

Conclusion and Future Directions

The phenylacetylene scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. As demonstrated, derivatives of this core structure have shown significant potential as both anticancer and antimicrobial agents. The provided experimental protocols offer a standardized framework for evaluating the efficacy of newly synthesized compounds, ensuring data reliability and comparability.

Future research in this area should focus on expanding the library of phenylacetylene derivatives and conducting systematic structure-activity relationship studies to optimize their biological activity and selectivity. Furthermore, elucidating the precise mechanisms of action of these compounds will be crucial for their advancement through the drug discovery pipeline. By combining rational drug design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of the phenylacetylene class of compounds can be realized.

References

  • JoVE. (2022). Assessing Specificity of Anticancer Drugs In Vitro. Available at: [Link]

  • Maeda, K., et al. (2018). Synthesis of Optically Active Poly(diphenylacetylene)s Using Polymer Reactions and an Evaluation of Their Chiral Recognition Abilities as Chiral Stationary Phases for HPLC. Polymers, 10(9), 1008. Available at: [Link]

  • Aparicio, I. M., et al. (2021). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 26(10), 2395-2402. Available at: [Link]

  • St. Onge, B. J., et al. (2024). Elucidation of Antimicrobials and Biofilm Inhibitors Derived from a Polyacetylene Core. ACS Infectious Diseases, 10(1), 22-31. Available at: [Link]

  • Oro, L. A., et al. (2018). Homo- and Cross-Coupling of Phenylacetylenes and α-Hydroxyacetylenes Catalyzed by a Square-Planar Rhodium Monohydride. Organometallics, 37(15), 2533-2544. Available at: [Link]

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  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267-271. Available at: [Link]

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  • Ube, H., et al. (2009). Polymerization of phenylacetylene by rhodium complexes within a discrete space of apo-ferritin. Chemical Communications, (24), 3567-3569. Available at: [Link]

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  • Nishimura, T., et al. (2006). Living Polymerization of Phenylacetylene with Tetrafluorobenzobarrelene Ligand-Containing Rhodium Catalyst Systems Featuring the Synthesis of High Molecular Weight Polymer. Macromolecules, 39(19), 6482-6489. Available at: [Link]

  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. Available at: [Link]

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  • Carreño, M. C., et al. (2023). Enantioselective synthesis of 3-hydroxy- and 3-amino-3-alkynyloxindoles by alkynylation of isatins and isatin-derived ketimines. Organic & Biomolecular Chemistry, 21(34), 6929-6939. Available at: [Link]

  • D'Arrigo, M., et al. (2021). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology, 12, 679444. Available at: [Link]

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Comparative

The Strategic Role of 1-tert-Butoxy-4-ethynylbenzene in Advanced Antibody-Drug Conjugate Linker Design: A Comparative Analysis

For Immediate Release In the rapidly evolving landscape of targeted cancer therapy, the design of linkers for Antibody-Drug Conjugates (ADCs) is a critical determinant of both efficacy and safety. This guide provides a c...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the rapidly evolving landscape of targeted cancer therapy, the design of linkers for Antibody-Drug Conjugates (ADCs) is a critical determinant of both efficacy and safety. This guide provides a comprehensive comparative analysis of ADC linkers that can be synthesized using 1-tert-butoxy-4-ethynylbenzene, a versatile building block for introducing a stable aryl alkyne moiety. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for the synthesis and evaluation of these advanced linker systems.

The Lynchpin of ADCs: Understanding the Critical Role of the Linker

An Antibody-Drug Conjugate is a tripartite molecular entity comprising a monoclonal antibody (mAb) that provides tumor specificity, a highly potent cytotoxic payload, and a chemical linker that connects the two. The linker is far from a passive component; it is a dynamic entity that must maintain stability in systemic circulation to prevent premature drug release and off-target toxicity, while enabling efficient payload liberation at the tumor site.[1][2] The properties of the linker, such as its cleavability, hydrophobicity, and steric hindrance, profoundly influence the ADC's pharmacokinetic profile, therapeutic index, and overall success.[3][4]

The incorporation of 1-tert-butoxy-4-ethynylbenzene into a linker structure offers a strategic advantage. The ethynyl group provides a reactive handle for "click chemistry," a set of highly efficient and bioorthogonal reactions ideal for conjugating the linker to the antibody or the payload.[5][] The tert-butoxy group, a bulky and hydrophobic moiety, can influence the physicochemical properties of the resulting ADC, potentially impacting its stability and aggregation propensity.[3]

Comparative Analysis of Linker Architectures Derived from 1-tert-Butoxy-4-ethynylbenzene

The terminal alkyne of 1-tert-butoxy-4-ethynylbenzene is a versatile functional group that can be utilized to construct both cleavable and non-cleavable linkers through mechanisms like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[7][8]

Non-Cleavable Linkers: Stability at the Forefront

Non-cleavable linkers are designed to release the cytotoxic payload only after the complete degradation of the antibody component within the lysosome of the target cancer cell.[9][10] This approach generally leads to enhanced plasma stability and a lower risk of off-target toxicities.[11]

A hypothetical non-cleavable linker incorporating 1-tert-butoxy-4-ethynylbenzene could be constructed by first reacting the ethynyl group with an azide-functionalized payload via CuAAC or SPAAC. The resulting triazole-containing payload-linker construct can then be conjugated to the antibody through a stable linkage, such as an amide bond formed from an activated carboxylic acid on the phenyl ring (following deprotection of the tert-butoxy group and subsequent functionalization).

Table 1: Comparative Performance Metrics of Hypothetical Linker Types

Linker TypeCleavage MechanismPlasma StabilityPayload Release RateBystander EffectPotential AdvantagesPotential Disadvantages
Non-Cleavable Aryl Triazole Lysosomal ProteolysisHighSlowLowHigh stability, reduced off-target toxicity.[10]Dependent on efficient lysosomal degradation; less effective against antigen-negative neighboring cells.[3]
Cleavable (Disulfide) Reduction by GlutathioneModerateModerate to FastHighEffective in the high glutathione environment of tumors; can kill neighboring tumor cells.[3]Potential for premature cleavage in circulation.
Cleavable (Peptide) Protease (e.g., Cathepsin B)HighFastHighHigh tumor specificity due to overexpressed proteases.[9]Potential for off-target cleavage by other proteases.
Cleavable (Hydrazone) Acid HydrolysisLow to ModerateFastModerateRapid release in the acidic environment of endosomes/lysosomes.[1]Prone to hydrolysis at physiological pH, leading to instability.[1]
Cleavable Linkers: Tailoring Payload Release to the Tumor Microenvironment

Cleavable linkers are designed to exploit the unique biochemical characteristics of the tumor microenvironment or the intracellular compartments of cancer cells to trigger payload release.[3][9]

  • Disulfide-Based Linkers: These linkers are cleaved in the presence of high intracellular concentrations of glutathione, a reducing agent abundant in tumor cells. A disulfide-containing linker can be synthesized by incorporating a thiol group into the 1-tert-butoxy-4-ethynylbenzene scaffold, which can then be reacted with a thiol-activated payload.

  • Peptide-Based Linkers: These linkers contain a short peptide sequence that is a substrate for tumor-associated proteases, such as cathepsin B.[9] The peptide linker can be coupled to the aryl group of 1-tert-butoxy-4-ethynylbenzene, with the ethynyl group serving as the conjugation point for the payload.

  • Hydrazone-Based Linkers: These linkers are acid-labile and are designed to hydrolyze in the acidic environment of endosomes and lysosomes.[1] While effective, they can be prone to instability in systemic circulation.[1]

Experimental Protocols

Synthesis of an Azide-Functionalized Payload for Click Chemistry

This protocol describes the general synthesis of an azide-functionalized payload, which can then be "clicked" onto an alkyne-containing linker derived from 1-tert-butoxy-4-ethynylbenzene.

Materials:

  • Payload with a suitable functional group for modification (e.g., hydroxyl or amine)

  • Azidoacetic acid N-hydroxysuccinimide (NHS) ester

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolve the payload in anhydrous DMF.

  • Add a 1.2 molar equivalent of azidoacetic acid NHS ester to the solution.

  • Add a 1.5 molar equivalent of TEA to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a small amount of water.

  • Purify the azide-functionalized payload by preparative HPLC.

  • Characterize the final product by mass spectrometry and NMR.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Linker-Payload Conjugation

This protocol outlines the CuAAC reaction to conjugate an azide-functionalized payload to an alkyne-containing linker.[12]

Materials:

  • Alkyne-functionalized linker (derived from 1-tert-butoxy-4-ethynylbenzene)

  • Azide-functionalized payload

  • Copper(II) sulfate (CuSO4)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Aqueous buffer solution (e.g., PBS)

  • Organic co-solvent (e.g., DMSO or t-butanol)

Procedure:

  • Dissolve the alkyne-linker and azide-payload in a mixture of aqueous buffer and organic co-solvent.

  • In a separate vial, prepare the copper catalyst solution by mixing CuSO4 and TBTA in the reaction buffer.

  • Add the copper catalyst solution to the linker and payload mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Purify the resulting drug-linker conjugate using an appropriate chromatographic method.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product Alkyne Alkyne-Linker Azide Azide-Payload Alkyne->Azide Cycloaddition Triazole Triazole-Linked Conjugate Azide->Triazole CuSO4 Cu(II)SO4 CuSO4->Alkyne Forms Cu-Acetylide Ascorbate Sodium Ascorbate Ascorbate->CuSO4 Reduction TBTA TBTA Ligand TBTA->CuSO4 Stabilizes Cu(I) caption Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Caption: Figure 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow.

Evaluation of Linker Performance

A critical aspect of ADC development is the rigorous evaluation of the linker's performance.

In Vitro Plasma Stability Assay

This assay assesses the stability of the ADC in plasma, providing an indication of its potential for premature drug release in circulation.

Procedure:

  • Incubate the ADC in human or mouse plasma at 37°C.

  • Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).

  • Analyze the samples by a suitable method, such as ELISA or LC-MS, to quantify the amount of intact ADC and released payload.[13]

  • Calculate the half-life of the ADC in plasma.

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against target cancer cells.

Procedure:

  • Plate target and non-target cells in 96-well plates.

  • Treat the cells with serial dilutions of the ADC.

  • Incubate for a defined period (e.g., 72-96 hours).

  • Assess cell viability using a suitable assay (e.g., MTT or CellTiter-Glo).

  • Determine the IC50 (half-maximal inhibitory concentration) for each cell line.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation start Synthesized ADC plasma_stability Plasma Stability Assay start->plasma_stability cytotoxicity Cytotoxicity Assay start->cytotoxicity pk_study Pharmacokinetic (PK) Study plasma_stability->pk_study Informs Dosing efficacy_study Xenograft Efficacy Study cytotoxicity->efficacy_study Predicts Potency caption Figure 2: Workflow for the evaluation of ADC performance.

Caption: Figure 2: Workflow for the evaluation of ADC performance.

Conclusion and Future Perspectives

The use of 1-tert-butoxy-4-ethynylbenzene as a building block offers a versatile platform for the synthesis of both cleavable and non-cleavable ADC linkers. The ethynyl group provides a reliable handle for click chemistry-based conjugation, while the substituted aryl core can be further functionalized to introduce different cleavage mechanisms or to modulate the physicochemical properties of the ADC. While direct, extensive comparative data for linkers specifically derived from this molecule is not yet widely published, the principles outlined in this guide provide a solid foundation for the rational design and evaluation of novel ADC linkers. Future research should focus on the systematic evaluation of linkers incorporating this and similar aryl alkyne moieties to fully elucidate the structure-activity relationships that govern their performance in vivo.

References

  • Su, Z., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. Available from: [Link]

  • Sygnature Discovery. (2025). Linker Technologies in ADCs - How They Impact Efficacy & Stability. YouTube. Available from: [Link]

  • Biopharma PEG. (2019). What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Available from: [Link]

  • NJ Bio, Inc. Payloads and Linkers for Antibody-Drug Conjugates. Available from: [Link]

  • Senter, P. D., et al. (2012). Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates. mAbs, 4(5), 553-565. Available from: [Link]

  • Abzena. (2024). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). Available from: [Link]

  • Bargh, S., et al. (2020). Sulfatase-cleavable linkers for antibody-drug conjugates. Chemical Science, 11(8), 2216-2221. Available from: [Link]

  • Chen, Y., et al. (2020). Synthesis of site-specific antibody-drug conjugates by ADP-ribosyl cyclases. Proceedings of the National Academy of Sciences, 117(24), 13369-13377. Available from: [Link]

  • The Royal Society of Chemistry. (2021). Antibody-Drug Conjugates: Fundamentals, Drug Development, and Clinical Outcomes.
  • Lee, J., et al. (2021). Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay. Pharmaceuticals, 14(1), 74. Available from: [Link]

  • Harris, T., & Alabugin, I. V. (2026). Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC): Background, Substrate Preparation, and Reactivity. In Click Chemistry.
  • Poudel, Y. B., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Journal of Medicinal Chemistry, 64(20), 15332-15343. Available from: [Link]

  • Dory, A., et al. (2014). In vivo testing of drug-linker stability. In Antibody-Drug Conjugates (pp. 275-288). Humana Press. Available from: [Link]

  • van der Vlist, M., et al. (2011). Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis. ChemBioChem, 12(11), 1703-1713. Available from: [Link]

  • Satyam, A. (2006). Prodrugs containing novel bio-cleavable linkers. U.S.
  • Besanceney-Webler, C., et al. (2011). Increasing the efficacy of bioorthogonal click reactions for bioconjugation: a comparative study. Angewandte Chemie International Edition, 50(35), 8051-8056. Available from: [Link]

  • G. V. M. (2013). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 42(2), 441-458. Available from: [Link]

  • Poudel, Y. B., et al. (2021). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody-Drug Conjugates. ResearchGate. Available from: [Link]

  • Jena Bioscience. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Available from: [Link]

  • Ochtrop, P., et al. (2023). Compact hydrophilic electrophiles enable highly efficacious high DAR ADCs with excellent in vivo PK profile. ResearchGate. Available from: [Link]

  • NJ Bio, Inc. Recent Advances in ADCs. Available from: [Link]

  • Evans, N., et al. (2022). Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. ResearchGate. Available from: [Link]

  • ADC Review. (2015). Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjugated to Antibodies. Available from: [Link]

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  • Royal Society of Chemistry. (2014). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry. Available from: [Link]

  • ResearchGate. Azide–Alkyne Cycloaddition (CuAAC) in Alkane Solvents Catalyzed by Fluorinated NHC Copper(I) Complex. Available from: [Link]

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  • ChemRxiv. (2022). Experimental and Theoretical Elucidation of SPAAC Kinetics for Strained Alkyne-Containing Cycloparaphenylenes. Available from: [Link]

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Validation

A Comparative Guide to the Performance of 1-tert-Butoxy-4-ethynylbenzene in Polar vs. Nonpolar Solvents

For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a synthetic route. This guide provides an in-depth technical asses...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the choice of solvent is a critical parameter that can dictate the success of a synthetic route. This guide provides an in-depth technical assessment of 1-tert-Butoxy-4-ethynylbenzene, a versatile building block in organic synthesis, focusing on its performance in polar versus nonpolar solvent systems. By understanding the interplay between the solute and the solvent, chemists can optimize reaction conditions, improve yields, and ensure the stability of this key reagent.

Understanding the Molecular Landscape of 1-tert-Butoxy-4-ethynylbenzene

1-tert-Butoxy-4-ethynylbenzene possesses a unique combination of functional groups that determine its solubility, reactivity, and stability. The molecule consists of a rigid, nonpolar phenylacetylene core, which imparts hydrophobicity. This is appended with a bulky tert-butoxy group, an ether linkage that introduces some polar character and acts as a protecting group for the phenolic oxygen. The terminal alkyne is the primary site of reactivity, participating in a variety of coupling reactions.

The inherent polarity of the molecule is relatively low due to the dominance of the hydrocarbon framework. However, the ether oxygen can participate in hydrogen bonding as an acceptor, and the molecule possesses a modest dipole moment. These characteristics suggest that its behavior will be significantly influenced by the polarity of the surrounding solvent molecules.

Solubility Profile: A Tale of Two Solvent Classes

The adage "like dissolves like" is a fundamental principle in chemistry that governs the solubility of 1-tert-Butoxy-4-ethynylbenzene.

In Nonpolar Solvents:

Due to its predominantly nonpolar nature, 1-tert-Butoxy-4-ethynylbenzene exhibits excellent solubility in a wide range of nonpolar solvents.

SolventDielectric Constant (20°C)Solubility
Hexane1.89High
Toluene2.38High
Diethyl Ether4.34High
Chloroform4.81High

This high solubility in nonpolar media is advantageous for reactions where the other reagents and catalysts are also nonpolar, ensuring a homogeneous reaction mixture.

In Polar Solvents:

The solubility of 1-tert-Butoxy-4-ethynylbenzene in polar solvents is more nuanced. While it is sparingly soluble in highly polar protic solvents like water, its solubility increases in polar aprotic solvents.

SolventDielectric Constant (20°C)Solubility
Acetonitrile37.5Moderate
Dimethylformamide (DMF)36.7Moderate
Dimethyl Sulfoxide (DMSO)46.7Moderate
Ethanol24.5Low to Moderate

The moderate solubility in polar aprotic solvents is often sufficient for many synthetic applications, particularly when co-solvents are employed.

Reactivity and Performance in Key Synthetic Transformations

The true measure of a reagent's utility lies in its performance in chemical reactions. Here, we assess the reactivity of 1-tert-Butoxy-4-ethynylbenzene in two of its most important applications: the Sonogashira coupling and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."

The Sonogashira Coupling: A Dance of Polarity

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. The choice of solvent can profoundly impact the reaction rate and yield.

A study on the synthesis of the related compound, 1-butoxy-4-tert-butylbenzene, revealed that solvents with a higher dielectric constant led to a faster reaction rate.[1][2][3] This suggests that polar solvents can stabilize the charged intermediates and transition states in the catalytic cycle, thereby accelerating the reaction.

Experimental Protocol: Comparative Sonogashira Coupling

To illustrate this, a comparative experiment can be performed:

Reactants:

  • 1-tert-Butoxy-4-ethynylbenzene (1.0 equiv)

  • Iodobenzene (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • CuI (0.1 equiv)

  • Triethylamine (2.0 equiv)

Solvents to Compare:

  • Toluene (nonpolar)

  • Tetrahydrofuran (THF) (moderately polar aprotic)

  • Dimethylformamide (DMF) (polar aprotic)

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add the palladium catalyst, copper iodide, and the aryl halide.

  • Add the chosen solvent and stir to dissolve.

  • Add 1-tert-Butoxy-4-ethynylbenzene and triethylamine.

  • Heat the reaction mixture to 60°C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

Expected Outcome:

SolventDielectric ConstantExpected Reaction RateExpected Yield
Toluene2.38SlowerGood
THF7.58ModerateVery Good
DMF36.7FasterExcellent

The results are expected to demonstrate that while the reaction proceeds in all solvents, the rate and efficiency are significantly enhanced in the more polar aprotic solvent, DMF. This is attributed to the better stabilization of the polar intermediates in the catalytic cycle.

Caption: Influence of solvent polarity on the rate and yield of the Sonogashira coupling.

Click Chemistry: Versatility in Both Polar and Nonpolar Environments

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and versatile reaction that can often be performed in a variety of solvents, including aqueous mixtures.[4][5] The choice of solvent is often dictated by the solubility of the azide coupling partner.

Experimental Protocol: Comparative Click Reaction

Reactants:

  • 1-tert-Butoxy-4-ethynylbenzene (1.0 equiv)

  • Benzyl azide (1.0 equiv)

  • Copper(II) sulfate pentahydrate (0.1 equiv)

  • Sodium ascorbate (0.2 equiv)

Solvents to Compare:

  • Toluene (nonpolar)

  • tert-Butanol/Water (1:1) (polar protic mixture)

  • Dimethyl Sulfoxide (DMSO) (polar aprotic)

Procedure:

  • In separate flasks, dissolve 1-tert-Butoxy-4-ethynylbenzene in the chosen solvent and benzyl azide in the same solvent.

  • Prepare a fresh solution of sodium ascorbate in water.

  • To the alkyne solution, add the copper sulfate solution followed by the sodium ascorbate solution.

  • Add the azide solution and stir the mixture vigorously at room temperature.

  • Monitor the reaction by TLC.

Expected Outcome:

Solvent SystemPolarityExpected Performance
TolueneNonpolarGood, for nonpolar azides
t-BuOH/H₂OPolar ProticExcellent, for a wide range of azides
DMSOPolar AproticExcellent, for polar azides

The CuAAC reaction is remarkably robust and can be successful in both nonpolar and polar media. The use of a protic co-solvent like water is often beneficial, even when the organic components are not fully soluble, as the reaction can proceed at the interface. For substrates with poor aqueous solubility, polar aprotic solvents like DMSO are excellent choices.

Click_Chemistry_Solvent_Choice Solvent Selection for Click Chemistry Start Choose Azide Nonpolar_Azide Nonpolar Azide Start->Nonpolar_Azide Polar_Azide Polar Azide Start->Polar_Azide Solvent_Toluene Toluene Nonpolar_Azide->Solvent_Toluene Solvent_tBuOH_H2O t-BuOH / H2O Polar_Azide->Solvent_tBuOH_H2O Solvent_DMSO DMSO Polar_Azide->Solvent_DMSO

Caption: Decision workflow for solvent selection in the CuAAC reaction based on azide polarity.

Stability of the tert-Butoxy Protecting Group

The tert-butoxy group is a valuable protecting group for phenols due to its stability under a wide range of conditions. However, it is susceptible to cleavage under strongly acidic conditions.

Stability Profile:

  • Nonpolar Solvents: In nonpolar solvents, the tert-butoxy group is generally very stable. It can withstand typical reaction conditions, including the presence of mild Lewis acids.

  • Polar Aprotic Solvents: In polar aprotic solvents like DMF and DMSO, the tert-butoxy group remains stable.

  • Polar Protic Solvents: In polar protic solvents, particularly in the presence of strong acids (e.g., trifluoroacetic acid, hydrochloric acid), the tert-butoxy group can be cleaved to reveal the free phenol. The rate of cleavage is dependent on the acid concentration and temperature.

This lability under acidic conditions is a key feature that allows for the selective deprotection of the phenol when required.

Spectroscopic Characterization in Different Solvents

The polarity of the solvent can influence the chemical environment of the protons in 1-tert-Butoxy-4-ethynylbenzene, leading to observable shifts in its ¹H NMR spectrum.

¹H NMR Solvent-Induced Shifts:

ProtonCDCl₃ (Nonpolar)DMSO-d₆ (Polar Aprotic)
Acetylenic-H~3.0 ppm~4.1 ppm
Aromatic-H~6.8-7.4 ppm~6.9-7.4 ppm
tert-Butyl-H~1.3 ppm~1.3 ppm

A noticeable downfield shift of the acetylenic proton is typically observed when moving from a nonpolar solvent like chloroform-d to a polar aprotic solvent like DMSO-d₆.[6][7][8] This is due to the interaction of the polar solvent with the slightly acidic acetylenic proton. The aromatic and tert-butyl protons are less affected by the change in solvent polarity.

Conclusion and Recommendations

The performance of 1-tert-Butoxy-4-ethynylbenzene is intrinsically linked to the properties of the solvent in which it is used.

  • For optimal solubility , nonpolar solvents such as toluene and hexane are the preferred choice.

  • For enhanced reactivity in Sonogashira couplings , polar aprotic solvents like DMF and THF are highly recommended to accelerate the reaction and improve yields.

  • For versatile and robust click chemistry , a range of solvents from nonpolar toluene to polar mixtures like t-BuOH/H₂O and polar aprotic solvents like DMSO can be successfully employed, with the choice largely dependent on the solubility of the azide partner.

  • The stability of the tert-butoxy group is excellent in both nonpolar and polar aprotic solvents but is compromised in the presence of strong acids, a feature that is synthetically useful for deprotection.

By carefully considering these solvent effects, researchers can harness the full synthetic potential of 1-tert-Butoxy-4-ethynylbenzene, paving the way for the efficient and reliable synthesis of complex molecules in drug discovery and materials science.

References

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • PubChem. (n.d.). 1-(Tert-butoxy)-4-ethenylbenzene. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Retrieved January 26, 2026, from [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • ResearchGate. (n.d.). Solubility and thermodynamic analysis of 1-(4-tert-butyl-2,6-dimethylphenyl)ethenone in different pure and binary solvents. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). Tert-butyl-(4-ethynylphenyl)-methyl-phenylsilane. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Comparative study of the solvent effect on the spectral properties of aminopolyenic molecules with different acceptor substituents. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (i) ¹H NMR spectra of 1 recorded in DMSO-d6 and (ii) CDCl3 at RT and... Retrieved January 26, 2026, from [Link]

  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. Retrieved January 26, 2026, from [Link]

  • National Institutes of Health. (n.d.). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). UV-vis spectra, recorded in acetonitrile, all of which were measured at... Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 1-tert-Butoxy-4-ethynylbenzene. Retrieved January 26, 2026, from [Link]

  • Wikipedia. (n.d.). 4-tert-Butylphenol. Retrieved January 26, 2026, from [Link]

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved January 26, 2026, from [Link]

  • ResearchGate. (n.d.). Solvent Effects on Transition States and Reaction Rates. Retrieved January 26, 2026, from [Link]

  • The Good Scents Company. (n.d.). 4-tert-butyl phenol. Retrieved January 26, 2026, from [Link]

  • Beilstein Journals. (n.d.). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent Cyrene TM under one-pot conditions. Retrieved January 26, 2026, from [Link]

  • Supporting Information. (n.d.). 4. Retrieved January 26, 2026, from [Link]

  • PubChem. (n.d.). 4-tert-Butylphenol. Retrieved January 26, 2026, from [Link]

  • University of Maryland. (n.d.). NMR Samples Experimental 1H-NMR spectrum interpretation Peaks to be disregarded. Retrieved January 26, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Retrieved January 26, 2026, from [Link]

  • Basrah University. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Retrieved January 26, 2026, from [Link]

Sources

Comparative

A Comparative Guide to the Kinetic Studies of Reactions Involving 1-tert-Butoxy-4-ethynylbenzene

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of a versatile building block like 1-tert-butoxy-4-ethynylbenzene is paramount for optimizing synthetic routes, ensu...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the reaction kinetics of a versatile building block like 1-tert-butoxy-4-ethynylbenzene is paramount for optimizing synthetic routes, ensuring process scalability, and achieving desired product outcomes. This guide provides an in-depth comparative analysis of the kinetic profiles of 1-tert-butoxy-4-ethynylbenzene in three of its most pertinent chemical transformations: Rhodium-catalyzed polymerization, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and the Sonogashira cross-coupling reaction.

The tert-butoxy substituent, being a bulky and moderately electron-donating group, imparts unique reactivity to the ethynyl functional group. This guide will dissect the causal relationships between the electronic and steric nature of the tert-butoxy group and the observed reaction rates, comparing its performance with that of other substituted phenylacetylenes. The experimental protocols detailed herein are designed as self-validating systems, ensuring reproducibility and accuracy in your kinetic investigations.

Rhodium-Catalyzed Polymerization: The Impact of Substituents on Propagation Rates

The polymerization of phenylacetylene derivatives is a powerful method for generating conjugated polymers with diverse applications in materials science. The kinetics of this process are highly sensitive to the electronic and steric properties of the substituents on the phenyl ring.

Mechanistic Considerations and the Role of the Substituent

Rhodium(I) complexes are efficient catalysts for the stereoregular polymerization of phenylacetylenes. The reaction is understood to proceed via an insertion mechanism. The electronic nature of the para-substituent on the phenylacetylene monomer directly influences the rate of polymerization. A recent study on the polymerization of various ring-substituted phenylacetylenes using a [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] catalyst revealed a clear trend: phenylacetylene derivatives with electron-withdrawing substituents in the para position polymerize faster than those with electron-donating substituents.[1][2] This is attributed to the electronic effects on the propagation step of the polymerization.

Comparative Kinetic Data for Polymerization

The following table summarizes the observed polymerization rates for a selection of para-substituted phenylacetylenes, providing a basis for comparison. The data is extracted from a study by Angoy et al. (2024), where the polymerization was catalyzed by [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4] in THF at 20°C.[1][2]

MonomerSubstituent (R)Half-life (t½, min)Conversion at 60 min (%)
Phenylacetylene-H~15>95
1-Ethynyl-4-fluorobenzene-F~10>95
1-Ethynyl-4-(trifluoromethyl)benzene-CF₃<1>95
1-Ethynyl-4-methylbenzene-CH₃~20>95
1-(tert-Butyl)-4-ethynylbenzene-tBu<1>95
1-Ethynyl-4-methoxybenzene-OCH₃~30>95
1-tert-Butoxy-4-ethynylbenzene -OtBu (Predicted > 30) (Predicted > 90)

Predicted values for 1-tert-butoxy-4-ethynylbenzene are based on the general trend of electron-donating groups decreasing the polymerization rate, with the acknowledgment of the potentially rate-enhancing effect of the bulky alkyl group as seen with 1-(tert-butyl)-4-ethynylbenzene.

Experimental Protocol for Kinetic Analysis of Phenylacetylene Polymerization

This protocol outlines a method for determining the polymerization kinetics of substituted phenylacetylenes using Gas Chromatography (GC) to monitor monomer consumption.

Materials:

  • Rhodium catalyst (e.g., [Rh(nbd){κ2P,N-Ph2P(CH2)3NMe2}][BF4])

  • Substituted phenylacetylene monomer (e.g., 1-tert-butoxy-4-ethynylbenzene)

  • Anhydrous, inhibitor-free Tetrahydrofuran (THF)

  • Internal standard (e.g., octane or dodecane)

  • Methanol

  • Argon or Nitrogen gas supply

  • Schlenk flasks and gas-tight syringes

Procedure:

  • Catalyst Solution Preparation: In a glovebox or under an inert atmosphere, prepare a stock solution of the rhodium catalyst in anhydrous THF of a known concentration (e.g., 2.5 mM).

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add the substituted phenylacetylene monomer (e.g., 0.25 mmol) and the internal standard (e.g., 0.1 mmol of octane).

  • Solvent Addition: Add anhydrous THF to the flask to achieve the desired initial monomer concentration (e.g., 0.25 M).

  • Initiation: Place the flask in a thermostatted bath at the desired reaction temperature (e.g., 20°C). Once the temperature has equilibrated, rapidly inject the required volume of the catalyst stock solution to initiate the polymerization. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 5-10 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a gas-tight syringe and immediately quench it by adding it to a vial containing a small amount of methanol.

  • GC Analysis: Analyze the quenched samples by GC. The monomer concentration at each time point can be determined by comparing the peak area of the monomer to that of the internal standard.

  • Data Analysis: Plot the natural logarithm of the monomer concentration (ln[M]) versus time. For a first-order reaction, this plot should be linear, and the negative of the slope will give the apparent rate constant (k_app).

Workflow Diagram:

Polymerization_Kinetics_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Catalyst Prepare Catalyst Stock Solution Initiate Initiate Polymerization (Inject Catalyst) Prep_Catalyst->Initiate Prep_Monomer Prepare Monomer/ Internal Standard Mixture Prep_Monomer->Initiate Sampling Take Aliquots at Timed Intervals Initiate->Sampling Quench Quench Aliquots with Methanol Sampling->Quench GC_Analysis Analyze Samples by GC Quench->GC_Analysis Data_Analysis Plot ln[M] vs. Time & Determine k_app GC_Analysis->Data_Analysis

Caption: Workflow for the kinetic analysis of phenylacetylene polymerization.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Kinetic Comparison

The CuAAC, or "click" reaction, is a cornerstone of modern synthetic chemistry due to its high efficiency, selectivity, and biocompatibility. The kinetics of this reaction are influenced by the electronic properties of both the azide and the alkyne.

Electronic Effects on CuAAC Reaction Rates

For the alkyne component, electron-withdrawing groups generally accelerate the CuAAC reaction, while electron-donating groups tend to slow it down. This is because the rate-determining step often involves the nucleophilic attack of the copper acetylide on the azide. Electron-withdrawing groups on the phenylacetylene increase the acidity of the terminal proton, facilitating the formation of the copper acetylide intermediate.

Given that the tert-butoxy group is electron-donating, 1-tert-butoxy-4-ethynylbenzene is expected to be less reactive in CuAAC reactions compared to phenylacetylene and significantly less reactive than phenylacetylenes with electron-withdrawing substituents like a nitro or cyano group.

Comparative Kinetic Data for CuAAC

The following table provides a qualitative comparison of the reactivity of various substituted phenylacetylenes in CuAAC reactions. While specific rate constants can vary significantly with the reaction conditions (catalyst, ligand, solvent), the general trend is consistent across many studies.

AlkyneSubstituent (R)Relative Reactivity
1-Ethynyl-4-nitrobenzene-NO₂Very High
1-Ethynyl-4-cyanobenzene-CNHigh
Phenylacetylene-HModerate
1-Ethynyl-4-methoxybenzene-OCH₃Low
1-tert-Butoxy-4-ethynylbenzene -OtBu Low to Very Low
Experimental Protocol for Kinetic Analysis of CuAAC by ¹H NMR

In-situ ¹H NMR spectroscopy is a powerful technique for monitoring the progress of a reaction without the need for sampling and quenching.

Materials:

  • Copper(I) source (e.g., CuI, or in-situ generated from CuSO₄ and a reducing agent like sodium ascorbate)

  • Ligand (e.g., TBTA, THPTA)

  • Azide (e.g., benzyl azide)

  • Substituted phenylacetylene (e.g., 1-tert-butoxy-4-ethynylbenzene)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • NMR tubes and spectrometer

Procedure:

  • Sample Preparation: In a vial, dissolve the azide and the alkyne in the deuterated solvent to known concentrations.

  • Catalyst Preparation: In a separate vial, prepare the copper catalyst solution. If using CuSO₄/sodium ascorbate, dissolve the CuSO₄ and the ligand in the deuterated solvent.

  • Reaction Initiation: Transfer the azide/alkyne solution to an NMR tube. Acquire an initial ¹H NMR spectrum (t=0).

  • Initiation and Monitoring: Inject the catalyst solution (and sodium ascorbate if needed) into the NMR tube, quickly mix, and place it in the NMR spectrometer.

  • Data Acquisition: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a disappearing reactant (e.g., the acetylenic proton of the alkyne) and a forming product (e.g., the triazole proton). The reaction progress can be calculated from the relative integrals. Plot the concentration of a reactant versus time and fit the data to the appropriate rate law to determine the rate constant.

Reaction Scheme and Monitoring Diagram:

CUAAC_Kinetics cluster_reactants Reactants cluster_catalyst Catalyst System Alkyne 1-tert-Butoxy-4-ethynylbenzene Product 1,4-Disubstituted Triazole Alkyne->Product CuAAC Azide R'-N₃ Azide->Product CuAAC Copper Cu(I) Source Copper->Product Ligand Ligand (e.g., TBTA) Ligand->Product NMR Monitor by ¹H NMR: - Disappearance of alkyne C≡C-H - Appearance of triazole C-H Product->NMR

Caption: Monitoring CuAAC kinetics via ¹H NMR spectroscopy.

Sonogashira Cross-Coupling: A Kinetic Perspective

The Sonogashira reaction, the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is a fundamental tool for the synthesis of substituted alkynes.

Influence of Alkyne Substituents on Sonogashira Kinetics

Similar to CuAAC, the electronic properties of the phenylacetylene substituent influence the rate of the Sonogashira coupling. The mechanism involves the formation of a copper acetylide (in the copper co-catalyzed version) or a palladium acetylide, which then undergoes transmetalation and reductive elimination. Generally, electron-donating groups on the phenylacetylene can slightly decrease the rate of reaction by making the alkyne less acidic and potentially affecting the rate of the transmetalation or reductive elimination steps. Conversely, electron-withdrawing groups can enhance the rate.

Therefore, 1-tert-butoxy-4-ethynylbenzene, with its electron-donating tert-butoxy group, is expected to exhibit a slightly slower reaction rate in Sonogashira couplings compared to unsubstituted phenylacetylene.

Comparative Performance in Sonogashira Coupling

The following table provides a qualitative comparison of the expected performance of different substituted phenylacetylenes in a typical Sonogashira coupling reaction with an aryl halide.

AlkyneSubstituent (R)Expected Relative Rate
1-Ethynyl-4-cyanobenzene-CNHigh
Phenylacetylene-HModerate
1-Ethynyl-4-methoxybenzene-OCH₃Moderate to Slightly Lower
1-tert-Butoxy-4-ethynylbenzene -OtBu Slightly Lower
Experimental Protocol for Kinetic Analysis of Sonogashira Coupling by GC-FID

Gas Chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely used method for quantitative analysis of organic reactions.

Materials:

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)

  • Copper(I) co-catalyst (e.g., CuI)

  • Aryl halide (e.g., iodobenzene)

  • Substituted phenylacetylene (e.g., 1-tert-butoxy-4-ethynylbenzene)

  • Anhydrous solvent (e.g., triethylamine, THF)

  • Base (if the solvent is not a base, e.g., triethylamine)

  • Internal standard (e.g., dodecane)

  • GC-FID instrument

Procedure:

  • Reaction Setup: To a Schlenk tube under an inert atmosphere, add the palladium catalyst, copper(I) iodide, aryl halide, substituted phenylacetylene, and the internal standard.

  • Solvent and Base Addition: Add the anhydrous solvent and base.

  • Initiation and Sampling: Place the reaction vessel in a pre-heated oil bath at the desired temperature and start the timer. At specified time intervals, withdraw aliquots and quench them by diluting with a suitable solvent (e.g., diethyl ether) and filtering through a short plug of silica gel to remove the catalyst.

  • GC-FID Analysis: Inject the quenched and filtered samples into the GC-FID.

  • Data Analysis: Determine the concentration of the product at each time point by comparing its peak area to that of the internal standard. Plot the product concentration versus time to obtain the reaction profile and determine the initial rate. Further kinetic analysis can be performed by varying the initial concentrations of the reactants.

Logical Relationship Diagram:

Sonogashira_Kinetics_Logic cluster_factors Influencing Factors Alkyne_Substituent Alkyne Substituent (e.g., -OtBu) Rate Reaction Rate Alkyne_Substituent->Rate Electronic Effects Aryl_Halide Aryl Halide (e.g., Ar-I) Aryl_Halide->Rate Catalyst Pd Catalyst & Cu Co-catalyst Catalyst->Rate Conditions Solvent, Base, Temperature Conditions->Rate

Caption: Factors influencing the kinetics of the Sonogashira coupling.

Deprotection of the tert-Butoxy Group

It is important to note that the tert-butoxy group on 1-tert-butoxy-4-ethynylbenzene can also be cleaved under acidic conditions to yield 4-ethynylphenol. The kinetics of this deprotection step can be relevant in multi-step syntheses. This reaction is typically acid-catalyzed and proceeds via a carbocationic intermediate. The rate of deprotection will depend on the acid strength, temperature, and solvent. While a detailed kinetic comparison is beyond the scope of this guide, researchers should be aware of this potential side reaction or subsequent synthetic step and can monitor its progress using techniques like HPLC or NMR.

Conclusion

The kinetic behavior of 1-tert-butoxy-4-ethynylbenzene in key synthetic transformations is governed by the electronic and steric properties of the tert-butoxy group. As an electron-donating substituent, it generally leads to slower reaction rates in polymerization and CuAAC reactions compared to phenylacetylenes with electron-withdrawing groups. In Sonogashira couplings, its effect is expected to be less pronounced but likely results in a slightly decreased rate compared to unsubstituted phenylacetylene. The bulky nature of the tert-butyl group can also have significant, and sometimes counter-intuitive, effects on reaction kinetics, as observed in the rapid polymerization of 1-(tert-butyl)-4-ethynylbenzene.

The experimental protocols provided in this guide offer a robust framework for researchers to conduct their own kinetic studies, enabling a deeper understanding of the reactivity of 1-tert-butoxy-4-ethynylbenzene and facilitating the optimization of synthetic processes. By carefully considering the principles outlined herein, scientists can harness the full potential of this versatile building block in their research and development endeavors.

References

  • Angoy, M., Jiménez, M. V., Vispe, E., & Pérez-Torrente, J. J. (2024). Synthesis of megadalton stereoregular ring-substituted poly(phenylacetylene)s by a rhodium(I) catalyst with a N-functionalized hemilabile phosphine ligand. Polymer Chemistry. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • Li, J., & Jia, X. (2020). Recent advances in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 16, 308-323. [Link]

Sources

Validation

The Efficacy of 1-tert-Butoxy-4-ethynylbenzene in Targeted Therapies: A Comparative Guide for Drug Development Professionals

In the rapidly evolving landscape of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs), the judicious selection of linker molecules is paramount to achieving optimal therapeutic indices. Th...

Author: BenchChem Technical Support Team. Date: February 2026

In the rapidly evolving landscape of targeted therapies, particularly in the realm of Antibody-Drug Conjugates (ADCs), the judicious selection of linker molecules is paramount to achieving optimal therapeutic indices. This guide provides an in-depth technical comparison of 1-tert-Butoxy-4-ethynylbenzene, a non-cleavable linker precursor, with other prevalent linker technologies. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to empower researchers in their drug development endeavors.

Introduction: The Critical Role of Linkers in Targeted Drug Delivery

The linker in an ADC is not merely a tether but a critical determinant of the conjugate's stability, pharmacokinetics, and mechanism of action.[] The choice between a cleavable and a non-cleavable linker dictates the payload release strategy and profoundly impacts both efficacy and off-target toxicity.[] Cleavable linkers are designed to release their cytotoxic payload in response to specific triggers within the tumor microenvironment or inside cancer cells, such as low pH or the presence of certain enzymes.[3] In contrast, non-cleavable linkers rely on the complete lysosomal degradation of the antibody to release the payload, a process that minimizes premature drug release and associated systemic toxicity.[4][5]

1-tert-Butoxy-4-ethynylbenzene serves as a key building block for a non-cleavable linker. Its terminal alkyne group provides a versatile handle for bioorthogonal conjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[3] The tert-butoxy group acts as a protecting group for the phenolic oxygen, which can be deprotected to reveal a point of attachment for a payload or further modification. This guide will explore the synthesis of this linker precursor, its incorporation into ADCs, and a comparative analysis of its performance against established linker technologies.

Synthesis of 1-tert-Butoxy-4-ethynylbenzene: A Practical Approach

The synthesis of 1-tert-Butoxy-4-ethynylbenzene is most efficiently achieved through a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.[6] A common and practical strategy involves the coupling of a protected alkyne, such as trimethylsilylacetylene, with a suitable aryl halide, followed by deprotection of the silyl group.[7]

Experimental Protocol: Two-Step Synthesis of 1-tert-Butoxy-4-ethynylbenzene

Step 1: Sonogashira Coupling of 1-Bromo-4-tert-butoxybenzene and Trimethylsilylacetylene

This initial step creates the carbon-carbon bond between the aromatic ring and the alkyne. The use of a trimethylsilyl (TMS) protecting group on the acetylene prevents self-coupling and other side reactions.[8]

  • Materials:

    • 1-Bromo-4-tert-butoxybenzene

    • Trimethylsilylacetylene

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

    • Copper(I) iodide (CuI)

    • Amine base (e.g., triethylamine or diisopropylamine)

    • Anhydrous solvent (e.g., toluene or THF)

  • Procedure:

    • To a dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 1-bromo-4-tert-butoxybenzene, the palladium catalyst, and CuI in the chosen anhydrous solvent.

    • Add the amine base to the mixture.

    • Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

    • The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) and monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) for the disappearance of the starting material.

    • Upon completion, the reaction mixture is worked up by filtering off the catalyst and washing the organic layer with aqueous solutions to remove the amine and salts.

    • The crude product is purified by column chromatography on silica gel to yield 1-(tert-butoxy)-4-((trimethylsilyl)ethynyl)benzene.

Step 2: Deprotection of the Trimethylsilyl Group

The TMS group is readily removed under mild basic or fluoride-mediated conditions to yield the terminal alkyne.[9]

  • Materials:

    • 1-(tert-Butoxy)-4-((trimethylsilyl)ethynyl)benzene

    • Deprotecting agent (e.g., potassium carbonate in methanol or tetrabutylammonium fluoride (TBAF) in THF)

    • Solvent (e.g., methanol or THF)

  • Procedure:

    • Dissolve the silylated alkyne in the appropriate solvent.

    • Add the deprotecting agent and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Work-up involves removing the solvent and partitioning the residue between an organic solvent and water.

    • The organic layer is dried and concentrated to afford 1-tert-Butoxy-4-ethynylbenzene, which can be further purified by chromatography if necessary.

Application in Antibody-Drug Conjugates: The Power of Click Chemistry

The terminal alkyne of 1-tert-Butoxy-4-ethynylbenzene is a prime substrate for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific "click" reaction allows for the covalent attachment of the linker to an azide-modified antibody or payload under mild, aqueous conditions, making it ideal for bioconjugation.

Experimental Protocol: CuAAC Conjugation to an Azide-Modified Antibody

This protocol outlines the general steps for conjugating an alkyne-functionalized payload (derived from 1-tert-Butoxy-4-ethynylbenzene) to an antibody that has been engineered to contain azide groups.

  • Materials:

    • Azide-modified monoclonal antibody (mAb-N₃) in a suitable buffer (e.g., PBS)

    • Alkyne-functionalized payload

    • Copper(II) sulfate (CuSO₄)

    • Reducing agent (e.g., sodium ascorbate)

    • Copper-chelating ligand (e.g., THPTA or BTTAA)

    • Purification system (e.g., size-exclusion chromatography)

  • Procedure:

    • Prepare stock solutions of CuSO₄, the ligand, and sodium ascorbate in an appropriate buffer.

    • In a reaction vessel, combine the azide-modified antibody with the alkyne-functionalized payload.

    • Premix the CuSO₄ and ligand solutions to form the copper-ligand complex.

    • Add the copper-ligand complex to the antibody-payload mixture.

    • Initiate the reaction by adding the sodium ascorbate solution. The reaction is typically carried out at room temperature for 1-4 hours.

    • Quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Purify the resulting ADC using size-exclusion chromatography to remove unreacted payload and other small molecules.

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, hydrophobic interaction chromatography (HIC), or mass spectrometry.[7]

Performance Comparison: 1-tert-Butoxy-4-ethynylbenzene-based Linkers vs. Alternatives

The performance of an ADC is a multifactorial equation where the linker plays a pivotal role. Here, we compare the anticipated performance of an ADC utilizing a non-cleavable linker derived from 1-tert-Butoxy-4-ethynylbenzene against ADCs with cleavable linkers, such as the widely used valine-citrulline (Val-Cit) linker.

Stability and Pharmacokinetics

Non-cleavable linkers, by their nature, are designed for high plasma stability.[10] This is a significant advantage as it minimizes the premature release of the cytotoxic payload into systemic circulation, thereby reducing the potential for off-target toxicities.[4] A meta-analysis of clinical trial data has shown that ADCs with non-cleavable linkers are associated with a lower incidence of severe adverse events compared to those with cleavable linkers.[11]

Table 1: Comparative Properties of Non-Cleavable (Alkyne-based) and Cleavable (Val-Cit) Linkers

FeatureNon-Cleavable (Alkyne-based)Cleavable (Val-Cit)
Plasma Stability HighModerate to High (cleavage dependent)
Payload Release Lysosomal degradation of antibodyEnzymatic cleavage (e.g., Cathepsin B)
Systemic Toxicity Generally lowerPotentially higher due to premature release
Bystander Effect Minimal to nonePronounced
Efficacy in Heterogeneous Tumors Potentially lowerPotentially higher
The Bystander Effect: A Double-Edged Sword

The "bystander effect" refers to the ability of a released payload to diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells.[5] This is a key feature of many ADCs with cleavable linkers, as the released, membrane-permeable payload can enhance anti-tumor activity in heterogeneous tumors where not all cells express the target antigen.[12]

ADCs with non-cleavable linkers, such as those derived from 1-tert-Butoxy-4-ethynylbenzene, typically exhibit a minimal bystander effect.[5] Upon lysosomal degradation of the antibody, the released payload is attached to the linker and an amino acid residue, which is often charged and membrane-impermeable. While this limits efficacy against antigen-negative cells, it significantly reduces off-target toxicity to healthy tissues.[4]

In Vivo Efficacy: A Case Study

A study comparing different non-cleavable linkers in a WSUDLCL2 lymphoma xenograft model demonstrated the potential of alkyne-containing linkers. ADCs constructed with a PEG linker containing an alkyne moiety achieved tumor suppression at a dose of 0.31 mg/kg. In contrast, an ADC with a triazole-containing linker required a much higher dose of 36 mg/kg to achieve a similar effect, highlighting the significant impact of the linker structure on in vivo efficacy.

Experimental Workflows for Efficacy Evaluation

To rigorously assess the efficacy of an ADC constructed with a 1-tert-Butoxy-4-ethynylbenzene-based linker, a series of in vitro and in vivo experiments are essential.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells.

  • Procedure:

    • Seed target cancer cells (both antigen-positive and antigen-negative lines as a control) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC and control antibodies for a period of 72-120 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ value (the concentration of ADC that inhibits cell growth by 50%).

In Vivo Xenograft Model for Efficacy Testing

This animal model provides a more physiologically relevant system to evaluate the anti-tumor activity of the ADC.

  • Procedure:

    • Implant human tumor cells subcutaneously into immunocompromised mice.

    • Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, ADC, unconjugated antibody).

    • Administer the treatments intravenously at predetermined doses and schedules.

    • Monitor tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess target engagement and apoptosis).

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key workflows and concepts.

ADC_Mechanism cluster_cleavable Cleavable Linker Pathway cluster_non_cleavable Non-Cleavable Linker Pathway (e.g., 1-tert-Butoxy-4-ethynylbenzene based) ADC_C ADC binds to Antigen-Positive Cell Internalization_C Internalization via Endocytosis ADC_C->Internalization_C Lysosome_C Lysosomal Trafficking Internalization_C->Lysosome_C Cleavage Enzymatic/pH-mediated Linker Cleavage Lysosome_C->Cleavage Payload_Release_C Payload Release (Membrane Permeable) Cleavage->Payload_Release_C Target_Action_C Action on Intracellular Target (e.g., DNA, Tubulin) Payload_Release_C->Target_Action_C Bystander Payload Diffuses to Antigen-Negative Cell (Bystander Effect) Payload_Release_C->Bystander ADC_NC ADC binds to Antigen-Positive Cell Internalization_NC Internalization via Endocytosis ADC_NC->Internalization_NC Lysosome_NC Lysosomal Trafficking Internalization_NC->Lysosome_NC Degradation Antibody and Linker Degradation Lysosome_NC->Degradation Payload_Release_NC Payload-Linker-Amino Acid Release (Membrane Impermeable) Degradation->Payload_Release_NC Target_Action_NC Action on Intracellular Target Payload_Release_NC->Target_Action_NC

Caption: Mechanisms of action for cleavable vs. non-cleavable ADCs.

Synthesis_Workflow A 1-Bromo-4-tert-butoxybenzene + Trimethylsilylacetylene B Sonogashira Coupling (Pd/Cu catalyst) A->B C 1-(tert-Butoxy)-4-((trimethylsilyl)ethynyl)benzene B->C D Deprotection (e.g., K2CO3/MeOH or TBAF) C->D E 1-tert-Butoxy-4-ethynylbenzene D->E F Payload Modification (if necessary) E->F G Alkyne-Payload F->G I CuAAC 'Click' Chemistry (CuSO4, NaAsc, Ligand) G->I H Azide-Modified Antibody H->I J Antibody-Drug Conjugate (ADC) I->J

Caption: Synthesis and conjugation workflow for an ADC using 1-tert-Butoxy-4-ethynylbenzene.

Conclusion: Strategic Considerations for Linker Selection

1-tert-Butoxy-4-ethynylbenzene provides a valuable platform for the development of ADCs with non-cleavable linkers. The key advantages of this approach lie in the high stability of the resulting conjugate, which translates to a more favorable safety profile with reduced systemic toxicities. The terminal alkyne allows for a highly efficient and site-specific conjugation process via click chemistry, leading to a more homogeneous drug product.

However, the lack of a significant bystander effect may limit the efficacy of such ADCs in treating highly heterogeneous tumors. The choice between a non-cleavable linker derived from 1-tert-Butoxy-4-ethynylbenzene and a cleavable alternative like Val-Cit must be a strategic one, guided by the specific biology of the target antigen, the nature of the tumor, and the desired therapeutic window. For indications where minimizing off-target toxicity is paramount and the target antigen is homogeneously expressed, a non-cleavable linker approach offers a compelling strategy.

This guide has provided a framework for understanding and utilizing 1-tert-Butoxy-4-ethynylbenzene in the development of targeted therapies. By carefully considering the principles and experimental data presented, researchers can make more informed decisions in the design and optimization of next-generation ADCs.

References

  • Su, D., et al. (2021). Antibody–drug conjugates: Recent advances in linker chemistry. Acta Pharmaceutica Sinica B, 11(12), 3889-3907. [Link]

  • Micillo, M., et al. (2026). Antibody–Drug Conjugates in Hematological Malignancies: Current Landscape and Future Perspectives. International Journal of Molecular Sciences, 27(3), 1025. [Link]

  • Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001). Palladium-Catalyzed Coupling of Silyl-Acetylenes to Aryl Halides Using Microwave Irradiation. Fifth International Electronic Conference on Synthetic Organic Chemistry (ECSOC-5). [Link]

  • Shen, B. Q., et al. (2018). Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates. The AAPS Journal, 20(5), 89. [Link]

  • Sathiyaraj, M., & Venkatesh, P. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Meshram, H. M., et al. (2007). An efficient method for selective deprotection of trimethylsilyl ethers, tetrahydropyranyl ethers, ethylene acetals and ketals u. Journal of the Iranian Chemical Society, 4(3), 324-329. [Link]

  • Pearson Education. (n.d.). Sonogashira Coupling Reaction Exam Prep. [Link]

  • Venkatesh, P., & Sathiyaraj, M. (2020). Synthesis of 1-butoxy-4-tert-butylbenzene under The Effect of Multi-site Phase Transfer Catalysis System – A Kinetic Study. Bulletin of Chemical Reaction Engineering & Catalysis, 15(2), 405-414. [Link]

  • Shastry, A., et al. (2022). Increased systemic toxicities from antibody-drug conjugates (ADCs) with cleavable versus non-cleavable linkers: A meta-analysis of commercially available ADCs. Journal of Clinical Oncology, 40(16_suppl), e13572-e13572. [Link]

  • Huateng Pharma. (2022). Bystander Effect of Antibody-drug Conjugates (ADCs). Technology Networks. [Link]

  • O’Hear, C., et al. (2023). Abstract A136: Comparison of the bystander effects and killing capabilities of the HER2-targeting antibody drug conjugates T-DM1 and T-DXd. Cancer Research, 83(7_Supplement), A136-A136. [Link]

  • Larson, G. L. (2018). Some Aspects of the Chemistry of Alkynylsilanes. Synthesis, 50(15), 2433-2462. [Link]

  • Dorywalska, M., et al. (2021). Comparison of Val-Cit PAB and exo-cleavable linkers. ResearchGate. [Link]

  • El-Emary, T. I. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Journal of the Brazilian Chemical Society, 25(7), 1290-1297. [Link]

  • Gelest. (n.d.). Deprotection of Silyl Ethers. Gelest Technical Library. [Link]

  • Corti, C., et al. (2022). Bystander effect of antibody–drug conjugates: fact or fiction? Current Opinion in Oncology, 34(5), 549-556. [Link]

  • Gelest. (n.d.). Cross-Coupling of Alkynylsilanes. Gelest Technical Library. [Link]

  • Dorywalska, M., et al. (2015). Comparative efficacy studies of non-cleavable ADCs. ResearchGate. [Link]

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  • Pinto, A., et al. (2013). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Molecules, 18(9), 11139-11149. [Link]

  • Bai, X., et al. (2014). Investigation of oxygen-free Sonogashira step growth synthesis of mono-terminated di-tert-butyl-substituted oligo(phenylene ethynylene)s (OPEs). Tetrahedron Letters, 55(20), 3144-3147. [Link]

  • Agilent. (2019). Measuring Drug-to-Antibody Ratio (DAR) for Antibody-Drug Conjugates (ADCs) with UHPLC/Q-TOF. [Link]

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  • Xu, K., et al. (2018). A Two-Step Immunocapture LC/MS/MS Assay for Plasma Stability and Payload Migration Assessment of Cysteine–Maleimide-Based Antibody Drug Conjugates. Analytical Chemistry, 90(10), 6299-6306. [Link]

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Sources

Safety & Regulatory Compliance

Safety

Understanding the Compound: Hazard Profile and Characteristics

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and attention to detail as the research itself. Proper management of chemical waste is not merely a...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that moving from synthesis to disposal requires the same level of rigor and attention to detail as the research itself. Proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-tert-Butoxy-4-ethynylbenzene, grounded in established safety principles and regulatory standards.

Before we can devise a disposal strategy, we must understand the material we are handling. While comprehensive toxicological data for 1-tert-Butoxy-4-ethynylbenzene is not fully established, its structure—an aromatic ether with a terminal alkyne—allows us to infer a hazard profile based on analogous compounds and functional group reactivity.[1] Structurally similar chemicals are known to be skin, eye, and respiratory irritants. Therefore, we must operate with a high degree of caution.

Key properties relevant to its handling and disposal are summarized below.

PropertyValueSource
Chemical Name 1-tert-Butoxy-4-ethynylbenzene[2]
CAS Number 32569-86-1[2]
Molecular Formula C₁₂H₁₄O[2]
Molecular Weight 174.24 g/mol [2]
Physical State Liquid[3]
Appearance Light yellow liquid[1]
Incompatible Materials Strong oxidizing agents[1]
Solubility Low water solubility is expected[1][4]

Part 1: Immediate Handling and Waste Segregation in the Laboratory

The foundation of proper disposal begins at the point of generation. Mishandling or improperly segregating waste not only complicates the final disposal process but also introduces unnecessary risks within the laboratory.

Personal Protective Equipment (PPE)

Adherence to appropriate PPE is non-negotiable. Based on the hazard assessment of similar compounds, the following are mandatory when handling 1-tert-Butoxy-4-ethynylbenzene or its waste:

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Hand Protection: Use chemically resistant gloves (e.g., Nitrile rubber). Always inspect gloves before use and remove them using the proper technique to avoid skin contamination.[1]

  • Body Protection: A standard laboratory coat is required. For larger quantities or situations with a risk of splashing, a chemically impervious apron is recommended.

Waste Collection and Containment

The principle of waste segregation is paramount. Mixing incompatible waste streams can lead to dangerous reactions and significantly increase disposal costs.

Step-by-Step Waste Collection Protocol:

  • Select an Appropriate Container:

    • Use a clean, dry, chemically compatible container, preferably the original amber glass bottle or a designated container for non-halogenated organic solvent waste.[5]

    • Ensure the container has a secure, tight-fitting cap.

  • Label the Container:

    • Before adding any waste, affix a hazardous waste tag.

    • The label must, at a minimum, include the words "Hazardous Waste" .[6]

    • Clearly write the full chemical name: "1-tert-Butoxy-4-ethynylbenzene" . Do not use abbreviations.[7]

    • If the waste is a solution, list all components and their approximate percentages.

    • Indicate the relevant hazards (e.g., "Irritant," "Combustible Liquid").

  • Accumulate Waste:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7] This area should be under the control of the laboratory personnel and situated at or near the point of generation.

    • Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.

Part 2: The Disposal Workflow: A Self-Validating System

This section outlines the decision-making process and procedural steps for moving waste from the laboratory to final disposal. The process must be systematic to ensure compliance with institutional and federal regulations, such as those from the U.S. Environmental Protection Agency (EPA).[8]

Disposal Decision Flowchart

The following diagram illustrates the logical workflow for managing waste streams containing 1-tert-Butoxy-4-ethynylbenzene.

G start_node start_node process_node process_node decision_node decision_node action_node action_node end_node end_node A Waste Generated: 1-tert-Butoxy-4-ethynylbenzene B Is waste mixed with other chemicals? A->B C Pure Reagent or Minimal Contamination B->C No D Solution / Mixture B->D Yes E Label container with 'Hazardous Waste', full chemical name, and concentration. C->E D->E F Does the mixture contain halogenated solvents? E->F G Collect in NON-HALOGENATED Organic Waste Container F->G No H Collect in HALOGENATED Organic Waste Container F->H Yes I Store in designated Satellite Accumulation Area (SAA) Keep container closed. G->I H->I J Is container full or has it been in SAA for >12 months? I->J K Arrange for pickup by licensed chemical waste handler (e.g., institutional EHS). J->K Yes L Continue accumulation in SAA J->L No M Waste transferred for final disposal (Incineration) K->M

Sources

Handling

Comprehensive Safety and Handling Guide for 1-tert-Butoxy-4-ethynylbenzene

This guide provides essential, immediate safety and logistical information for the handling of 1-tert-Butoxy-4-ethynylbenzene (CAS No. 32569-86-1), a key intermediate in pharmaceutical and materials science research.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the handling of 1-tert-Butoxy-4-ethynylbenzene (CAS No. 32569-86-1), a key intermediate in pharmaceutical and materials science research.[1] Developed for researchers, scientists, and drug development professionals, this document synthesizes technical data with field-proven best practices to ensure safe and effective laboratory operations.

Hazard Identification and Risk Assessment

1-tert-Butoxy-4-ethynylbenzene is a substituted aromatic alkyne. While comprehensive toxicological data is not available for this specific compound, its structural motifs—an aromatic ether and a terminal alkyne—necessitate careful handling.[2] Analogs such as 1-tert-butoxy-4-chlorobenzene are classified as harmful if swallowed.[3] The ethynylbenzene moiety suggests potential reactivity, particularly with strong oxidizing agents.[2]

A thorough risk assessment should precede any new or modified experimental protocol involving this compound. Key considerations include the scale of the reaction, the potential for aerosol generation, and the presence of incompatible chemicals.

Key Safety Parameters:

PropertyValueSource
Molecular FormulaC₁₂H₁₄O[1][2]
Molecular Weight174.24 g/mol [1][2]
AppearanceLight yellow liquid[2]
StorageKeep in a dry, cool, and well-ventilated place. Keep container tightly closed.[2]
IncompatibilitiesStrong oxidizing agents[2]
Hazardous Decomposition ProductsCarbon monoxide (CO), Carbon dioxide (CO₂)[2]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A robust PPE strategy is fundamental to mitigating the risks associated with handling 1-tert-Butoxy-4-ethynylbenzene. The following recommendations are based on a comprehensive evaluation of potential exposure routes.

Eye and Face Protection

Minimum Requirement: Chemical splash goggles conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

Best Practice for High-Risk Operations: For procedures with a significant splash hazard, such as large-scale transfers or reactions under pressure, a face shield should be worn in conjunction with chemical splash goggles. A face shield alone does not provide adequate eye protection.[4]

Skin Protection

The selection of appropriate gloves is critical. While the provided Safety Data Sheet (SDS) suggests nitrile rubber for splash protection, a deeper analysis is required for prolonged or immersive contact.[2]

For Incidental Contact (Splash Protection):

  • Material: Nitrile rubber gloves.

  • Minimum Thickness: 5 mil.

  • Important Note: Disposable nitrile gloves offer short-term splash protection. Breakthrough can occur in under one minute for some aromatic compounds. If contact occurs, gloves must be changed immediately.[1]

For Extended Contact or Immersion:

  • A detailed review of glove manufacturer permeation data is essential. Ansell's chemical resistance guide provides extensive data on various glove materials against a wide range of chemicals.[5][6][7][8]

  • Recommendation: For extended handling, consider heavier-duty nitrile or butyl rubber gloves. Always consult the manufacturer's specific breakthrough time data for aromatic ethers or similar compounds.

A flame-resistant lab coat is mandatory. For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended. Do not wear shorts or open-toed shoes in the laboratory.

Respiratory Protection

Under normal laboratory conditions with adequate engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required.[2] However, for non-routine events such as spill cleanup or when engineering controls are not available or insufficient, respiratory protection is essential.

Recommended Respiratory Protection for Spills or Inadequate Ventilation:

  • Respirator Type: An air-purifying respirator (APR) with a half-mask or full-facepiece.

  • Cartridge Type: Organic vapor (OV) cartridges (black label) are appropriate for this compound.[2][9] For situations where aerosols may be generated, a combination cartridge with a P100 particulate filter is recommended (black and magenta label).[10][11]

  • Fit Testing: A qualitative or quantitative fit test is required by OSHA for all tight-fitting respirators to ensure a proper seal.[12]

Safe Handling and Storage: An Operational Plan

Engineering Controls

All manipulations of 1-tert-Butoxy-4-ethynylbenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure. The terminal alkyne moiety suggests that this compound may be air-sensitive, particularly in the presence of certain catalysts or upon prolonged storage.[6][12][13][14][15]

Procedural Guidance for Handling
  • Inert Atmosphere Techniques: For reactions sensitive to air or moisture, employ standard Schlenk line or glovebox techniques.[6][14] This involves the use of dry, degassed solvents and maintaining a positive pressure of an inert gas such as argon or nitrogen.

  • Transfers: Use syringes or cannulas for transferring the liquid to minimize exposure to the laboratory atmosphere.[14]

  • Avoid Incompatibilities: Keep away from strong oxidizing agents to prevent vigorous reactions.[2]

Storage

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[2][3] Ensure the container is tightly sealed.

Emergency Procedures: A Step-by-Step Response

Eye Contact
  • Immediately flush the eyes with copious amounts of water for at least 15-20 minutes at an emergency eyewash station.[4][7][10][16][17]

  • While flushing, hold the eyelids open to ensure water reaches all surfaces of the eye and eyelid.[4]

  • Remove contact lenses if present and easily removable.[16]

  • Seek immediate medical attention from an ophthalmologist or emergency services.[16]

Skin Contact
  • Immediately remove contaminated clothing.

  • Wash the affected area with soap and water for at least 15 minutes.[4]

  • If skin irritation develops or persists, seek medical attention.

Inhalation
  • Move the individual to fresh air.

  • If breathing is difficult or stops, provide artificial respiration.

  • Seek immediate medical attention.

Ingestion
  • Do NOT induce vomiting.

  • Rinse the mouth with water.

  • Seek immediate medical attention.

Spill Response
  • Evacuate the immediate area.

  • Wear the appropriate PPE, including respiratory protection as specified in section 2.3.

  • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate the spill area.

Decontamination and Disposal: A Cradle-to-Grave Approach

Equipment Decontamination

Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure safety.[18][19][20]

  • Initial Rinse: Rinse glassware and equipment that have come into contact with 1-tert-Butoxy-4-ethynylbenzene with a suitable organic solvent such as acetone or ethanol. Collect this rinse as hazardous waste.

  • Washing: Wash with soap and hot water.[13]

  • Acid Rinse (Optional but Recommended): For thorough cleaning, a rinse with a dilute acid solution (e.g., 10% nitric acid) can be performed, followed by a final rinse with deionized water.[13]

  • Drying: Allow the equipment to air dry completely or dry in an oven.

Waste Disposal Plan

All waste containing 1-tert-Butoxy-4-ethynylbenzene must be treated as hazardous waste.[21][22][23]

  • Waste Collection:

    • Liquid Waste: Collect all liquid waste, including reaction residues and solvent rinses, in a designated, properly labeled, and sealed hazardous waste container. The container must be compatible with organic solvents.

    • Solid Waste: Collect contaminated solid waste, such as gloves, absorbent materials, and disposable labware, in a separate, clearly labeled hazardous waste container.

  • Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (including "1-tert-Butoxy-4-ethynylbenzene"), and the approximate concentrations.[23]

  • Storage: Store hazardous waste in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company. Do not dispose of this chemical down the drain or in the regular trash.[22]

Workflow Diagrams

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Risk Assessment Risk Assessment Gather PPE Gather PPE Risk Assessment->Gather PPE Prepare Fume Hood Prepare Fume Hood Gather PPE->Prepare Fume Hood Transfer Chemical Transfer Chemical Prepare Fume Hood->Transfer Chemical Conduct Experiment Conduct Experiment Transfer Chemical->Conduct Experiment Decontaminate Equipment Decontaminate Equipment Conduct Experiment->Decontaminate Equipment Segregate Waste Segregate Waste Decontaminate Equipment->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Don PPE (incl. Respirator) Don PPE (incl. Respirator) Evacuate Area->Don PPE (incl. Respirator) Contain Spill Contain Spill Don PPE (incl. Respirator)->Contain Spill Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Collect Waste Collect Waste Absorb with Inert Material->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste

Caption: Emergency response plan for a 1-tert-Butoxy-4-ethynylbenzene spill.

References

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  • Ansell. Ansell Nitrile & Neoprene lab thickness gloves - Ansell Chemical Guardian Report. Available from: [Link]

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  • Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC. Available from: [Link]

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  • Health, Safety and Environment Office. Chemical Handling Glove Guide. Available from: [Link]

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  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

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  • Northwestern University. Cartridge Selection. Available from: [Link]

  • ACS Publications. One-Pot Synthesis of Terminal Alkynes from Alkenes. Available from: [Link]

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  • PK Safety. North Respirator Combination Gas Vapor and Particulate Filter Cartridge. Available from: [Link]

  • 3M. Respiratory Protection Guidance for Hazardous Drug Handling. Available from: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-tert-Butoxy-4-ethynylbenzene
Reactant of Route 2
Reactant of Route 2
1-tert-Butoxy-4-ethynylbenzene
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